4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
Description
Properties
IUPAC Name |
2-(4-aminopyrazol-1-yl)acetic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.2ClH/c6-4-1-7-8(2-4)3-5(9)10;;/h1-2H,3,6H2,(H,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGOEOIGWITZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(=O)O)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201935-99-0 | |
| Record name | 1201935-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
Introduction
4-Amino-1H-pyrazole-1-acetic acid and its salts are heterocyclic compounds of significant interest in medicinal chemistry and drug development. As substituted pyrazoles, they serve as versatile scaffolds and key intermediates in the synthesis of complex pharmaceutical agents. The pyrazole nucleus is a core component in numerous therapeutic agents, valued for its ability to participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition at biological targets.[1] This guide provides an in-depth examination of a robust and efficient synthetic pathway for 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride, designed for researchers and scientists in the field. The presented route is based on established chemical transformations, starting from the commercially available 4-nitropyrazole, and is optimized for clarity, reproducibility, and mechanistic understanding.
Retrosynthetic Strategy and Pathway Overview
The synthesis of this compound is most strategically approached by functionalizing a pre-existing pyrazole ring. A logical retrosynthetic analysis disconnects the target molecule into the key starting material, 4-nitropyrazole. This approach simplifies the synthesis into two primary transformations: the introduction of the acetic acid side chain at the N1 position and the subsequent reduction of the nitro group to an amine.
The overall forward synthesis pathway is as follows:
-
N1-Alkylation: Selective alkylation of the 4-nitropyrazole ring with an ethyl haloacetate.
-
Saponification: Hydrolysis of the resulting ester to yield the carboxylic acid.
-
Nitro Group Reduction: Conversion of the 4-nitro group to the 4-amino group via catalytic hydrogenation.
-
Salt Formation: Treatment with hydrochloric acid to yield the stable dihydrochloride salt.
This multi-step process is visualized in the workflow diagram below.
Figure 1: Proposed synthesis pathway for this compound.
Detailed Synthesis Pathway and Mechanistic Insights
Step 1: N-Alkylation of 4-Nitropyrazole
The initial step involves the N-alkylation of 4-nitropyrazole with ethyl bromoacetate. This reaction is a classic nucleophilic substitution.
-
Reaction: 4-Nitropyrazole + Ethyl Bromoacetate → Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
-
Causality and Expertise:
-
Nucleophile Generation: The N-H proton of the pyrazole ring is weakly acidic. A non-nucleophilic base, potassium carbonate (K₂CO₃), is employed to deprotonate the pyrazole, generating the pyrazolate anion. This anion is a significantly stronger nucleophile than the neutral pyrazole, facilitating the subsequent reaction.
-
Electrophile: Ethyl bromoacetate serves as a potent electrophile. The bromine atom is a good leaving group, and the adjacent ester functionality activates the α-carbon for nucleophilic attack.
-
Solvent Choice: A polar aprotic solvent such as dimethylformamide (DMF) is ideal. It effectively solvates the potassium cation while leaving the pyrazolate anion relatively unsolvated, thereby enhancing its nucleophilicity and promoting the SN2 reaction mechanism.
-
Regioselectivity: N-alkylation of unsymmetrical pyrazoles can potentially yield two regioisomers (N1 and N2).[2] For 4-nitropyrazole, alkylation predominantly occurs at the N1 position, which is sterically less hindered and electronically favored. Careful control of reaction conditions helps maximize the yield of the desired N1 isomer.[3]
-
Step 2: Saponification of the Ester
The ethyl ester intermediate is converted to the corresponding carboxylic acid through base-catalyzed hydrolysis (saponification).
-
Reaction: Ethyl (4-nitro-1H-pyrazol-1-yl)acetate + NaOH → Sodium (4-nitro-1H-pyrazol-1-yl)acetate
-
Workup: Sodium (4-nitro-1H-pyrazol-1-yl)acetate + HCl → (4-Nitro-1H-pyrazol-1-yl)acetic acid
-
Causality and Expertise:
-
Mechanism: The hydroxide ion (from NaOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group.
-
Driving the Equilibrium: The reaction is irreversible because the liberated ethoxide is a strong base that deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and ethanol.
-
Acidic Workup: A subsequent acidification step, typically with a mineral acid like HCl, is essential to protonate the carboxylate salt and isolate the neutral carboxylic acid product.
-
Step 3: Reduction of the Nitro Group
The aromatic nitro group is selectively reduced to a primary amine using catalytic transfer hydrogenation. This is a critical transformation to install the desired amino functionality.[4]
-
Reaction: (4-Nitro-1H-pyrazol-1-yl)acetic acid → 4-Amino-1H-pyrazole-1-acetic acid
-
Causality and Expertise:
-
Catalyst System: Palladium on activated carbon (Pd/C) is the catalyst of choice for this transformation. It provides a high surface area for the reaction and is highly efficient for the reduction of aromatic nitro groups.[5]
-
Hydrogen Source: Molecular hydrogen (H₂) gas is the reductant. The reaction involves the transfer of hydrogen atoms from the catalyst surface to the nitro group.
-
Chemoselectivity: Catalytic hydrogenation is highly chemoselective. Under controlled conditions (moderate pressure and temperature), it reduces the nitro group without affecting the pyrazole ring or the carboxylic acid functionality. This method is known for its clean conversions and high yields.[6]
-
Solvent: A protic solvent like ethanol (EtOH) is used to dissolve the substrate and facilitate the transfer of hydrogen on the catalyst surface.
-
Step 4: Dihydrochloride Salt Formation
The final step is the formation of the dihydrochloride salt to enhance the compound's stability and handling properties.
-
Reaction: 4-Amino-1H-pyrazole-1-acetic acid + 2 HCl → this compound
-
Causality and Expertise:
-
Purpose: The free amino acid exists as a zwitterion and can be hygroscopic or less stable. Converting it to a salt form, such as a hydrochloride, results in a stable, crystalline solid that is easier to handle, weigh, and store.
-
Stoichiometry: The target molecule has two basic sites: the 4-amino group and the N2 nitrogen of the pyrazole ring. Both sites are protonated by a strong acid like HCl, leading to the formation of a dihydrochloride salt.
-
Reagent: A solution of hydrogen chloride in an organic solvent like dioxane or isopropanol is typically used. This allows for the precipitation of the salt from the reaction medium, simplifying isolation.[7]
-
Comprehensive Experimental Protocol
The following protocol details a self-validating, step-by-step procedure for the synthesis.
Reagents and Materials
| Compound | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
|---|---|---|---|---|
| 4-Nitropyrazole | C₃H₃N₃O₂ | 113.08 | 10.0 | 1.0 |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | 11.0 | 1.1 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 15.0 | 1.5 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | - | - |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 20.0 | 2.0 |
| Palladium on Carbon (10%) | Pd/C | - | - | cat. |
| Hydrogen Gas (H₂) | H₂ | 2.02 | - | excess |
| Hydrochloric Acid (4M in Dioxane) | HCl | 36.46 | 25.0 | 2.5 |
Step-by-Step Methodology:
Part A: Synthesis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate
-
To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add 4-nitropyrazole (1.13 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add 20 mL of anhydrous DMF via syringe. Stir the suspension for 15 minutes at room temperature.
-
Add ethyl bromoacetate (1.21 mL, 1.84 g, 11.0 mmol) dropwise to the stirring suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester. Purify by flash column chromatography if necessary.
Part B: Synthesis of (4-Nitro-1H-pyrazol-1-yl)acetic acid
-
Dissolve the crude ethyl (4-nitro-1H-pyrazol-1-yl)acetate in 20 mL of ethanol in a 100 mL round-bottom flask.
-
Add a solution of sodium hydroxide (0.80 g, 20.0 mmol) in 10 mL of water.
-
Stir the mixture at room temperature for 4-6 hours until TLC indicates complete consumption of the starting material.
-
Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 20 mL of water and wash with diethyl ether (2 x 20 mL) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield (4-nitro-1H-pyrazol-1-yl)acetic acid as a solid.
Part C: Synthesis of 4-Amino-1H-pyrazole-1-acetic acid
-
In a hydrogenation flask, dissolve the (4-nitro-1H-pyrazol-1-yl)acetic acid from the previous step in 50 mL of ethanol.
-
Carefully add 10% Pd/C catalyst (approx. 10% by weight of the substrate) under a nitrogen atmosphere.
-
Seal the flask, evacuate and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi or balloon pressure) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 4-Amino-1H-pyrazole-1-acetic acid.
Part D: Formation of this compound
-
Dissolve the crude 4-Amino-1H-pyrazole-1-acetic acid in a minimal amount of methanol or isopropanol.
-
To the stirring solution, slowly add 4M HCl in dioxane (6.25 mL, 25.0 mmol, 2.5 eq.).
-
A precipitate should form immediately or upon cooling. Stir the suspension for 1 hour at room temperature.
-
Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove residual solvent.
-
Dry the product under high vacuum to afford this compound as a stable solid.
Conclusion
The synthetic route detailed in this guide presents a logical, efficient, and well-documented pathway for the preparation of this compound. By starting with the readily available 4-nitropyrazole, the synthesis proceeds through a series of high-yielding and standard organic transformations, including N-alkylation, saponification, and catalytic hydrogenation. The rationale provided for each step, including the choice of reagents and conditions, offers researchers the necessary insights for successful execution and potential adaptation. This guide serves as a reliable resource for obtaining this valuable heterocyclic intermediate, thereby supporting further research and development in medicinal chemistry.
References
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2009). ResearchGate. [Link]
- Dousson, C., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives.
-
Yin, J., et al. (2018). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 23(11), 2848. [Link]
-
Al-Zaydi, K. M. (2009). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5- Aminopyrazole Derivatives and the Deamination of 5- Aminopyrazole Derivatives. Semantic Scholar. [Link]
-
Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
- Götz, N., et al. (2017). Catalytic hydrogenation process for preparing pyrazoles.
-
Yang, C., et al. (2018). Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor. Green Chemistry, 20(4), 886–893. [Link]
-
Iaroshenko, V. O., et al. (2015). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 80(18), 9034–9049. [Link]
-
Reitti, M., & Kärkäs, M. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 105-117. [Link]
-
Reitti, M., & Kärkäs, M. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Hashizume, D. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 11(10), 1238. [Link]
-
Grdinić, M., et al. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 26(11), 3416. [Link]
-
Thompson, R. E., & Pentelute, B. L. (2015). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
Al-Ostath, A., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. [Link]
-
Yoon, C., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Chemical Communications. [Link]
-
Yoon, C., et al. (2015). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Royal Society of Chemistry. [Link]
-
Elmaati, T. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 208–230. [Link]
-
Al-Awadi, N. A., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(12), 5101–5116. [Link]
-
Dar, A. M., & Pandith, A. H. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]
-
Timofeeva, T., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2014). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 19(9), 13935–13967. [Link]
-
Elmaati, T. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. [Link]
-
Kumar, A., et al. (2014). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. [Link]
-
Bengel, L. L., et al. (2021). Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Semantic Scholar. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Hydrogenation of N-4-Nitrophenyl Nicotinamide in a Micro-Packed Bed Reactor [dspace.mit.edu]
- 6. mdpi.com [mdpi.com]
- 7. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
"physicochemical properties of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride"
An In-depth Technical Guide:
Physicochemical Properties of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
Executive Summary: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery, the pyrazole scaffold represents a "privileged structure," a molecular framework that consistently yields compounds with significant biological activity.[1][2] Its unique electronic properties and versatile substitution patterns have made it a cornerstone in the development of therapeutics ranging from anti-inflammatory to anticancer agents.[1] this compound is a functionalized pyrazole derivative that presents multiple key moieties for molecular interaction: a primary amine, a carboxylic acid, and the pyrazole ring itself.
The journey from a promising hit compound to a viable drug candidate is fundamentally governed by its physicochemical properties. These parameters—solubility, pKa, stability, and lipophilicity—dictate a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of the known and predicted physicochemical properties of this compound (CAS 1201935-99-0). It is intended for researchers, medicinal chemists, and formulation scientists, offering not only established data but also field-proven experimental protocols for properties that require empirical determination.
Chemical Identity and Structural Analysis
A precise understanding of a compound's structure is the foundation upon which all other characterization rests. The dihydrochloride salt form of this molecule is specifically designed to enhance aqueous solubility and handling properties.
Core Compound Identifiers
| Property | Value | Source |
| Compound Name | This compound | Internal |
| CAS Number | 1201935-99-0 | |
| Molecular Formula | C₅H₉Cl₂N₃O₂ | |
| Molecular Weight | 214.05 g/mol | |
| Appearance | Solid | |
| InChI Key | VZGOEOIGWITZPI-UHFFFAOYSA-N | |
| Canonical SMILES | Cl.Cl.Nc1cnn(CC(O)=O)c1 |
Structural Elucidation and Functional Group Analysis
The molecule's functionality is rich, containing hydrogen bond donors (amine, carboxylic acid), hydrogen bond acceptors (pyrazole nitrogens, carbonyl oxygen), and ionizable centers. This structural complexity is key to its potential biological activity and dictates its physicochemical behavior.
Caption: Key functional groups of the parent molecule.
Core Physicochemical Properties
This section details the essential physical and chemical properties of the title compound. Where experimental data is unavailable, expert analysis and protocols for determination are provided.
Physical State and Melting Point
The compound is supplied as a solid with a documented melting point of 170-175 °C .
-
Expertise & Causality: A sharp melting point range is a primary indicator of sample purity. For a crystalline solid, the melting point reflects the energy required to overcome the crystal lattice forces. Broad ranges can suggest the presence of impurities or amorphous content, which would have significant implications for stability and dissolution rates in formulation studies.
Aqueous Solubility
While specific quantitative solubility data is not available in the cited literature, a qualitative assessment can be made based on the structure.
-
Expert Assessment: As a dihydrochloride salt, the compound is predicted to have high aqueous solubility. The protonated amine and the polar carboxylic acid group will readily interact with water molecules. However, the planarity of the pyrazole ring could contribute to crystal packing forces that may limit solubility, making experimental verification essential.
-
Trustworthiness - Self-Validating Protocol: The Shake-Flask method (OECD Guideline 105) is the gold standard for determining solubility.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
-
Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2.0, 5.0, 7.4, 9.0) to assess pH-dependent solubility.
-
Execution: Add an excess amount of this compound to a known volume of each buffer in a sealed flask.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a minimum of 24 hours to ensure equilibrium is reached. A preliminary kinetic check (e.g., sampling at 24, 48, and 72 hours) is required to validate that the dissolution has plateaued.
-
Separation: Separate the solid material from the solution via centrifugation (e.g., 15,000 rpm for 20 minutes) followed by filtration through a 0.22 µm filter. This dual-step process is critical to remove all undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve.
-
Validation: The presence of undissolved solid material at the end of the experiment must be visually confirmed to ensure saturation was achieved.
-
Acidity and Basicity (pKa)
The pKa values are arguably the most critical physicochemical parameter, as they dictate the ionization state of the molecule at a given pH. This, in turn, influences solubility, membrane permeability (ADME), and target binding.
-
Expert Assessment: The molecule possesses three primary ionizable centers:
-
Carboxylic Acid: Expected to be acidic with a pKa in the range of 3-5.
-
4-Amino Group: Expected to be basic with a pKa in the range of 9-10.
-
Pyrazole Nitrogens: The "pyridine-like" N2 is weakly basic (pKa typically ~2-3), while the "pyrrole-like" N1 is not basic as its lone pair is part of the aromatic system.[1]
-
Caption: Predicted ionization states at different pH ranges.
-
Trustworthiness - Self-Validating Protocol: Potentiometric titration is a reliable method for the experimental determination of pKa values.
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Setup: Calibrate a pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0).
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, degassed water. Include a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Titration (Acidic pKa): Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH). Record the pH value after each incremental addition of the titrant.
-
Titration (Basic pKa): In a separate experiment, protonate the sample with a standardized strong acid (e.g., 0.1 M HCl) to below the lowest expected pKa and then titrate back with the standardized strong base.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the flattest parts of the buffer regions). These points can be precisely determined by finding the maxima of the first derivative of the titration curve.
-
Spectroscopic and Analytical Characterization
Structural confirmation and purity assessment are non-negotiable steps in chemical research. Standard spectroscopic methods provide a fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include distinct peaks for the two non-equivalent protons on the pyrazole ring, a singlet for the methylene (-CH₂-) protons of the acetic acid group, and a broad signal for the amine (-NH₂) protons. The carboxylic acid proton may be visible as a very broad singlet or may exchange with solvent.
-
¹³C NMR: Signals corresponding to the carbonyl carbon of the acid, the methylene carbon, and the three distinct carbons of the pyrazole ring are expected.
Infrared (IR) Spectroscopy
Based on the functional groups and literature for similar pyrazole derivatives, the following characteristic absorption bands are anticipated.[3][4]
-
~3400-3100 cm⁻¹: Broad O-H stretch from the carboxylic acid, overlapping with N-H stretching from the amine and protonated amine.
-
~1720 cm⁻¹: Strong C=O stretch from the carboxylic acid.
-
~1650-1550 cm⁻¹: C=C and C=N stretching vibrations from the aromatic pyrazole ring.
Mass Spectrometry (MS)
-
Analysis: Using electrospray ionization (ESI), the expected parent ion would correspond to the free base (C₅H₇N₃O₂) with a monoisotopic mass of approximately 141.06 Da. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition to within 5 ppm.
Application in the Drug Development Workflow
The physicochemical data detailed in this guide are not academic exercises; they are critical decision-making tools in the drug development pipeline.
Caption: Role of physicochemical data in the R&D workflow.
-
For Medicinal Chemists: pKa and solubility data guide the next steps in structural modification to optimize ADME properties.
-
For Formulation Scientists: This information is essential for selecting appropriate excipients and developing a stable dosage form with adequate bioavailability.
-
For Pharmacologists: Understanding the ionization state at physiological pH is crucial for interpreting in vitro and in vivo assay results.
References
-
Patel, P., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti-Inflammatory and Antimicrobial Activity. Journal of Pharmaceutical and Scientific Innovation. Retrieved January 16, 2026, from [Link]
-
Manivannan, P., et al. (2015). Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. Journal of Chemical and Pharmaceutical Research. Retrieved January 16, 2026, from [Link]
-
Saini, L. (2023). A REVIEW ON SYNTHESIS AND ANTHELMINTIC ACTIVITY OF PYRAZOLE DERIVATIVE. World Journal of Pharmaceutical Research. Retrieved January 16, 2026, from [Link]
-
Singh, R. K., et al. (2019). Synthesis and Characterization of Diethyl 4-Amino-1-(3-Chlorophenyl)- 1H-Pyrazole-3,5 Dicarboxylate. International Journal of Scientific Research in Physics and Applied Sciences. Retrieved January 16, 2026, from [Link]
-
Petronzi, C., et al. (2022). Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, 14(4), 783. Retrieved January 16, 2026, from [Link]
-
Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. Retrieved January 16, 2026, from [Link]
-
4-Amino-1H-pyrazole - Chem-Impex. (n.d.). Chem-Impex. Retrieved January 16, 2026, from [Link]
Sources
"4-Amino-1H-pyrazole-1-acetic acid dihydrochloride CAS number 1201935-99-0"
An In-depth Technical Guide on 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride (CAS: 1201935-99-0)
A Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of Privileged Scaffolds
In the landscape of modern drug discovery, the concept of "privileged scaffolds" has become a cornerstone of efficient medicinal chemistry. These are molecular frameworks that are capable of binding to multiple, distinct biological targets, offering a validated starting point for the development of novel therapeutics. The pyrazole ring is a quintessential example of such a scaffold. Its unique electronic properties and ability to form multiple hydrogen bonds have established it as a core component in a multitude of approved drugs and clinical candidates. This guide focuses on a particularly valuable derivative: this compound. We will explore its chemical properties, synthetic utility, and strategic application, providing both the theoretical underpinnings and practical methodologies required to leverage this potent building block in your research endeavors.
Core Compound Analysis: Physicochemical & Structural Profile
A comprehensive understanding of a compound's fundamental properties is the bedrock of its successful application. This compound is a solid, typically off-white, that possesses characteristics making it highly amenable to both synthetic manipulation and biological screening.
| Property | Data |
| CAS Number | 1201935-99-0 |
| Molecular Formula | C₅H₉Cl₂N₃O₂ |
| Molecular Weight | 214.05 g/mol |
| Physical Form | Solid |
| Melting Point | 170-175 °C |
| SMILES String | Cl.Cl.Nc1cnn(CC(O)=O)c1 |
The dihydrochloride salt form is a critical feature, significantly enhancing the compound's solubility in aqueous media and polar aprotic solvents commonly used in synthesis, such as DMF. This is a deliberate design choice that facilitates its use in a wide range of reaction conditions and biological assays.
Strategic Application in Medicinal Chemistry
The pyrazole nucleus is a well-established pharmacophore found in drugs targeting a wide array of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial agents.[1][2] The subject of this guide, a 4-aminopyrazole derivative, is particularly valuable for several structural reasons:
-
N1-Acetic Acid Moiety: This group provides a handle for modulating solubility and can serve as an additional interaction point within a protein's binding site.
-
C4-Amino Group: This is the primary reactive site for derivatization. As a nucleophile, it is the key to building molecular diversity, allowing for the attachment of various functional groups to probe the structure-activity relationship (SAR) of a target.
-
Pyrazole Core: The two adjacent nitrogen atoms act as both hydrogen bond donors and acceptors, making the scaffold ideal for anchoring a molecule within the active site of enzymes, particularly kinases.
The true power of this molecule is its role as an intermediate—a foundational piece upon which complex, biologically active molecules are constructed.[3]
Figure 1. Logical relationship between the structural features of the compound and its functional roles in drug design.
Key Synthetic Workflow: Library Development via Amide Coupling
One of the most robust and widely used methods for elaborating on the 4-amino group is amide bond formation. This reaction is highly reliable and allows for the coupling of a vast library of carboxylic acids, enabling extensive exploration of the chemical space around the pyrazole core. The following workflow illustrates the process from the core intermediate to a library of diverse chemical entities ready for biological screening.
Figure 2. Experimental workflow for the generation of a chemical library from the pyrazole intermediate.
Authoritative Experimental Protocol: Amide Coupling
This protocol provides a detailed, self-validating methodology for the synthesis of a derivative via amide coupling. The causality behind each reagent and step is explained to ensure reproducibility and understanding.
Objective: To couple a selected carboxylic acid (R-COOH) to the C4-amino group of this compound.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Methodology:
-
Reaction Setup & Basification (Causality):
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (3.0 eq). *Expertise Insight: DIPEA is a non-nucleophilic base. Its primary role is to neutralize the two hydrochloride salts on the starting material and the HCl generated during the amide bond formation. Using a full 3.0 equivalents ensures the reaction medium remains basic, which is optimal for the coupling agent's activity.
-
-
Activation & Coupling (Causality):
-
To the stirring solution at 0 °C, add HATU (1.2 eq) in one portion.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. *Expertise Insight: HATU is a highly efficient uronium-based coupling agent. It rapidly activates the carboxylic acid to form a highly reactive acyl-intermediate, which is then readily attacked by the C4-amino group of the pyrazole. This minimizes side reactions and ensures a high yield.
-
-
Reaction Monitoring (Trustworthiness):
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the limiting starting material (the pyrazole). This step provides a crucial validation point before proceeding to the workup.
-
-
Aqueous Workup (Trustworthiness):
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ (2x) and then brine (1x). *Expertise Insight: The NaHCO₃ wash is critical for removing any unreacted carboxylic acid and the acidic byproducts from the HATU reagent. The brine wash removes residual water and salts, preparing the organic layer for drying.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification & Final Validation (Trustworthiness):
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-10% Methanol in Dichloromethane).
-
Combine the pure fractions and concentrate to yield the final product.
-
Confirm the identity and purity (>95%) of the final compound by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). This final analytical step is the ultimate validation of the protocol's success.
-
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential. This compound is classified as an irritant.
-
Hazard Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Handling: Always handle in a well-ventilated fume hood. Use appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Conclusion
This compound is a high-value, strategic building block for modern drug discovery. Its pre-validated pyrazole core, combined with orthogonally positioned functional groups for derivatization and solubility enhancement, makes it an ideal starting point for the rapid generation of diverse chemical libraries. The robust and well-understood chemistry of its primary amino group, particularly in amide coupling reactions, provides a reliable and efficient path to novel chemical entities. By understanding the core principles of its structure and applying validated synthetic protocols, researchers can effectively harness the power of this compound to accelerate their discovery programs and develop the next generation of targeted therapeutics.
References
-
Title: 1201935-99-0 | this compound Source: Chemikart URL: [Link]
-
Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity Source: PubMed Central (PMC) URL: [Link]
-
Title: Current status of pyrazole and its biological activities Source: PubMed Central (PMC) URL: [Link]
-
Title: Amino-Pyrazoles in Medicinal Chemistry: A Review Source: MDPI URL: [Link]
Sources
An In-depth Technical Guide to the Molecular Structure of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
This guide provides a comprehensive technical overview of the molecular structure, synthesis, and characterization of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride, a heterocyclic compound of significant interest to researchers and professionals in the field of drug discovery and development. Pyrazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This document offers a detailed exploration of the titular molecule, grounded in established chemical principles and spectroscopic techniques.
Introduction to the Pyrazole Scaffold
The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties and synthetic versatility have led to its incorporation into a multitude of clinically approved drugs and investigational compounds. The diverse biological activities exhibited by pyrazole derivatives, including anti-inflammatory, antimicrobial, and anticancer properties, underscore the importance of this scaffold in the development of novel therapeutics.[2] The functionalization of the pyrazole ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties, making it a highly attractive template for drug design.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by a pyrazole ring substituted with an amino group at the C4 position and an acetic acid moiety at the N1 position. The presence of two hydrochloride salts indicates that both the amino group on the pyrazole ring and the second nitrogen of the pyrazole ring are protonated.
Caption: Molecular Structure of this compound.
A summary of the key physicochemical properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃O₂ · 2HCl | N/A |
| Molecular Weight | 214.05 g/mol | N/A |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in water and polar organic solvents | Inferred |
Proposed Synthetic Pathway
Caption: Potential inhibitory action of pyrazole derivatives on the PI3K/AKT/mTOR signaling pathway. [1]
Conclusion
This compound represents a valuable chemical entity with significant potential in medicinal chemistry and drug discovery. This guide has provided a detailed overview of its molecular structure, a plausible synthetic route, and predicted spectroscopic characteristics. The information presented herein is intended to serve as a valuable resource for researchers and scientists working with pyrazole-based compounds, facilitating further investigation into the properties and applications of this and related molecules.
References
- Claramunt, R. M., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Magnetic Resonance in Chemistry, 31(8), 751-755.
- Fichez, J., Busca, P., & Prestat, G. (2017). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 15(4), 643-655.
- Bagley, M. C., et al. (2006). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. Tetrahedron Letters, 47(48), 8565-8568.
- Reva, I., et al. (2021). Structure and IR Spectra of 3(5)
-
Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar... ResearchGate. Available from: [Link]
- Wang, X., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. Organic & Biomolecular Chemistry, 13(15), 4473-4476.
- Ok, S., Şen, E., & Kasımoğulları, R. (2020). H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. Dumlupınar University Journal of Science, (43), 1-11.
- Bollu, A., & Sharma, N. (2019). Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. ChemistrySelect, 4(1), 123-128.
- Elgemeie, G. H., et al. (2018). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Crystals, 8(11), 415.
- Begtrup, M., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 456-459.
- Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Molecules, 26(21), 6611.
- Berger, S., & Braun, S. (2004). 5 Combination of 1H and 13C NMR Spectroscopy. In 200 and More NMR Experiments (pp. 243-248). Wiley-VCH Verlag GmbH & Co. KGaA.
- Kumar, A., et al. (2022). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC advances, 12(35), 22939-22955.
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available from: [Link]
-
X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Available from: [Link]
-
Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. MDPI. Available from: [Link]
-
1H-pyrazole-3-acetic acid, 4,5-dihydro-1-(4-methoxyphenyl)-4-[1-[(6-methyl-2-pyridinyl)amino]ethylidene]-5-oxo-, methyl ester, (4Z)-. SpectraBase. Available from: [Link]
- Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.
- Kurbangalieva, A. R., et al. (2020). Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes. Molecules, 25(23), 5556.
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. National Center for Biotechnology Information. Available from: [Link]
-
1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available from: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information. Available from: [Link]
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. Google Patents.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available from: [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar. Available from: [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Available from: [Link]
-
Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available from: [Link]
-
1H-pyrazole-1-acetic acid. SpectraBase. Available from: [Link]
-
3-Aminopyrazole. NIST WebBook. Available from: [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. Available from: [Link]
-
1H-Pyrazole-5-carboxylic acid. PubChem. Available from: [Link]
-
1H-pyrazol-4-amine. PubChem. Available from: [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Taylor & Francis Online. Available from: [Link]
-
1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). HMDB. Available from: [Link]
-
Pyrazole-4-carboxylic acid. PubChem. Available from: [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Available from: [Link]
- Process for the preparation of 4-aminopyrazole derivatives. Google Patents.
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Approaches to the Synthesis of Dicarboxylic Derivatives of Bis(pyrazol-1-yl)alkanes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Inferred Mechanism of Action of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
Executive Summary
This technical guide addresses the mechanism of action of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride. It is important to note that publicly accessible, peer-reviewed literature detailing the specific molecular mechanism of this particular compound is scarce. The information presented herein is primarily synthesized from patent literature describing the activity of structurally related pyrazole compounds and from the broader scientific understanding of the biological targets implicated. The primary hypothesized mechanism of action for this class of molecules is the modulation of metabotropic glutamate receptors (mGluRs), which are critical regulators of synaptic transmission and neuronal excitability in the central nervous system (CNS). This guide will therefore focus on the inferred mechanism as an mGluR modulator, detail the associated signaling pathways, provide validated experimental protocols for characterizing such a compound, and discuss the interpretation of potential results.
Introduction and Background
This compound is a heterocyclic organic compound featuring a pyrazole nucleus, a structure known for a wide range of biological activities.[1][2] Pyrazole derivatives are key components in numerous approved pharmaceuticals and are actively researched for applications in oncology, inflammation, and infectious diseases.[3][4] The aminopyrazole scaffold, in particular, serves as a versatile framework for designing ligands that can interact with various enzymes and receptors.[1][3]
While direct studies on this compound are limited, patent literature for related pyrazole compounds suggests a role as modulators of metabotropic glutamate receptors (mGluRs).[5] mGluRs are Class C G-protein-coupled receptors (GPCRs) that are essential for modulating brain activity by fine-tuning the excitatory signals of the neurotransmitter glutamate.[5][6] This inferred activity positions the compound as a potential tool for neuroscience research and a starting point for the development of therapeutics for a variety of CNS disorders.[5]
Inferred Molecular Target: Metabotropic Glutamate Receptors (mGluRs)
Based on available data for analogous compounds, the most probable targets for this compound are the metabotropic glutamate receptors. The mGluR family consists of eight subtypes (mGluR1-8) categorized into three groups based on sequence homology, pharmacology, and intracellular signaling mechanisms.[7]
-
Group I (mGluR1, mGluR5): Typically couple to Gαq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[5][8][9]
-
Group II (mGluR2, mGluR3): Couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[5]
-
Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also couple to Gαi/o, similarly inhibiting adenylyl cyclase.[5]
The specific interaction of this compound with one or more of these receptors would determine its ultimate biological effect. It could act as an agonist (activator), antagonist (blocker), or an allosteric modulator, which binds to a site distinct from the glutamate binding site to enhance (Positive Allosteric Modulator, PAM) or reduce (Negative Allosteric Modulator, NAM) the receptor's response to glutamate.[7][10]
Hypothesized Signaling Pathway: Group I mGluR Modulation
Assuming the compound modulates Group I mGluRs, such as mGluR5, its binding would initiate a well-characterized intracellular signaling cascade. This pathway is pivotal in regulating synaptic plasticity, learning, and memory.[8]
-
Receptor Activation: The compound binds to the mGluR, inducing a conformational change.
-
G-Protein Coupling: The activated receptor engages the Gαq/11 protein, causing the exchange of GDP for GTP and the dissociation of the Gαq/11 and Gβγ subunits.
-
PLC Activation: The activated Gαq/11 subunit stimulates Phospholipase Cβ (PLCβ).
-
Second Messenger Generation: PLCβ cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]
-
Downstream Effects:
-
Cellular Response: These events lead to the activation of downstream kinases like the Extracellular signal-Regulated Kinase (ERK) and Akt, ultimately altering gene expression and protein function to modulate neuronal activity.[9][11]
Caption: Hypothesized Group I mGluR signaling pathway.
Experimental Workflow for Mechanistic Characterization
To definitively determine the mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines the key experiments necessary to validate its function as an mGluR modulator.
Workflow Overview
Caption: Experimental workflow for mGluR modulator characterization.
Step 1: Target Engagement - Radioligand Binding Assays
Objective: To determine if the compound binds directly to a specific mGluR subtype.
Causality: This is the first critical step to confirm a direct interaction between the compound and the hypothesized receptor target. A competitive binding assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor, providing evidence of binding and an affinity constant (Ki).
Protocol:
-
Preparation: Use cell membranes prepared from HEK293 cells stably expressing a single human mGluR subtype (e.g., mGluR5).
-
Incubation: Incubate the cell membranes with a known concentration of a high-affinity radiolabeled antagonist (e.g., [³H]MPEP for mGluR5) and varying concentrations of the test compound (this compound).
-
Separation: After reaching equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 (concentration that inhibits 50% of binding), which can be converted to a Ki value.
Step 2: Functional Activity - Second Messenger Assays
Objective: To assess whether the compound's binding results in a functional cellular response.
Causality: Binding does not always equate to function. This assay directly measures the downstream consequences of receptor activation (or inhibition). For a suspected Group I mGluR modulator, measuring intracellular calcium mobilization is the most direct functional readout.[6]
Protocol (Calcium Mobilization for Group I mGluRs):
-
Cell Plating: Plate HEK293 cells expressing the target mGluR (e.g., mGluR5) in black-walled, clear-bottom 96-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Compound Addition: Use a fluorescent imaging plate reader (FLIPR) or similar instrument to add varying concentrations of the test compound to the wells.
-
Data Acquisition: Measure the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.
-
Analysis: Plot the peak fluorescence response against the log concentration of the compound to generate a dose-response curve and determine the EC50 (concentration for 50% maximal effect) and Emax (maximal effect).
Step 3: Mode of Action - Allosterism Assays
Objective: To distinguish between an orthosteric agonist/antagonist and an allosteric modulator.
Causality: Allosteric modulators do not compete directly with the endogenous ligand (glutamate) but rather modify its effect. This experiment tests if the compound's activity is dependent on the presence of an orthosteric agonist.
Protocol:
-
Assay Setup: Use the same functional assay as in Step 2 (e.g., calcium mobilization).
-
Agonist Dose-Response: Generate a dose-response curve for the endogenous agonist, glutamate, at the target receptor.
-
Modulator Incubation: In separate wells, pre-incubate the cells with a fixed concentration of the test compound (e.g., its EC20).
-
Combined Treatment: Generate a second glutamate dose-response curve in the presence of the test compound.
-
Analysis:
-
PAM: A leftward shift in the glutamate EC50 (increased potency) indicates positive allosteric modulation.
-
NAM: A rightward shift in the glutamate EC50 (decreased potency) and/or a decrease in Emax indicates negative allosteric modulation.
-
Agonist: If the compound shows activity on its own (as determined in Step 2) and is not a PAM or NAM, it is likely an orthosteric agonist.
-
Data Presentation and Interpretation
The quantitative data generated from the experimental workflow should be summarized for clear interpretation and comparison.
| Parameter | Experiment | Description | Example Interpretation |
| Ki (nM) | Radioligand Binding | Affinity: The concentration of the compound required to occupy 50% of the receptors. | A lower Ki value indicates higher binding affinity. |
| EC50 (nM) | Functional Assay | Potency: The concentration of the compound that produces 50% of its maximal effect. | A lower EC50 value indicates higher potency. |
| Emax (%) | Functional Assay | Efficacy: The maximum response produced by the compound relative to a known full agonist. | Emax ≈ 100% suggests a full agonist; Emax < 100% suggests a partial agonist. |
| Fold Shift | Allosterism Assay | Modulation: The factor by which the agonist EC50 is shifted in the presence of the modulator. | A leftward shift > 1 is a PAM; a rightward shift > 1 is a NAM. |
Conclusion
References
-
Niswender, C. M., & Conn, P. J. (2010). Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. ([Link])
-
Wang, H., & Kim, E. (2016). Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases. Frontiers in Neuroscience, 10, 493. ([Link])
-
Dobi, A., et al. (2010). Metabotropic Glutamate Receptor-Mediated Cell Signaling Pathways Are Altered in a Mouse Model of Huntington's Disease. Journal of Neuroscience, 30(1), 281-293. ([Link])
-
Gladding, C. M., et al. (2009). Signaling pathways for group I mGluR-mediated gene transcription and implications for synaptic plasticity. ResearchGate. ([Link])
-
Sun, L., et al. (2021). The role of metabotropic glutamate receptor 5 in epilepsy. Acta Neurologica Scandinavica, 144(4), 355-366. ([Link])
-
Saeed, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. ([Link])
-
Pellegrini-Giampietro, D. E., et al. (1996). Pharmacological characterization of metabotropic glutamate receptors coupled to phospholipase D in the rat hippocampus. British Journal of Pharmacology, 118(5), 1035-1043. ([Link])
-
Knoflach, F., et al. (2001). Positive allosteric modulators of metabotropic glutamate 1 receptor: Characterization, mechanism of action, and binding site. Proceedings of the National Academy of Sciences, 98(23), 13402-13407. ([Link])
-
Gao, H., et al. (2016). Identification of Allosteric Modulators of Metabotropic Glutamate 7 Receptor Using Proteochemometric Modeling. Journal of Chemical Information and Modeling, 56(8), 1598-1608. ([Link])
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Metabotropic glutamate receptors. IUPHAR/BPS. ([Link])
-
Lindsley, C. W., et al. (2009). Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening. ACS Chemical Neuroscience, 1(1), 38-51. ([Link])
-
Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Global Pharma Technology, 5(1), 1-13. ([Link])
-
Kalinin, D. V., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Molecules, 27(23), 8206. ([Link])
-
Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Molecules, 27(19), 6667. ([Link])
-
Saeed, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Odessa University. ([Link])
-
Signorello, M. G., et al. (2023). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Molecules, 28(2), 856. ([Link])
-
Alamshany, Z. M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(14), 3329. ([Link])
-
PubChem. (n.d.). 1H-pyrazol-4-amine. National Center for Biotechnology Information. ([Link])
- Google Patents. (2015). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. ()
-
PubChem. (n.d.). 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. National Center for Biotechnology Information. ([Link])
-
PubChem. (n.d.). 4-amino-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information. ([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabotropic glutamate receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Frontiers | Group I Metabotropic Glutamate Receptor-Mediated Gene Transcription and Implications for Synaptic Plasticity and Diseases [frontiersin.org]
- 9. jneurosci.org [jneurosci.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Profile of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
This technical guide provides a detailed analysis of the spectroscopic characteristics of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride, a heterocyclic amino acid derivative of interest in pharmaceutical research and development. Pyrazole-containing compounds are known for a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] A thorough understanding of their structural and electronic properties through spectroscopic analysis is crucial for drug design, quality control, and mechanism of action studies.
This document offers a comprehensive, field-proven perspective on the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of readily available experimental spectra in the public domain, this guide presents a predicted spectroscopic profile, meticulously derived from established principles of spectroscopy and comparative analysis of structurally related molecules. Each predicted dataset is accompanied by a detailed rationale, grounding the analysis in established scientific literature.
Molecular Structure and Key Features
This compound is a salt, meaning the basic amino group on the pyrazole ring and the pyrazole nitrogen are protonated, forming a dihydrochloride salt with two chloride counter-ions. The molecule also possesses a carboxylic acid moiety. This structure suggests a zwitterionic character in solution, which can influence its spectroscopic behavior.[2] The presence of both acidic (carboxylic acid) and basic (amino and pyrazole nitrogens) functional groups, along with the aromatic pyrazole ring, results in a unique spectroscopic fingerprint.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is a powerful tool for elucidating the structure of organic molecules. For this compound, the predicted ¹H NMR spectrum in a suitable deuterated solvent like DMSO-d₆ would exhibit distinct signals corresponding to the different proton environments in the molecule.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H3/H5 (pyrazole ring) | 7.5 - 8.5 | Doublet | The protons on the pyrazole ring are in an aromatic environment and are expected to resonate at a downfield chemical shift.[3] The substitution at N1 and C4 will influence their precise location. They are expected to show coupling to each other. |
| CH₂ (acetic acid) | 4.8 - 5.2 | Singlet | The methylene protons are adjacent to the electron-withdrawing pyrazole nitrogen and the carboxylic acid group, leading to a downfield shift.[4] |
| NH₂⁺ (amino group) | 8.0 - 9.0 | Broad Singlet | The protons of the protonated amino group are expected to be broad due to quadrupole effects of the nitrogen and exchange with the solvent. |
| COOH | 12.0 - 13.0 | Broad Singlet | The carboxylic acid proton is highly deshielded and often appears as a broad singlet at a very downfield chemical shift.[5] |
| NH⁺ (pyrazole ring) | 13.0 - 14.0 | Broad Singlet | The proton on the pyrazole nitrogen in the hydrochloride salt will be highly deshielded and likely exchangeable, resulting in a broad signal. |
Causality Behind Predictions:
-
Pyrazole Ring Protons: The chemical shifts of protons on a pyrazole ring are sensitive to the electronic nature of the substituents.[6] The N-acetic acid group is electron-withdrawing, which would deshield the ring protons.
-
Methylene Protons: The chemical shift of the CH₂ group is influenced by the adjacent nitrogen of the pyrazole ring and the carboxylic acid. N-substituted glycine derivatives show similar shifts for their α-protons.[7]
-
Exchangeable Protons: The protons on the amino group, carboxylic acid, and the protonated pyrazole nitrogen are acidic and will readily exchange with deuterated solvents like D₂O, leading to the disappearance of their signals. In aprotic polar solvents like DMSO-d₆, these signals are often broad.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (carboxylic acid) | 168 - 172 | The carbonyl carbon of a carboxylic acid typically resonates in this downfield region.[8] |
| C3/C5 (pyrazole ring) | 135 - 145 | These aromatic carbons are deshielded due to the electronegative nitrogen atoms and the aromatic ring current. The substitution pattern influences their exact shifts.[1][9] |
| C4 (pyrazole ring) | 100 - 110 | The carbon bearing the amino group will be shielded compared to the other pyrazole carbons. |
| CH₂ (acetic acid) | 50 - 55 | The methylene carbon is attached to a nitrogen and a carbonyl group, placing it in this expected range. |
Causality Behind Predictions:
-
Carbonyl Carbon: The chemical shift of the carboxylic acid carbonyl carbon is a well-established diagnostic peak.
-
Pyrazole Ring Carbons: The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. Computational studies and experimental data for substituted pyrazoles support these predicted ranges.[9][10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amine salt, carboxylic acid, and the pyrazole ring.
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration |
| N-H Stretch (Amine Salt) | 3200 - 2800 (broad) | Stretching vibrations of the N-H bonds in the NH₂⁺ group. |
| C-H Stretch (Aromatic) | 3150 - 3050 | Stretching of the C-H bonds on the pyrazole ring. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Stretching of the C-H bonds of the methylene group. |
| C=O Stretch (Carboxylic Acid) | 1730 - 1700 | Stretching of the carbonyl group. |
| N-H Bend (Amine Salt) | 1620 - 1550 | Bending vibration of the N-H bonds. |
| C=N and C=C Stretch (Pyrazole Ring) | 1600 - 1450 | Aromatic ring stretching vibrations. |
| O-H Bend (Carboxylic Acid) | 1440 - 1395 | In-plane bending of the O-H group. |
| C-O Stretch (Carboxylic Acid) | 1300 - 1200 | Stretching of the C-O single bond. |
| O-H Bend (Carboxylic Acid) | 950 - 910 (broad) | Out-of-plane bending of the O-H group. |
Causality Behind Predictions:
-
Amine Salt and Carboxylic Acid: The broad absorption in the high-frequency region is characteristic of the overlapping N-H stretching of the amine salt and the O-H stretching of the carboxylic acid, which is often broadened due to hydrogen bonding.[5][11]
-
Carbonyl Group: The position of the C=O stretch is indicative of a carboxylic acid.[12]
-
Pyrazole Ring: The absorptions in the 1600-1450 cm⁻¹ region are typical for the stretching vibrations of the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, a soft ionization technique like Electrospray Ionization (ESI) would be suitable due to the polar and ionic nature of the compound.
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z (predicted) | Assignment |
| 157.06 | [M+H]⁺ (protonated molecule, free base) |
| 112.05 | [M+H - COOH]⁺ (loss of the carboxylic acid group) |
| 84.04 | [M+H - CH₂COOH]⁺ (loss of the acetic acid side chain) |
Causality Behind Predictions:
-
Protonated Molecule: In positive ion ESI-MS, the molecule is expected to be observed as the protonated free base [M+H]⁺, where M is the molecular weight of the free base (156.14 g/mol ). The dihydrochloride salt will dissociate in the ESI source.
-
Fragmentation Pattern: The fragmentation is likely to occur at the bond between the pyrazole ring and the acetic acid side chain, and through the loss of the carboxylic acid group.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data described above. These protocols are designed to be self-validating by including necessary calibration and verification steps.
NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Justification for Experimental Choices:
-
Solvent: DMSO-d₆ is chosen for its ability to dissolve polar compounds and for its relatively simple residual solvent peaks that do not overlap with the expected analyte signals.[13] As the compound is a dihydrochloride salt and likely hygroscopic, using a dry solvent and preparing the sample in a low-humidity environment is crucial.[14]
-
Spectrometer Frequency: A 500 MHz spectrometer provides good signal dispersion, which is important for resolving potentially overlapping signals in the aromatic region.
-
Number of Scans: The number of scans is chosen to achieve a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
FT-IR Data Acquisition
Caption: Workflow for FT-IR data acquisition using an ATR accessory.
Justification for Experimental Choices:
-
ATR-FTIR: Attenuated Total Reflectance (ATR) is a convenient technique for solid samples as it requires minimal sample preparation and provides high-quality spectra.[15][16]
-
Number of Scans and Resolution: 32 scans at a resolution of 4 cm⁻¹ provides a good balance between signal-to-noise and measurement time for a routine analysis.
Mass Spectrometry Data Acquisition
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01709A [pubs.rsc.org]
- 7. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
- 10. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. youtube.com [youtube.com]
- 13. 1H NMR of amino acids: can we actually observe the zwitterion? [chemistry.science.narkive.com]
- 14. researchgate.net [researchgate.net]
- 15. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 16. pubs.acs.org [pubs.acs.org]
The Aminopyrazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to the Discovery, History, and Application of Aminopyrazole Compounds
Introduction: The Rise of a Versatile Pharmacophore
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged structures" possess the inherent ability to interact with multiple biological targets, offering a fertile ground for the design of potent and selective drugs. The aminopyrazole scaffold is a quintessential example of such a pharmacophore.[1] This five-membered heterocyclic ring, adorned with an amino group, has proven to be a remarkably versatile building block, leading to the discovery and development of a diverse array of clinically significant compounds.[2] Its unique electronic properties and conformational rigidity, coupled with the ability to engage in a variety of non-covalent interactions, have made it a favored scaffold in the design of enzyme inhibitors, particularly protein kinase inhibitors.[3] This guide will provide a comprehensive technical overview of the discovery, history, and key applications of aminopyrazole compounds, with a focus on their evolution as powerful tools in the armamentarium of drug discovery professionals.
A Historical Perspective: From Synthesis to Selective Inhibition
The journey of pyrazole chemistry began in the late 19th century, with Ludwig Knorr's synthesis of the first pyrazolone derivative in 1883 and Buchner's synthesis of pyrazole itself in 1889.[4] For many years, the focus remained on the fundamental chemistry and synthesis of the pyrazole ring system. The therapeutic potential of pyrazole-containing compounds began to be realized in the 20th century with the development of non-steroidal anti-inflammatory drugs (NSAIDs).
A pivotal moment in the history of pyrazole-based drugs was the discovery and development of Celecoxib (Celebrex®) in the 1990s.[5] The identification of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, spurred the quest for selective COX-2 inhibitors that could provide anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[5] A team at G. D. Searle & Company, a division of Monsanto, discovered that a diaryl-substituted pyrazole scaffold could confer potent and selective inhibition of COX-2.[5][6] Celecoxib, a sulfonamide-containing tricyclic pyrazole derivative, was the first selective COX-2 inhibitor to receive FDA approval in 1998 for the treatment of arthritis.[5][7]
More recently, the aminopyrazole scaffold has taken center stage with the development of highly targeted cancer therapies. A prime example is Pirtobrutinib (Jaypirca™), a highly selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[8][9] Approved by the FDA in 2023 for the treatment of relapsed or refractory mantle cell lymphoma, pirtobrutinib represents a third generation of BTK inhibitors.[8][9] Unlike its covalent predecessors which are susceptible to resistance mutations at the C481 residue of BTK, pirtobrutinib's reversible binding mechanism allows it to maintain activity against these resistant forms of the enzyme.[8][9] The development of pirtobrutinib underscores the enduring importance and adaptability of the aminopyrazole core in addressing contemporary challenges in drug development.[8]
The Aminopyrazole Scaffold as a Kinase Inhibitor
The true power of the aminopyrazole scaffold in modern drug discovery lies in its role as a "hinge-binding" motif in protein kinase inhibitors. Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The ATP-binding site of kinases contains a "hinge" region that forms key hydrogen bonds with the adenine ring of ATP. The aminopyrazole core can effectively mimic these hydrogen bond interactions, making it an ideal starting point for the design of potent and selective kinase inhibitors.
Mechanism of Action: Targeting the JAK-STAT Pathway
A prominent example of the aminopyrazole scaffold's utility is in the development of Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a crucial cascade that transduces signals from cytokines and growth factors, playing a central role in the immune system.[4][10][11] Aberrant JAK-STAT signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[12][13]
JAK inhibitors are designed to block the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation and activation of STAT proteins and halting the downstream signaling cascade.[10][11] Several aminopyrazole-based compounds have been developed as selective JAK inhibitors.[6]
Caption: The JAK-STAT signaling pathway and the mechanism of inhibition by aminopyrazole-based JAK inhibitors.
Structure-Activity Relationships (SAR) of Aminopyrazole-Based Kinase Inhibitors
The versatility of the aminopyrazole scaffold allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The following table summarizes the SAR for a series of aminopyrazole-based inhibitors of c-Jun N-terminal Kinase 3 (JNK3), a target for neurodegenerative and inflammatory diseases.
| Compound ID | R1 | R2 | JNK3 IC50 (nM) | p38 IC50 (nM) | Selectivity (p38/JNK3) |
| SR-3576 | 4-fluorophenyl | 3-pyridyl | 7 | >20,000 | >2800 |
| SR-3451 | phenyl | 3-pyridyl | 10 | >20,000 | >2000 |
| SR-3737 | 4-fluorophenyl | 4-pyridyl | 12 | 3 | 0.25 |
| SR-3306 | 4-chlorophenyl | 3-pyridyl | 9 | 15,000 | 1667 |
Data adapted from Kamenecka, T. et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry, 284(24), 16473–16481.[14]
The data reveals that small modifications to the substituents on the aminopyrazole core can have a profound impact on both potency and selectivity. For instance, the position of the nitrogen in the pyridyl ring at the R2 position dramatically influences selectivity against the closely related p38 kinase.[14] The highly planar nature of the pyrazole and the N-linked phenyl structures appear to better occupy the smaller active site of JNK3 compared to the larger active site of p38, contributing to the observed selectivity.[14]
Experimental Protocols
Synthesis of a Representative 3-Aminopyrazole
The following protocol is adapted from a procedure in Organic Syntheses for the preparation of 3(5)-aminopyrazole, a foundational building block.[15]
Workflow for the Synthesis of 3(5)-Aminopyrazole
Caption: A generalized workflow for the synthesis of 3(5)-aminopyrazole.
Step-by-Step Protocol:
-
Preparation of 3-Amino-3-pyrazoline sulfate: In a flask equipped with a mechanical stirrer, dropping funnel, and thermometer, place 308 g (3.0 moles) of 95% sulfuric acid. Add 450 ml of absolute ethanol dropwise while maintaining the temperature at 35°C with cooling. To this solution, add a solution of 85.1 g (1.00 mole) of β-cyanoethylhydrazine in 50 ml of absolute ethanol with vigorous stirring. The mixture will warm spontaneously to 88–90°C. Maintain this temperature for 3 minutes until the product begins to crystallize. Gradually cool the mixture to 25°C over 1 hour and then let it stand at room temperature for 15–20 hours. Collect the crystals by filtration, wash with absolute ethanol and then ether, and dry to yield 3-amino-3-pyrazoline sulfate.[15]
-
Preparation of 3-Imino-1-(p-tolylsulfonyl)pyrazolidine: To a flask with a high-speed mechanical stirrer, add 183 g (1.00 mole) of 3-amino-3-pyrazoline sulfate and 1 L of water. Gradually add 210 g (2.5 moles) of sodium bicarbonate with stirring. Increase the stirring speed and add a solution of 229 g (1.20 moles) of p-toluenesulfonyl chloride in 750 ml of benzene. Stir the mixture vigorously for 2 hours. Collect the solid product by filtration, wash with water and then benzene, and dry to yield 3-imino-1-(p-tolylsulfonyl)pyrazolidine.[15]
-
Preparation of 3(5)-Aminopyrazole: In a flask, dissolve 200 g (5.0 moles) of sodium hydroxide in 1.5 L of 95% ethanol. Add 239 g (1.00 mole) of 3-imino-1-(p-tolylsulfonyl)pyrazolidine and reflux the mixture for 2 hours. Cool the mixture and filter off the precipitated sodium p-toluenesulfinate. Concentrate the filtrate under reduced pressure. Dissolve the residue in a minimal amount of hot methanol, cool, and collect the crystalline 3(5)-aminopyrazole. Further purification can be achieved by distillation under reduced pressure.[15]
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the inhibitory activity of an aminopyrazole compound against a specific protein kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Workflow for Kinase Inhibition Assay dot digraph "Kinase_Assay_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, arrowhead=normal, penwidth=1.5];
// Nodes Setup [label="Prepare Reagents:\n- Kinase\n- Substrate\n- ATP\n- Inhibitor (Aminopyrazole)\n- Assay Buffer", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Serial Dilution\nof Inhibitor", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step2 [label="Incubate Kinase\nwith Inhibitor", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="Initiate Kinase\nReaction (add ATP)", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step4 [label="Stop Reaction &\nDetect ADP", shape=Mdiamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Measure Luminescence\nand Calculate IC50", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Setup -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Analysis; }
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Pirtobrutinib - Wikipedia [en.wikipedia.org]
- 6. US10875847B2 - Aminopyrazoles as selective janus kinase inhibitors - Google Patents [patents.google.com]
- 7. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacytimes.com [pharmacytimes.com]
- 9. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
- 12. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Janus kinase inhibitors: Mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
Whitepaper: Harnessing the 4-Aminopyrazole Scaffold: A Technical Guide to Key Kinase Targets in Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 4-aminopyrazole nucleus is a privileged scaffold in modern medicinal chemistry, serving as a foundational building block for a multitude of potent and selective therapeutic agents.[1] Its remarkable versatility stems from its ability to act as a bioisostere for the purine core of adenosine triphosphate (ATP), enabling it to form critical hydrogen bond interactions within the hinge region of protein kinase ATP-binding sites. This guide provides an in-depth technical analysis of the key kinase families targeted by 4-aminopyrazole compounds, elucidating the mechanistic rationale, summarizing critical structure-activity relationship (SAR) data, and presenting field-proven experimental protocols for target validation and compound characterization. We will focus on three principal and clinically significant kinase families: Janus Kinases (JAKs), Src Family Kinases (SFKs), and Aurora Kinases, while also touching upon other emerging targets. This document is intended to serve as a comprehensive resource for researchers aiming to leverage this powerful scaffold in the design and development of next-generation kinase inhibitors.
The 4-Aminopyrazole Scaffold: A Privileged Core for Kinase Inhibition
The enduring success of the 4-aminopyrazole scaffold in drug discovery is not coincidental; it is rooted in its fundamental chemical and structural properties. The arrangement of nitrogen atoms and the exocyclic amino group on the pyrazole ring creates a hydrogen bond donor-acceptor pattern that masterfully mimics the adenine portion of ATP. This allows it to anchor effectively into the kinase hinge region, a conserved backbone segment that is critical for ATP binding and subsequent phosphoryl transfer. This bioisosteric relationship is the cornerstone of its broad applicability across the kinome.
The true power of the scaffold lies in its synthetic tractability. The pyrazole ring can be readily substituted at multiple positions, allowing medicinal chemists to systematically modify the compound's properties.[2] Substitutions can be tailored to exploit specific sub-pockets within the ATP-binding site, thereby engineering selectivity for a particular kinase or kinase family and optimizing pharmacokinetic profiles.
Caption: Core interaction of the 4-aminopyrazole scaffold with the kinase hinge.
Target Family I: Janus Kinases (JAKs) - Modulating Cytokine Signaling
Biological Rationale
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are non-receptor tyrosine kinases essential for cytokine-mediated signaling.[3] Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. The JAK/STAT pathway is a critical regulator of immunity, inflammation, and hematopoiesis. Its aberrant activation is a known driver in numerous myeloproliferative neoplasms, solid tumors, and autoimmune disorders like rheumatoid arthritis, making JAKs highly validated therapeutic targets.[3][4][5]
Mechanism and Data Summary
Numerous series of 4-aminopyrazole derivatives have been developed as potent JAK inhibitors.[4][5][6] These compounds function as ATP-competitive inhibitors, with the 4-amino-(1H)-pyrazole moiety forming the requisite hydrogen bonds with the hinge region of the JAK kinase domain.[4] Structure-activity relationship (SAR) studies have shown that modifications to the core can tune selectivity across the JAK family members. For instance, certain derivatives exhibit nanomolar potency against multiple JAK isoforms.[4][5][7]
| Compound ID | Target | IC50 (nM) | Key Structural Feature | Reference |
| Compound 3f | JAK1 | 3.4 | 4-amino-(1H)-pyrazole core | [4] |
| JAK2 | 2.2 | [4] | ||
| JAK3 | 3.5 | [4] | ||
| Compound 17m | JAK1 | 670 | 4-aminopyrazole derivative | [5] |
| JAK2 | 98 | [5] | ||
| JAK3 | 39 | [5] | ||
| Compound 11g | JAK2 | 6.5 | 1H-pyrazolo[3,4-d]pyrimidin-4-amino | [7] |
Signaling Pathway Visualization
Caption: A typical drug discovery workflow for Aurora kinase inhibitors.
Experimental Protocol: High-Content Imaging for Mitotic Arrest
This protocol uses automated microscopy and image analysis to quantify the hallmark cellular phenotype of Aurora B inhibition: endoreduplication and polyploidy.
-
Objective: To quantify the dose-dependent increase in cells with >4N DNA content following treatment with an Aurora B inhibitor.
-
Cell Line: HCT116 (human colon carcinoma).
-
Principle: Inhibition of Aurora B disrupts cytokinesis. Cells complete mitosis but fail to divide, re-entering the cell cycle and replicating their DNA, resulting in a polyploid (>4N) state. This distinct phenotype is a robust and quantifiable biomarker of Aurora B inhibition.
-
Methodology:
-
Cell Plating: Seed HCT116 cells in a 96-well, clear-bottom imaging plate and allow them to attach for 24 hours.
-
Compound Treatment: Treat cells with a serial dilution of the test compound for 48-72 hours.
-
Scientist's Note: A longer incubation period (48-72h) is required compared to a simple phosphorylation assay. This allows sufficient time for cells to progress through at least one full cell cycle, attempt cytokinesis, fail, and re-replicate their DNA, making the polyploid phenotype apparent.
-
-
Cell Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.2% Triton X-100.
-
Stain the nuclei with Hoechst 33342 (a DNA dye) and the cytoplasm with a cell mask dye.
-
-
Image Acquisition: Use a high-content imaging system to automatically acquire images from multiple fields within each well. Capture images in the DAPI (for Hoechst) and FITC/TRITC (for cytoplasm) channels.
-
Image Analysis:
-
Use automated image analysis software to identify individual cells and segment the nucleus and cytoplasm.
-
Measure the integrated intensity of the Hoechst stain within each nucleus, which is directly proportional to DNA content.
-
Gate the cell population based on DNA content: 2N (G1 phase), 4N (G2/M phase), and >4N (polyploid).
-
-
Data Analysis: For each compound concentration, calculate the percentage of cells that are polyploid (>4N). Plot this percentage against the log of the compound concentration to determine the EC50 for the induction of polyploidy.
-
Expanding Horizons: Other Notable Kinase Targets
The versatility of the 4-aminopyrazole scaffold extends beyond the three families detailed above. It has been successfully employed to develop inhibitors against a range of other clinically relevant kinases, further cementing its status as a privileged structure.
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling drives various cancers. [8]4-Aminopyrazole-based compounds have been developed as potent inhibitors of FGFR2 and FGFR3, including against common gatekeeper resistance mutations. [9][8]* Tropomyosin Receptor Kinases (Trks): Trk kinases are targets for treating cancer and pain. The 4-aminopyrazolylpyrimidine series has yielded potent inhibitors of TrkA and TrkB. [10]* Fms-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common drivers of Acute Myeloid Leukemia (AML). Novel 1H-pyrazole-3-carboxamide derivatives have shown sub-nanomolar potency against FLT3 and its mutants. [11]* Leucine-Rich Repeat Kinase 2 (LRRK2): LRRK2 is a key target for neurodegenerative diseases like Parkinson's. 4-Aminopyrazole compounds have been identified as LRRK2 inhibitors. [2][12]
Conclusion and Future Perspectives
The 4-aminopyrazole scaffold has proven to be an exceptionally fruitful starting point for the discovery of kinase inhibitors. Its inherent ability to engage the conserved kinase hinge region provides a robust anchor point, while its synthetic accessibility allows for extensive chemical exploration to achieve high levels of potency and selectivity. The successful development of inhibitors against diverse kinase families—including JAKs, SFKs, and Aurora kinases—demonstrates a remarkable and enduring utility in drug discovery.
Future efforts will likely focus on leveraging this scaffold to address ongoing challenges in kinase inhibitor therapy. This includes designing next-generation inhibitors that can overcome acquired resistance mutations, developing covalent inhibitors for enhanced potency and duration of action, and fine-tuning selectivity profiles to minimize off-target effects and improve safety. The continued exploration of the chemical space around the 4-aminopyrazole core promises to yield new and improved therapies for a wide range of human diseases.
References
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. National Institutes of Health (NIH). [Link]
-
Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed Central. [Link]
-
The Src-selective kinase inhibitor PP1 also inhibits Kit and Bcr-Abl tyrosine kinases. PubMed. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases. ACS Publications. [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. National Institutes of Health (NIH). [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. ACS Publications. [Link]
- Aminopyrazoles as selective janus kinase inhibitors.
-
Biologically active 4‐aminopyrazole derivatives. ResearchGate. [Link]
-
Aurora kinase inhibitors: Progress towards the clinic. National Institutes of Health (NIH). [Link]
-
Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold. PubMed. [Link]
-
New JAK inhibitors identified at Beijing Scitech-Mq Pharmaceuticals. BioWorld. [Link]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. ACS Publications. [Link]
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. PubMed. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
-
Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. Royal Society of Chemistry. [Link]
-
Aurora kinase inhibitors. PubMed. [Link]
-
[Synthesis and pharmacological properties of pyrazole compounds. II. 4-aminopyrazole derivatives variously substituted in the 1 position]. PubMed. [Link]
-
Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. PubMed Central. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. SpringerLink. [Link]
-
Structure activity relationships for compound (3, 2 and 4). ResearchGate. [Link]
-
New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. BioWorld. [Link]
-
(PDF) Structure-activity relationships and chemoinformatic analysis of the anticancer profile of an aminopyrazole derivative. ResearchGate. [Link]
-
Src inhibitor. Wikipedia. [Link]
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. US10875847B2 - Aminopyrazoles as selective janus kinase inhibitors - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols for 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental use of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride. These application notes are designed to deliver not only procedural steps but also the underlying scientific rationale to ensure successful experimental outcomes.
Introduction: A Versatile Bifunctional Building Block
This compound is a unique heterocyclic compound featuring both a primary aromatic amine and a carboxylic acid functionality. This bifunctional nature makes it an attractive starting material and intermediate in synthetic chemistry. The pyrazole core is a well-established pharmacophore found in a wide array of biologically active molecules, exhibiting anti-inflammatory, anticancer, antiviral, and kinase inhibitory properties.[1][2] The presence of the amino group on the pyrazole ring and the acetic acid moiety at the N1 position allows for orthogonal chemical modifications, making it a versatile scaffold for constructing diverse molecular architectures in drug discovery and materials science.[3]
This guide will focus on the fundamental handling and a representative synthetic application of this compound, specifically its use in amide bond formation, a cornerstone reaction in pharmaceutical chemistry.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's properties is critical for its effective use in experimental settings. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1201935-99-0 | |
| Molecular Formula | C₅H₉Cl₂N₃O₂ | |
| Molecular Weight | 214.05 g/mol | |
| Appearance | Solid | |
| Melting Point | 170-175 °C | |
| Purity | ≥95% |
Health, Safety, and Handling
As a dihydrochloride salt, 4-Amino-1H-pyrazole-1-acetic acid is expected to be a hygroscopic solid that is soluble in polar solvents. Standard laboratory safety protocols should be strictly adhered to when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4][6] Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place to prevent moisture absorption.[4]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[4][6]
Hazard Classifications:
-
Skin Irritant (Category 2)
-
Eye Irritant (Category 2)
-
Specific Target Organ Toxicity (Single Exposure), Respiratory System (Category 3)
Core Application: Amide Coupling via the Carboxylic Acid Moiety
A primary application of this molecule is to serve as a scaffold, utilizing its carboxylic acid for amide bond formation while leaving the 4-amino group available for subsequent reactions. The following protocol details a standard procedure for coupling the carboxylic acid with a generic primary amine (R-NH₂), a fundamental step in building more complex molecules.
Workflow for Amide Coupling
Caption: Workflow for the amide coupling of 4-Amino-1H-pyrazole-1-acetic acid.
Detailed Experimental Protocol
Objective: To synthesize an amide derivative of 4-Amino-1H-pyrazole-1-acetic acid.
Materials and Reagents:
-
This compound
-
A primary amine (R-NH₂) (1.1 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Rationale: An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture, especially with the highly reactive coupling agent.
-
-
Dissolution: Add anhydrous DMF to dissolve the starting material completely. The volume should be sufficient to create a stirrable solution (e.g., 0.1 M concentration).
-
Rationale: DMF is an excellent polar aprotic solvent for this type of reaction, effectively solvating the reagents without interfering with the reaction mechanism.
-
-
Activation of Carboxylic Acid: Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes. The base will neutralize the dihydrochloride salt and prepare the carboxylic acid for activation. Then, add HATU (1.2 equivalents) to the mixture. Stir for 15-20 minutes at room temperature.
-
Rationale: HATU is a highly efficient coupling agent that reacts with the carboxylate to form a highly reactive activated ester, which is susceptible to nucleophilic attack by the amine. DIPEA is a non-nucleophilic base used to neutralize the HCl salts and facilitate the formation of the active ester.
-
-
Amine Addition: Add the primary amine (R-NH₂) (1.1 equivalents) to the reaction mixture.
-
Rationale: A slight excess of the amine ensures the complete consumption of the activated ester.
-
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: a. Once the reaction is complete, pour the mixture into a separatory funnel containing water. b. Extract the aqueous layer three times with ethyl acetate. c. Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine.
-
Rationale: The aqueous work-up removes the DMF solvent and any water-soluble byproducts (e.g., unreacted amine, salts). The bicarbonate wash removes any remaining acidic components.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide product.
Data Interpretation and Characterization
The successful synthesis of the target amide should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product by identifying characteristic proton and carbon signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired product.
-
Infrared (IR) Spectroscopy: To identify the presence of the newly formed amide bond (typically a strong C=O stretch around 1650 cm⁻¹).
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete activation of the carboxylic acid; Inactive coupling agent; Insufficient base. | Ensure all reagents are anhydrous. Use fresh, high-quality coupling agents. Ensure sufficient base is used to neutralize the dihydrochloride salt. |
| Multiple Byproducts | Side reactions; Reaction temperature too high. | Run the reaction at a lower temperature (e.g., 0 °C). Ensure the amine is added after the carboxylic acid has been fully activated. |
| Difficulty in Purification | Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider alternative purification methods like preparative HPLC if necessary. |
Conclusion
This compound is a valuable and versatile building block for synthetic chemistry. Its bifunctional nature allows for selective chemical modifications, making it an ideal starting point for the synthesis of complex molecules with potential applications in drug discovery and materials science. The protocol described herein for amide bond formation is a robust and fundamental transformation that serves as a gateway to a multitude of more complex derivatives.
References
-
El-Sayed, N. F., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. [Link]
-
Bollu, A., & Sharma, N. (2019). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction.... ResearchGate. [Link]
-
El-Gohary, N. S., & Shaaban, M. R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]
-
MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]
-
Dunker, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Singh, P. P., et al. (2012). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]
-
Dunker, C., et al. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed Central. [Link]
-
Ghasemzadeh, M. A., & Atarod, M. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. [Link]
Sources
Application Note & Protocols: Synthesis of Novel Pyrazole Derivatives Using 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
Abstract
The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis for numerous approved drugs.[1][2] Its metabolic stability and versatile substitution patterns make it a privileged scaffold in drug discovery.[1] This guide introduces 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride, a highly functionalized and versatile building block for the synthesis of novel pyrazole derivatives. We provide an in-depth analysis of its reactivity, focusing on two primary synthetic pathways: derivatization of the exocyclic 4-amino group and modification of the 1-acetic acid moiety. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and key considerations for leveraging this starting material to construct diverse chemical libraries for screening and lead optimization.
Introduction
The Privileged Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms.[3] This unique electronic configuration imparts a range of physicochemical properties that are highly desirable in drug candidates. The pyrazole scaffold is present in a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][4] Marketed drugs such as Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and Ruxolitinib (antineoplastic) highlight the clinical and commercial success of pyrazole-based pharmaceuticals.[1][2] The ability to readily functionalize the pyrazole ring at multiple positions allows for the fine-tuning of steric and electronic properties, enabling precise modulation of interactions with biological targets.
The Starting Block: this compound
This compound (CAS No. 1201935-99-0) is a solid compound with a molecular weight of 214.05 g/mol . It presents two distinct and chemically orthogonal functional groups ripe for synthetic elaboration: a nucleophilic amino group at the C4 position and a carboxylic acid group on the N1 substituent.
-
The 4-Amino Group: This primary amine is a potent nucleophile, making it an ideal handle for forming amide, sulfonamide, urea, and Schiff base linkages, thereby enabling the introduction of a vast array of side chains.
-
The 1-Acetic Acid Group: The carboxylic acid moiety is a versatile functional group for forming esters and amides, allowing for modification of solubility, polarity, and engagement in hydrogen bonding with target proteins.
The dihydrochloride salt form ensures stability during storage but requires in situ neutralization for most synthetic transformations. This dual functionality makes it a powerful scaffold for building libraries of compounds with diverse pharmacological profiles.
Core Synthetic Pathways & Strategy
The strategic advantage of 4-Amino-1H-pyrazole-1-acetic acid lies in the ability to selectively target its two primary functional groups. The general workflow involves an initial neutralization step followed by derivatization.
Diagram 2: General reaction scheme for N-Acylation. (Note: A placeholder image is used for the product structure).
Materials:
-
This compound (1.0 eq)
-
Acyl chloride of choice (e.g., Acetyl chloride, Benzoyl chloride) (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (2.2 - 3.0 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the base (e.g., Triethylamine, 2.2 eq) dropwise to the stirred suspension. The solid should gradually dissolve as the free amine is generated. Stir for 15-20 minutes at 0 °C.
-
In a separate vial, dissolve the acyl chloride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the acyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl salts) and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography (e.g., silica gel using a DCM/Methanol gradient).
Protocol: Esterification of the 1-Acetic Acid Group (Pathway B)
This protocol details the Fischer esterification of the carboxylic acid moiety. This reaction is ideal for introducing small alkyl ester groups, which can act as protecting groups or modulate the compound's solubility.
Diagram 3: General reaction scheme for Fischer Esterification. (Note: A placeholder image is used for the product structure).
Materials:
-
This compound (1.0 eq)
-
Anhydrous alcohol (e.g., Methanol, Ethanol) (used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic, ~0.1 eq) or Thionyl Chloride (SOCl₂) (1.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
Procedure:
-
Suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., Methanol) in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully and slowly add the acid catalyst (e.g., concentrated H₂SO₄) dropwise. Caution: Exothermic reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Stir for 6-24 hours, monitoring by TLC.
-
After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.
-
Extract the aqueous residue with a suitable organic solvent like Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude ester.
-
Purify by column chromatography or recrystallization as needed.
Characterization Data & Troubleshooting
Expected Spectroscopic Data
Successful synthesis of derivatives can be confirmed using standard spectroscopic techniques. [5][6]
| Derivative Type | ¹H NMR | ¹³C NMR | FT-IR (cm⁻¹) | Mass Spec (ESI+) |
|---|---|---|---|---|
| Starting Material | Pyrazole CH protons (~7.5-8.0 ppm), Methylene CH₂ (~4.8 ppm), Broad NH₂ and COOH signals | Pyrazole carbons (~110-140 ppm), Methylene carbon (~55 ppm), Carbonyl C=O (~170 ppm) | Broad O-H (2500-3300), N-H stretch (~3300-3400), C=O stretch (~1720) | [M+H]⁺ at m/z 142.06 |
| N-Acyl Product | Appearance of a new Amide N-H singlet (~9-10 ppm), signals from the new R-group | Appearance of a new Amide C=O (~165-170 ppm), signals from the new R-group | Strong Amide I C=O stretch (~1650-1680), Amide II N-H bend (~1550) | [M+H]⁺ corresponding to the acylated product |
| Ester Product | Disappearance of broad COOH proton, appearance of new ester alkyl signals (e.g., -OCH₃ singlet at ~3.7 ppm) | Carbonyl C=O shifts slightly (~170-175 ppm), appearance of new ester alkyl carbon (e.g., -OCH₃ at ~52 ppm) | Disappearance of broad O-H, sharp C=O stretch (~1735) | [M+H]⁺ corresponding to the ester product |
Key Considerations & Troubleshooting
-
Neutralization is Critical: The starting material is a dihydrochloride salt. The amino group is protonated and non-nucleophilic, and the carboxylate is protonated. For Pathway A reactions, at least two equivalents of a non-nucleophilic base (like Et₃N or DIPEA) are required to free the amino group for reaction.
-
Solvent Choice: Use anhydrous solvents, especially for reactions involving acyl chlorides or acid catalysts, to prevent hydrolysis of reagents.
-
Protecting Group Strategy: For sequential derivatization, one functional group may need to be protected. For example, the acid can be converted to a t-butyl ester (which is stable to many conditions for amine derivatization) and later deprotected with acid. Conversely, the amine can be protected (e.g., as a Boc-carbamate) before modifying the acid.
-
Low Yields in Acylation: If acylation yields are low, ensure complete neutralization of the starting material. Using a stronger base or a slight excess of the acylating agent may be necessary. Running the reaction at a slightly elevated temperature could also improve conversion.
-
Incomplete Esterification: Fischer esterification is an equilibrium process. Using the alcohol as the solvent drives the equilibrium toward the product. For stubborn substrates, using SOCl₂ in the alcohol at 0 °C can be a more effective method for generating the ester in situ.
Conclusion
This compound is a potent and versatile starting material for the synthesis of diverse pyrazole libraries. The distinct reactivity of its amino and carboxylic acid functional groups allows for targeted synthetic strategies, leading to novel N-acyl, N-sulfonyl, ester, and amide derivatives. The protocols and insights provided herein serve as a foundational guide for researchers to explore the vast chemical space accessible from this valuable building block, accelerating efforts in drug discovery and medicinal chemistry.
References
-
MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Various methods for the synthesis of pyrazole. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]
-
MDPI. (2022, July 23). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
J&K Scientific LLC. (2025, February 23). Knorr Pyrazole Synthesis. Available at: [Link]
-
Tropical Journal of Pharmaceutical Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
-
Royal Society of Chemistry (RSC). (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry. Available at: [Link]
-
PubMed Central (PMC). (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Available at: [Link]
-
ResearchGate. (2026, January 8). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Available at: [Link]
-
National Institutes of Health (NIH). (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]
-
RJPT. (n.d.). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Available at: [Link]
-
ResearchGate. (n.d.). Overview of synthesis of pyrazole derivatives. Available at: [Link]
-
PubMed Central (PMC). (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The 4-Aminopyrazole Scaffold in Modern Medicinal Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendancy of the 4-Aminopyrazole Scaffold
The pyrazole ring is a cornerstone pharmacophore in medicinal chemistry, featured in numerous FDA-approved drugs for a wide array of diseases.[1][2] Among its derivatives, the 4-aminopyrazole moiety has emerged as a particularly "privileged" scaffold.[3][4] This is due to its unique electronic properties and its ability to form key hydrogen bond interactions—acting as both a donor and acceptor—with the hinge region of protein kinases, a critical family of enzymes often dysregulated in diseases like cancer and inflammatory conditions.[5][6]
This guide provides an in-depth exploration of the applications of 4-aminopyrazoles, focusing on their role as kinase inhibitors. We will delve into the mechanistic rationale behind their design, provide detailed protocols for their synthesis and biological evaluation, and present structure-activity relationship (SAR) data to inform future drug discovery efforts.
Core Application: 4-Aminopyrazoles as Potent Kinase Inhibitors
The vast majority of 4-aminopyrazole applications in medicinal chemistry are centered on the inhibition of protein kinases.[7][8] Kinases regulate cellular signaling by phosphorylating target proteins, and their aberrant activity is a known driver of oncogenesis and inflammation.[9] The 4-aminopyrazole core serves as an excellent bioisostere for the adenine ring of ATP, enabling it to competitively bind in the enzyme's active site.[10][11][12]
Mechanism of Action: Hinge Binding and Selectivity
Molecular docking studies consistently reveal a conserved binding mode for 4-aminopyrazole-based inhibitors. The pyrazole ring's -NH moiety and one of its nitrogen atoms form crucial hydrogen bonds with the backbone of the kinase "hinge region," which connects the N- and C-lobes of the enzyme.[5] This bidentate interaction is a cornerstone of their high-affinity binding.
Figure 1: Simplified binding mode of a 4-aminopyrazole inhibitor in a kinase active site.
Selectivity for a specific kinase is achieved through modifications at other positions of the pyrazole ring. These appended chemical groups can exploit unique features of the target kinase's active site, such as the size of the hydrophobic pocket or the identity of the "gatekeeper" residue, to achieve high potency and a desirable selectivity profile.[6]
Target Family 1: Janus Kinases (JAKs) in Inflammation and Cancer
The JAK/STAT signaling pathway is a critical regulator of immunity and cell growth.[5] Dysregulation of this pathway is implicated in myeloproliferative neoplasms, autoimmune diseases, and various cancers.[5][13] Consequently, JAK inhibitors are of significant therapeutic interest.[14]
4-Aminopyrazole derivatives have been developed as highly potent JAK inhibitors.[5][13] For example, the FDA-approved drug Ruxolitinib, used to treat myelofibrosis, features a related pyrazole-based core.[1] Research has shown that compounds with the 4-aminopyrazole scaffold can exhibit nanomolar potency against JAK family members.[5]
Figure 2: Inhibition of the JAK/STAT signaling pathway by a 4-aminopyrazole derivative.
Structure-Activity Relationship (SAR) Insights for JAK Inhibitors
Systematic modification of the 4-aminopyrazole scaffold has yielded key insights into the structural requirements for potent JAK inhibition.
| Compound ID | R1 Group (Position 1) | R2 Group (Position 3) | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | Reference |
| 3f | Cyclohexylacetamide | 4-chlorophenyl | 3.4 | 2.2 | 3.5 | [5] |
| 11b | 4-morpholinophenyl | 4-chlorophenyl | >1000 | 120 | 250 | [5] |
| 17m | Pyrimidine derivative | N/A | 670 | 98 | 39 | [13] |
| AT7519 | 4-aminopiperidine | N/A | N/A | N/A | N/A | [15] |
Table 1: Representative SAR data for 4-aminopyrazole-based JAK inhibitors. This demonstrates how modifications significantly impact potency and selectivity across the JAK family.
Target Family 2: Cyclin-Dependent Kinases (CDKs) in Oncology
CDKs are essential for cell cycle regulation, and their overexpression is a hallmark of many cancers.[15] The 4-aminopyrazole scaffold has been employed to develop both ATP-competitive and covalent inhibitors of CDKs.[15][16]
Notably, a series of 4-amino-1H-pyrazoles were designed as covalent inhibitors of CDK14, a member of the understudied TAIRE subfamily of kinases implicated in colorectal and ovarian cancers.[15] By incorporating a reactive "warhead" that forms a covalent bond with a uniquely placed cysteine residue (C218) near the ATP pocket, researchers developed potent and selective tool compounds to probe CDK14 biology.[15]
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and evaluation of 4-aminopyrazole-based kinase inhibitors.
Protocol 1: General Synthesis of a 4-Aminopyrazolylpyrimidine
This protocol describes a common convergent synthesis, reacting a substituted aminopyrazole with a dichloropyrimidine, a versatile method for rapidly building a library of analogues for SAR studies.[17]
Rationale: This two-step nucleophilic aromatic substitution is efficient. The first substitution occurs selectively at the more reactive C4 position of the pyrimidine, followed by a second substitution at C2. A base is required to neutralize the HCl generated during the reaction.
Materials:
-
2,4-Dichloropyrimidine
-
Substituted 1H-pyrazol-4-amine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dioxane
-
Substituted amine (for the second substitution)
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Step 1: First Substitution:
-
To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous DMF, add the substituted 1H-pyrazol-4-amine (1.1 eq).
-
Add Et₃N (1.5 eq) to the mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Self-Validation Checkpoint: The reaction should show the consumption of starting materials and the formation of a new, less polar spot (the mono-substituted product).
-
Upon completion, pour the reaction mixture into ice water. Collect the resulting precipitate by filtration, wash with water, and dry under vacuum. This intermediate, a 4-(pyrazolylamino)-2-chloropyrimidine, can be purified by column chromatography if necessary.
-
-
Step 2: Second Substitution:
-
Dissolve the intermediate from Step 1 (1.0 eq) in a suitable solvent like dioxane.
-
Add the second desired amine (1.2 eq) and a base such as DIPEA (2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring for completion.
-
Self-Validation Checkpoint: LC-MS analysis should confirm the formation of the desired product mass and disappearance of the intermediate.
-
Cool the reaction to room temperature, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield the final 4-aminopyrazolylpyrimidine derivative.
-
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a common method to determine the inhibitory constant (IC₅₀) of a compound against a target kinase. It is a competitive binding assay that measures the displacement of a fluorescent tracer from the kinase active site.
Rationale: This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust, high-throughput method. The binding of a europium-labeled antibody to the kinase and a fluorescent tracer to the active site brings them into proximity, generating a FRET signal. A test compound that binds to the active site will displace the tracer, causing a loss of FRET signal, which is proportional to the compound's inhibitory potency.
Materials:
-
Target Kinase (e.g., JAK2)
-
Eu-anti-tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Test compounds (4-aminopyrazole derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
Assay buffer
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, serially diluted to cover a wide concentration range (e.g., 10 µM to 0.1 nM). Prepare working solutions of the kinase, antibody, and tracer in the assay buffer according to the manufacturer's protocol.
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted test compounds or controls to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 2.5 µL of the kinase/antibody mixture to all wells.
-
Add 5 µL of the tracer solution to all wells. The final volume is 10 µL.
-
-
Incubation:
-
Gently mix the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Self-Validation Checkpoint: The "no inhibitor" control should have a high FRET signal, while the "no enzyme" and high-concentration positive control wells should have a low signal, ensuring a sufficient assay window.
-
-
Data Analysis:
-
Calculate the emission ratio (Acceptor/Donor).
-
Normalize the data relative to the high and low controls.
-
Plot the normalized signal versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Figure 3: A general drug discovery workflow for 4-aminopyrazole kinase inhibitors.
Expanding Horizons: Beyond Kinase Inhibition
While kinase inhibition is the dominant application, the 4-aminopyrazole scaffold has shown promise in other therapeutic areas. Its structural features make it a versatile starting point for developing agents targeting various biological systems.
-
Neurodegenerative Diseases: Some pyrazole derivatives are being investigated for neurodegenerative conditions like Alzheimer's and Parkinson's disease, targeting enzymes or receptors involved in disease pathology.[18][19][20] Although 4-aminopyridine (a related but distinct scaffold) is used for multiple sclerosis, the development of novel 4-aminopyrazole-peptide conjugates aims to reduce toxicity and improve therapeutic profiles for these challenging diseases.[21][22]
-
Anti-inflammatory and Analgesic Agents: Early studies explored 4-aminopyrazoles for their anti-inflammatory and analgesic properties, separate from kinase-mediated pathways.[3][23]
-
Antimicrobial Agents: The pyrazole nucleus is a component of various compounds with antibacterial and antifungal activity.[1][3]
Conclusion and Future Outlook
The 4-aminopyrazole scaffold is a validated and highly fruitful starting point for the design of potent and selective modulators of cellular signaling, particularly protein kinases. Its ability to form key interactions within the ATP binding site provides a reliable anchor for inhibitor design, while its synthetic tractability allows for extensive chemical exploration to optimize potency, selectivity, and pharmacokinetic properties. The continued success in developing clinical candidates for cancer and inflammatory diseases ensures that 4-aminopyrazoles will remain a focus of intense research in medicinal chemistry for the foreseeable future.
References
-
Liu, G., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Fletcher, S., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Zhang, Y., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
Liu, G., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Bioorganic & Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2022). 4-aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Publishing. [Link]
-
Fletcher, S., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. PubMed. [Link]
-
Bianchi, M., et al. (1970). [Synthesis and pharmacological properties of pyrazole compounds. II. 4-aminopyrazole derivatives variously substituted in the 1 position]. Il Farmaco; edizione scientifica. [Link]
-
Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals (Basel). [Link]
-
Kadam, P. D., et al. (n.d.). Scheme 1. The synthetic approach for the synthesis of aminopyrazole 4. ResearchGate. [Link]
-
Tadesse, S., et al. (2008). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. [Link]
-
Klutchko, S. R., et al. (2006). Identification of 4-Aminopyrazolylpyrimidines as Potent Inhibitors of Trk Kinases. Journal of Medicinal Chemistry. [Link]
-
Liu, G., et al. (2016). Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. Semantic Scholar. [Link]
-
Al-Zaydi, K. M., et al. (2013). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Molecules. [Link]
-
Harrison, T., et al. (2021). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters. [Link]
- Baxter, A., et al. (2007). Process for the preparation of 4-aminopyrazole derivatives.
-
Abdel-Maksoud, M. S., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]
-
Ganushevich, Y. S., et al. (2020). Biologically active 4‐aminopyrazole derivatives. ResearchGate. [Link]
-
N/A. (n.d.). Structure–activity relationship summary of tested compounds. ResearchGate. [Link]
-
Odeh, D. M., et al. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. [Link]
-
Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2022). 5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
N/A. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]
-
N/A. (n.d.). Bioisosteres of Common Functional Groups. N/A. [Link]
-
Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Semantic Scholar. [Link]
-
Chen, K., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. [Link]
-
Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In book: Burger's Medicinal Chemistry and Drug Discovery. [Link]
-
Bansal, N., et al. (2025). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Molecular Diversity. [Link]
-
Kostadinova, I., & Danchev, N. (2019). 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases. Semantic Scholar. [Link]
-
N/A. (2024). Cancer drug could treat early-stage Alzheimer's disease, study shows. Penn State. [Link]
-
Howard, S., et al. (2009). Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity. Journal of Medicinal Chemistry. [Link]
-
Ruwaili, J., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]
-
Nikolova, S., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. [Link]
-
Guggino, G., et al. (2024). JAK inhibitors: an evidence-based choice of the most appropriate molecule. Frontiers in Immunology. [Link]
-
N/A. (2024). Advances in cancer neuroscience and drug discovery could benefit patients with Alzheimer's disease. MD Anderson Cancer Center. [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. ctppc.org [ctppc.org]
- 12. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 13. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. JAK inhibitors: an evidence-based choice of the most appropriate molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. psu.edu [psu.edu]
- 20. Advances in cancer neuroscience and drug discovery could benefit patients with Alzheimer’s disease | MD Anderson Cancer Center [mdanderson.org]
- 21. [PDF] 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases | Semantic Scholar [semanticscholar.org]
- 22. Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. [Synthesis and pharmacological properties of pyrazole compounds. II. 4-aminopyrazole derivatives variously substituted in the 1 position] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Use of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride for the Design of Novel Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes whose dysregulation is implicated in numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The pyrazole ring is recognized as a privileged scaffold in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors like Crizotinib and Ruxolitinib.[1][3] This is due to its synthetic tractability, favorable drug-like properties, and its function as a bioisosteric replacement for the adenine base of ATP, enabling crucial hydrogen bonding interactions with the kinase hinge region.[3][4] This application note provides a comprehensive guide for researchers on leveraging 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride (CAS: 1201935-99-0) as a versatile starting scaffold for the rational design and synthesis of novel kinase inhibitors. We will detail the strategic rationale, a complete experimental workflow from library synthesis to cellular validation, and step-by-step protocols for key assays.
Introduction: The Rationale for the Pyrazole Scaffold
The ATP-binding site of protein kinases, while conserved, offers distinct sub-pockets that can be exploited to achieve inhibitor selectivity. A successful inhibitor design strategy often involves a core moiety that anchors the molecule in the adenine-binding region, connected to side chains that probe these variable sub-pockets. The pyrazole scaffold is exceptionally well-suited for this role.[5]
-
Hinge Binding: Like the adenine of ATP, the pyrazole ring contains strategically positioned nitrogen atoms that can form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a critical anchoring interaction for many Type I kinase inhibitors.[3][4][6]
-
Synthetic Versatility: The pyrazole ring system is synthetically accessible and can be readily functionalized at multiple positions, allowing for systematic exploration of structure-activity relationships (SAR).[7][8]
-
Favorable Physicochemical Properties: Pyrazole-containing compounds can often be designed to have lower lipophilicity and improved drug-like properties compared to other scaffolds.[3]
The specific choice of This compound as a starting point is a strategic one, offering three distinct points for interaction and diversification.
Caption: Key functional regions of the scaffold.
-
The Pyrazole Core: Serves as the primary hinge-binding element.
-
The 4-Amino Group: Can act as a hydrogen bond donor or serve as a point for further chemical modification to explore the local pocket environment.[9][10]
-
The 1-Acetic Acid Group: Provides a robust and reliable synthetic handle, primarily for amide bond formation. This allows for the straightforward coupling of a diverse library of amines to project vectors into the solvent-exposed region, a common strategy for enhancing potency and tuning selectivity.
Integrated Kinase Inhibitor Design Workflow
We propose a systematic, multi-stage workflow to guide the discovery of novel inhibitors starting from the 4-Amino-1H-pyrazole-1-acetic acid scaffold. This process integrates computational design, chemical synthesis, biochemical screening, and cellular validation to efficiently identify lead compounds.
Caption: Overall workflow for kinase inhibitor discovery.
Protocols & Methodologies
PART 3.1: Library Synthesis via Amide Coupling
Causality: The carboxylic acid moiety is an ideal functional group for creating a diverse library of analogues. Amide bond formation is one of the most reliable and well-understood reactions in medicinal chemistry. By coupling a wide array of commercially available primary and secondary amines (R-NH₂), we can systematically probe the chemical space around the pyrazole core. Sodium triacetoxyborohydride is a mild and effective reducing agent for the reductive amination that is an alternative robust method.[11]
Protocol: General Procedure for Amide Coupling
-
Activation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DMF. Cool the solution to 0 °C.
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (3.0 eq). Stir the mixture at 0 °C for 20-30 minutes.
-
Amine Addition: To the activated acid solution, add the desired amine (1.2 eq) dissolved in a minimal amount of anhydrous DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
PART 3.2: Primary Biochemical Screening
Causality: A primary biochemical assay is essential to determine the direct inhibitory effect of the synthesized compounds on the catalytic activity of the target kinase. The radiometric filter-binding assay is considered the "gold standard" due to its direct measurement of phosphate transfer, high sensitivity, and low incidence of false positives from compound interference.[12][13]
Protocol: Radiometric [γ-³³P]-ATP Kinase Assay
-
Reagents & Buffers:
-
Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35.
-
Kinase: Recombinant purified target kinase.
-
Substrate: Specific peptide or protein substrate for the kinase.
-
ATP Mix: Unlabeled ATP mixed with [γ-³³P]-ATP (specific activity ~1000 cpm/pmol). The final ATP concentration should be at or near the Kₘ for the target kinase.
-
Test Compounds: Serially diluted compounds in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Prepare a master mix containing kinase reaction buffer, kinase, and substrate. Add 23 µL of this mix to each well.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 25 µL of the ATP mix to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains within the linear range.
-
Stop the reaction by spotting 45 µL of the reaction mixture from each well onto P81 phosphocellulose filter paper.
-
Wash the filter paper three times for 10 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³³P]-ATP.
-
Rinse the filter paper with acetone and allow it to air dry.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
-
PART 3.3: Structure-Activity Relationship (SAR) Analysis
Causality: SAR analysis is the intellectual engine of lead optimization. By systematically comparing the IC₅₀ values of structurally related analogues, researchers can deduce which chemical features are critical for potency and selectivity.[14][15] This knowledge guides the design of the next generation of compounds.
Table 1: Hypothetical SAR Data for a Library Targeting Kinase X
| Compound ID | R-Group (from Amine) | Structure | Biochemical IC₅₀ (nM) | Cellular GI₅₀ (nM) |
| Scaffold | - | 4-Amino-1H-pyrazole-1-acetic acid | >10,000 | >10,000 |
| XA-01 | Cyclopropyl | 1,250 | 8,500 | |
| XA-02 | 4-Fluorophenyl | 240 | 1,100 | |
| XA-03 | 4-Hydroxyphenyl | 95 | 450 | |
| XA-04 | 3-Pyridyl | 70 | 310 | |
| XA-05 | 4-(Morpholino)phenyl | 35 | 150 |
From this hypothetical data, one could infer that:
-
Aromatic R-groups are preferred over small aliphatic groups (XA-02 vs. XA-01).
-
Adding a hydrogen bond donor (hydroxyl group) improves potency (XA-03 vs. XA-02).
-
A basic nitrogen (pyridyl) further enhances activity, potentially forming a key salt bridge (XA-04).
-
Combining aromaticity with a solubilizing group that can occupy a solvent-exposed pocket (morpholine) yields the most potent compound in this series (XA-05).
PART 3.4: Cellular Activity Assessment
Causality: A potent biochemical inhibitor may fail in a cellular context due to poor membrane permeability or rapid efflux. Therefore, it is crucial to validate lead compounds in cell-based assays.[16][17] The MTT assay is a standard colorimetric method to measure cell metabolic activity, which serves as a proxy for cell viability and proliferation.[11]
Protocol: MTT Cell Proliferation Assay
-
Materials:
-
Cancer cell line dependent on the target kinase (e.g., MV-4-11 for an FLT3 inhibitor).
-
Complete growth medium (e.g., RPMI-1640 + 10% FBS).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of the test compounds in the growth medium.
-
After 24 hours, remove the old medium and add 100 µL of medium containing the test compounds or vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the vehicle control. Determine the GI₅₀ value (concentration causing 50% growth inhibition) using a non-linear regression curve fit.
-
Conclusion and Future Directions
This compound represents a highly valuable and strategically designed building block for modern kinase inhibitor discovery programs. Its pyrazole core provides a reliable anchor in the kinase hinge region, while the 4-amino and 1-acetic acid functionalities offer orthogonal vectors for synthetic elaboration. The workflow and protocols detailed in this note provide a robust framework for utilizing this scaffold to generate diverse chemical libraries, identify potent inhibitors through biochemical and cellular screening, and establish clear structure-activity relationships. Lead compounds identified through this process, such as the hypothetical XA-05 , can then be advanced into further optimization studies to improve pharmacokinetic and pharmacodynamic properties, paving the way for the development of next-generation targeted therapies.
References
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. ([Link])
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ([Link])
-
Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). ([Link])
-
Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. ([Link])
-
Spotlight: Cell-based kinase assay formats. ([Link])
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. ([Link])
-
Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ([Link])
-
Cell-based Kinase Assays. ([Link])
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ([Link])
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ([Link])
-
Immuno-oncology Cell-based Kinase Assay Service. ([Link])
-
A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ([Link])
-
Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. ([Link])
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. ([Link])
-
Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ([Link])
-
Cell Based Kinase Assays. ([Link])
-
Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. ([Link])
-
Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). ([Link])
-
How Does a Biochemical Kinase Assay Work?. ([Link])
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. ([Link])
-
Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. ([Link])
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. ([Link])
-
Kinase Screening Assay Services. ([Link])
-
Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. ([Link])
-
KINASE PROFILING & SCREENING. ([Link])
-
4-Amino-1H-pyrazole. ([Link])
-
SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. ([Link])
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. ([Link])
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. ([Link])
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). ([Link])
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. ([Link])
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 5. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 17. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for the Purification of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
Introduction: The Critical Role of Purity in Drug Development
4-Amino-1H-pyrazole-1-acetic acid dihydrochloride is a heterocyclic compound incorporating both a pyrazole ring and an amino acid moiety. Such structures are of significant interest in medicinal chemistry and drug development due to their potential as scaffolds for various therapeutic agents. The biological activity and safety of any pharmaceutical compound are intrinsically linked to its purity. Even minute impurities, such as regioisomers, unreacted starting materials, or byproducts from side reactions, can lead to altered efficacy, increased toxicity, or adverse side effects.[1] Therefore, robust and reproducible purification techniques are paramount in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.
This guide provides a comprehensive overview of the principles and detailed protocols for the purification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established chemical principles for the purification of amino acids and pyrazole derivatives, ensuring a high degree of scientific integrity and practical applicability.
Understanding the Molecule and Potential Impurities
This compound possesses several key chemical features that inform the purification strategy:
-
Amphoteric Nature: The presence of a basic amino group and an acidic carboxylic acid group makes it an amino acid derivative.
-
Pyrazole Core: A five-membered aromatic heterocycle.
-
Dihydrochloride Salt: The compound is supplied as a stable salt, which significantly influences its solubility.[2]
Common impurities encountered during the synthesis of substituted pyrazoles can include:
-
Regioisomers: Asymmetrical substitution on the pyrazole ring can lead to the formation of isomers with very similar physical properties, making them challenging to separate.[1]
-
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.
-
Byproducts: Side reactions can generate a variety of unintended molecules.
Characterization of Purity: Before and after purification, it is essential to assess the purity of the compound. The following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can help identify and quantify impurities.[1]
-
Thin-Layer Chromatography (TLC): A rapid and effective method for monitoring the progress of a purification process.[1]
Purification Strategies: A Multi-faceted Approach
Given the chemical nature of this compound, two primary purification techniques are recommended: Recrystallization and Ion-Exchange Chromatography .
Strategy 1: Recrystallization of the Dihydrochloride Salt
Recrystallization is a powerful and cost-effective method for purifying solid compounds to a high degree of purity.[1] The principle relies on the differential solubility of the target compound and its impurities in a given solvent or solvent system at different temperatures. For a salt like this compound, a polar solvent system is generally most effective.
Rationale for Solvent Selection: The dihydrochloride salt form increases the polarity of the molecule, making it more soluble in polar solvents. A common and effective technique for pyrazole derivatives is recrystallization from methanol.[3] A mixed solvent system, such as methanol/water or ethanol/water, can also be employed to fine-tune the solubility and achieve optimal crystal formation. The goal is to find a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Detailed Protocol for Recrystallization:
-
Solvent Screening (Small Scale):
-
Place a small amount (e.g., 10-20 mg) of the crude this compound into several test tubes.
-
Add a few drops of different polar solvents (e.g., methanol, ethanol, isopropanol, water, and mixtures thereof) to each tube at room temperature. Observe the solubility.
-
Gently heat the tubes in which the compound is sparingly soluble at room temperature. If the compound dissolves upon heating, it is a potentially good solvent for recrystallization.
-
Allow the heated solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent system.
-
-
Recrystallization Procedure (Scale-Up):
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent (or solvent system) in small portions while heating the mixture with stirring (e.g., on a hot plate with a magnetic stirrer). Add just enough solvent to completely dissolve the solid at the boiling point.
-
Once the compound is fully dissolved, remove the flask from the heat source.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Troubleshooting Recrystallization:
| Issue | Potential Cause | Solution |
| No crystals form upon cooling | Too much solvent was added; the compound is too soluble in the chosen solvent. | Boil off some of the solvent to increase the concentration. Try a different solvent or a mixed solvent system where the compound is less soluble. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound; the compound is precipitating too quickly. | Use a lower-boiling solvent. Add a co-solvent in which the compound is more soluble to slow down the precipitation. |
| Low recovery | The compound is too soluble in the cold solvent; premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath. Use a minimal amount of cold solvent for washing. Ensure the filtration apparatus is pre-warmed for hot filtration. |
Visualization of the Recrystallization Workflow:
Caption: Workflow for the purification of this compound by recrystallization.
Strategy 2: Ion-Exchange Chromatography
Ion-exchange chromatography is a highly effective technique for the purification of charged molecules like amino acids.[4][5][6][7][8] It separates molecules based on their net charge by utilizing a stationary phase with charged functional groups.
Principle of Separation: this compound has a positively charged amino group and a neutral carboxylic acid group at low pH. This net positive charge allows it to bind to a cation-exchange resin. Impurities with a different net charge will either not bind or will bind with a different affinity, allowing for separation. Elution is typically achieved by changing the pH or increasing the salt concentration of the mobile phase.
Detailed Protocol for Cation-Exchange Chromatography:
-
Resin Selection and Preparation:
-
Select a strong or weak cation-exchange resin (e.g., Dowex 50W or Amberlite IR120 for strong cation exchange; Bio-Rex 70 for weak cation exchange).[7]
-
Prepare a slurry of the resin in a suitable buffer (e.g., a low concentration acid like 0.1 M HCl) and pack it into a chromatography column.
-
Equilibrate the column by washing it with several column volumes of the starting buffer until the pH of the eluate is the same as the buffer.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the starting buffer.
-
Carefully load the sample onto the top of the column.
-
-
Washing:
-
Wash the column with the starting buffer to elute any neutral or negatively charged impurities. Monitor the eluate using a UV detector or by collecting fractions and analyzing them by TLC.
-
-
Elution:
-
Elute the bound this compound by applying a gradient of increasing pH (e.g., using a buffer like ammonium hydroxide) or increasing salt concentration (e.g., a gradient of NaCl).
-
The target compound will elute when the pH of the mobile phase neutralizes its positive charge or when the salt ions compete for binding to the resin.
-
Collect fractions throughout the elution process.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.
-
Pool the pure fractions.
-
Remove the buffer salts and solvent. This can be achieved by dialysis, desalting columns, or by adjusting the pH to the isoelectric point to precipitate the amino acid, followed by filtration. For the dihydrochloride salt, evaporation of the solvent may be sufficient if a volatile acid was used for elution.
-
Troubleshooting Ion-Exchange Chromatography:
| Issue | Potential Cause | Solution |
| Poor separation | Incorrect buffer pH or ionic strength; column overloading. | Optimize the pH and salt gradient. Reduce the amount of sample loaded onto the column. |
| No elution of the target compound | The compound is too strongly bound to the resin. | Use a steeper pH or salt gradient for elution. |
| Low recovery | Irreversible binding to the resin; degradation of the compound on the column. | Ensure the chosen resin is appropriate for the compound. Check the stability of the compound under the chromatographic conditions. |
Visualization of the Ion-Exchange Chromatography Workflow:
Caption: Workflow for the purification of this compound by ion-exchange chromatography.
Conclusion: A Pathway to High Purity
The purification of this compound is a critical step in its potential application in drug discovery and development. By leveraging the principles of recrystallization and ion-exchange chromatography, researchers can effectively remove impurities and obtain a compound of high purity. The choice of method will depend on the nature of the impurities, the scale of the purification, and the available equipment. For many applications, a well-optimized recrystallization protocol will be sufficient and highly efficient. For more challenging separations, particularly the removal of structurally similar impurities, ion-exchange chromatography offers a powerful alternative. The protocols and troubleshooting guides provided in these application notes serve as a robust starting point for developing a tailored and effective purification strategy.
References
- Vertex AI Search.
- ResearchGate. (PDF) Separation and Purification of Amino Acids. Accessed January 16, 2026.
- Jetir.Org.
- DIAION. Separation and Refining of Amino acids. Accessed January 16, 2026.
- PubMed.
- eCampusOntario Pressbooks. Separation and Detection of Amino Acids – BIOC*2580. Accessed January 16, 2026.
- Benchchem.
- Google Patents. WO2011076194A1 - Method for purifying pyrazoles. Accessed January 16, 2026.
- Sigma-Aldrich. 4-Amino-1H-pyrazole-1-acetic acid 95 1201935-99-0. Accessed January 16, 2026.
- NIH. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Accessed January 16, 2026.
- Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present. Accessed January 16, 2026.
- ACS Omega.
- Google Patents. CA1127634A - Process for preparing diazonium salts of 3-amino-pyrazole. Accessed January 16, 2026.
- Google Patents. US20070037987A1 - Preparation of 4,5-diamino-1-(substituted)-pyrazole and acid addition salts thereof. Accessed January 16, 2026.
- Organic Syntheses Procedure. 3(5)-aminopyrazole. Accessed January 16, 2026.
- Google Patents.
- Sobekbio Biosciences. (4-Amino-1h-pyrazol-1-yl)acetic acid hydrochloride. Accessed January 16, 2026.
- Scope Database. Synthesis and Characterization of Diethyl 4-Amino-1-(3-Chlorophenyl)
- PubChem. 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | C10H9N3O2 | CID 12363470. Accessed January 16, 2026.
- ChemicalBook. This compound CAS#: 1201935-99-0. Accessed January 16, 2026.
- AWS. (Pyrazol-4-yl)aceticyl)
- PubMed Central. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. Accessed January 16, 2026.
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Accessed January 16, 2026.
- Organic Syntheses Procedure. 4. Accessed January 16, 2026.
- Sigma-Aldrich. 4-Aminopyrazole 95 28466-26-4. Accessed January 16, 2026.
- BLD Pharm. 4-Amino-1H-pyrazole-5-carboxylic acid. Accessed January 16, 2026.
- MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Accessed January 16, 2026.
- ChemScene. Building blocks | Bioactive small molecules. Accessed January 16, 2026.
- Rasayan Journal of Chemistry. SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Accessed January 16, 2026.
- Guidechem. 1H-Pyrazole-4-aceticacid, a-amino-1-methyl- 195070-68-9 wiki. Accessed January 16, 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-アミノ-1H-ピラゾール-1-酢酸 二塩酸塩 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. jetir.org [jetir.org]
- 4. column-chromatography.com [column-chromatography.com]
- 5. researchgate.net [researchgate.net]
- 6. diaion.com [diaion.com]
- 7. An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation and Detection of Amino Acids – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Summary: This document provides a detailed guide on the essential analytical methods required for the comprehensive characterization of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride (a pyrazole-containing amino acid analogue). The protocols outlined herein are designed to confirm the identity, purity, and solid-state properties of the active pharmaceutical ingredient (API), ensuring its quality and suitability for drug development.
Introduction
This compound is a heterocyclic amino acid derivative. As with any active pharmaceutical ingredient (API), a thorough analytical characterization is paramount to ensure its identity, strength, quality, and purity.[1] Pyrazole-containing compounds are prevalent in pharmaceuticals, known for a wide spectrum of biological activities.[2][3][4] The presence of an amino acid moiety and its formulation as a dihydrochloride salt introduces specific analytical challenges, including high polarity and the need to confirm salt stoichiometry and solid-state form.
This guide details a suite of orthogonal analytical techniques essential for a complete characterization dossier, covering structural elucidation, purity assessment, and solid-state analysis. The causality behind experimental choices is explained to provide a framework for method development and validation.
Physicochemical Properties
A foundational understanding of the molecule's properties is critical for selecting appropriate analytical techniques.
| Property | Value | Source |
| Chemical Formula | C₅H₇N₃O₂ · 2HCl | |
| Molecular Weight | 214.05 g/mol | |
| Appearance | Solid | |
| Melting Point | 170-175 °C | |
| Structure | ||
| SMILES: Cl.Cl.Nc1cnn(CC(O)=O)c1 | ||
| InChI Key: VZGOEOIGWITZPI-UHFFFAOYSA-N |
Workflow for Comprehensive Characterization
A logical workflow ensures all critical quality attributes of the API are assessed. The following diagram illustrates an integrated approach to characterization, starting from structural confirmation to detailed solid-state and purity analysis.
Caption: A comprehensive workflow for API characterization.
Part 1: Identity and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for unambiguous structural confirmation. Both ¹H and ¹³C NMR are required. For complex assignments, 2D NMR (e.g., HSQC, HMBC) is invaluable.[5]
-
Expertise & Causality: Due to the presence of exchangeable protons (amine, carboxylic acid) and the hydrochloride salt form, the choice of solvent is critical. Deuterated water (D₂O) is a good starting point as the compound is a salt, but it will cause the exchangeable N-H and O-H protons to be replaced by deuterium, rendering them invisible. DMSO-d₆ is an excellent alternative that allows for the observation of these exchangeable protons. The acidic nature of the dihydrochloride salt may broaden the peaks of nearby protons.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Expected signals: Aromatic protons on the pyrazole ring (C3-H, C5-H), a singlet for the methylene protons (-CH₂-), and broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons (if in DMSO-d₆).[6]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected signals: Carbons of the pyrazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.[7]
-
-
Data Interpretation: Compare observed chemical shifts and coupling constants with theoretically predicted values or reference spectra to confirm the molecular structure. The chemical shifts of pyrazole ring carbons are sensitive to the position of substituents.[8]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the free base form of the molecule. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which can be used to confirm the elemental composition.
-
Expertise & Causality: Electrospray Ionization (ESI) is the preferred ionization technique for this molecule due to its high polarity and pre-existing charges in solution. The analysis will be performed in positive ion mode to detect the protonated molecule [M+H]⁺.
Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or water/acetonitrile (50:50 v/v).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
-
Data Interpretation: The primary ion observed should correspond to the exact mass of the free base (C₅H₇N₃O₂) plus a proton. The measured mass should be within 5 ppm of the calculated theoretical mass.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides information about the functional groups present in the molecule. It is a rapid and non-destructive technique.
-
Expertise & Causality: As a dihydrochloride salt of an amino acid, the spectrum will be distinct from the free base. The carboxylic acid will likely show a C=O stretch around 1700-1730 cm⁻¹. The amine hydrochloride will present as a broad absorption band in the 2400-3200 cm⁻¹ range due to N⁺-H stretching vibrations, which often overlaps with C-H stretches.[9]
Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.
-
Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Interpretation: Identify characteristic absorption bands corresponding to the key functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| N⁺-H Stretch (Amine Salt) | 2400 - 3200 (broad) | Characteristic of amine hydrochlorides. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Sharp, strong absorption. |
| C=N, C=C Stretch (Pyrazole Ring) | 1400 - 1600 | Multiple bands expected for the aromatic ring. |
| O-H Bend (Carboxylic Acid) | 1380 - 1440 | In-plane bending. |
Part 2: Purity and Stoichiometry
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the API and for identifying and quantifying any related impurities.[10]
-
Expertise & Causality: The molecule is highly polar due to the amino, carboxylic acid, and pyrazole groups. Standard reversed-phase (C18) chromatography will likely result in poor retention.[11] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) or a polar-embedded reversed-phase column is a more appropriate choice. UV detection is suitable due to the aromatic pyrazole ring.
Protocol: HPLC for Purity Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Chromatographic Conditions: The following table provides a starting point for method development.
| Parameter | Recommended Condition | Rationale |
| Column | HILIC (e.g., Amide, Cyano) or Polar-Embedded RP | To retain the highly polar analyte. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for HILIC gradient. |
| Gradient | Start at 95% B, decrease to 40% B over 15 min | To elute the polar analyte and any impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | For reproducible retention times. |
| Detection | UV at ~210 nm or 254 nm | 210 nm for general detection; 254 nm if pyrazole ring absorbs strongly. |
| Injection Vol. | 5 µL | To avoid peak distortion. |
-
Sample Preparation: Dissolve the sample accurately in a suitable diluent (e.g., 50:50 water/acetonitrile) to a concentration of ~0.5-1.0 mg/mL.
-
Analysis: Inject the sample and integrate all peaks. Purity is typically reported as the area percent of the main peak relative to the total area of all peaks.
Ion Chromatography (IC) for Chloride Content
To confirm the compound is a dihydrochloride salt, the chloride content must be quantified. IC is a specific and accurate method for this purpose.[12][13]
Protocol: Ion Chromatography
-
Instrumentation: An ion chromatograph with a suppressed conductivity detector.
-
Column: An anion-exchange column suitable for halide separation (e.g., Metrosep A Supp).[14]
-
Eluent: Typically a carbonate/bicarbonate buffer.
-
Calibration: Prepare a series of chloride standards from a certified sodium chloride reference material.[15]
-
Sample Preparation: Accurately weigh the sample and dissolve it in deionized water to a known volume.
-
Analysis: Inject the standards to create a calibration curve, then inject the sample. Calculate the weight percent of chloride in the sample and compare it to the theoretical value for the dihydrochloride salt (Theoretical %Cl = (2 * 35.453) / 214.05 * 100% ≈ 33.1%).
Part 3: Solid-State Characterization
Solid-state properties are critical for formulation development, stability, and processing.[16]
Powder X-Ray Diffraction (PXRD)
PXRD is the definitive technique for determining the crystallinity of the API.[17] It can distinguish between crystalline and amorphous material and identify different polymorphic forms.[18][19]
Protocol: PXRD
-
Sample Preparation: Gently pack the powder sample into the sample holder.
-
Instrumentation: A powder X-ray diffractometer with Cu Kα radiation.
-
Acquisition: Scan the sample over a 2θ range (e.g., 2° to 40°) with an appropriate step size and scan speed.
-
Data Interpretation: A pattern with sharp, well-defined peaks indicates a crystalline material. A broad, featureless halo is characteristic of an amorphous substance.[20] The resulting diffractogram serves as a fingerprint for the specific crystalline form.
Thermal Analysis (DSC & TGA)
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information about the thermal behavior of the material.[21] DSC measures heat flow associated with thermal events (e.g., melting, crystallization), while TGA measures changes in mass upon heating.[22]
-
Expertise & Causality: Running DSC and TGA simultaneously (STA) can be highly efficient.[23] For a hydrochloride salt, TGA is crucial to identify the loss of water (dehydration) versus thermal decomposition. The DSC will show endotherms corresponding to these events.[24]
Protocol: DSC and TGA
-
Instrumentation: A DSC and TGA instrument, or a simultaneous thermal analyzer (STA).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Acquisition:
-
Heat the sample under a nitrogen purge from ambient temperature to a temperature above its decomposition point (e.g., 25°C to 350°C).
-
Use a heating rate of 10 °C/min.
-
-
Data Interpretation:
-
TGA: Observe for mass loss steps. A step below ~120°C may indicate water or volatile solvent loss. A sharp mass loss at higher temperatures indicates decomposition.
-
DSC: Look for endothermic peaks corresponding to melting or desolvation, and exothermic peaks for crystallization or decomposition. The melting point should align with the literature value.[23]
-
Karl Fischer (KF) Titration
KF titration is the gold standard for the specific and accurate determination of water content in a sample.[25][26] This is more accurate than the mass loss observed by TGA, which can include other volatile solvents.[27][28]
Protocol: Coulometric Karl Fischer Titration
-
Expertise & Causality: Coulometric KF is preferred for low water content (<1%), while volumetric KF is suitable for higher levels.[27] Given that the sample is a crystalline solid, coulometric is a good starting point.
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh the sample and introduce it directly into the titration vessel.
-
Analysis: The instrument automatically titrates the water present and calculates the water content as a weight percentage.
Conclusion
The analytical methods described provide a robust framework for the complete characterization of this compound. By employing a combination of spectroscopic, chromatographic, and thermal techniques, researchers can confidently establish the identity, purity, and solid-state properties of this API, which is a critical step in the drug development pipeline. Each technique provides orthogonal data, creating a self-validating system that ensures the quality and consistency of the material.
References
-
Analab Scientific Instruments. (2024). The Role of Karl Fischer Titration in Pharmaceutical Analysis. Available at: [Link]
-
Pacific BioLabs. Karl Fischer Moisture Analysis. Available at: [Link]
-
Mettler Toledo. What Is Karl Fischer Titration?. Available at: [Link]
-
American Pharmaceutical Review. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. Available at: [Link]
-
Canadian Journal of Chemistry. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Available at: [Link]
-
Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Available at: [Link]
-
AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. Available at: [Link]
-
National Institutes of Health. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]
-
Bristol-Myers Squibb. ANALYSIS OF AMORPHOUS PHASE IN HIGHLY CRYSTALLINE API BY POWDER X-RAY DIFFRACTION AND DSC. Available at: [Link]
-
International Journal of Pharmaceutical Erudition. (2013). analysis of amino acids by high performance liquid chromatography. Available at: [Link]
-
ResearchGate. (2015). Thermal Analysis of Pharmaceuticals. Available at: [Link]
-
ResearchGate. (2020). 2D ¹H NMR spectra analysis of the pyrazole derivative 6 p. Available at: [Link]
-
ResearchGate. 1 H-NMR spectrum of pyrazole. Available at: [Link]
-
RSC Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
PubMed. (2021). [Detection and Analysis of Drug Crystals in Medical Transdermal Patches by Using X-ray Diffraction Measurement]. Available at: [Link]
-
Aurora Pro Scientific. Analysis of Amino Acids with Ultisil Amino Acids Plus HPLC Column. Available at: [Link]
-
ResearchGate. (2020). PXRD patterns of the different co-crystal polymorphs and APIs*. Available at: [Link]
-
LCGC International. (2018). Quality Control Methodologies for Pharmaceutical Counterions. Available at: [Link]
-
TSI Journals. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Available at: [Link]
-
Journal of the Washington Academy of Sciences. (2013). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Available at: [Link]
-
ResearchGate. (2020). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Available at: [Link]
-
Der Pharma Chemica. (2016). Synthesis, characterization and biological evaluation pyrazole derivatives containing indole ring as a potent analgesic and anti-inflammatory agents. Available at: [Link]
-
RSC Publishing. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]
-
Shimadzu. Analytical Methods for Amino Acids. Available at: [Link]
-
LCGC International. (2013). UHPLC Analysis of Underivatized Amino Acids. Available at: [Link]
-
NETZSCH. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Available at: [Link]
-
MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]
-
ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. Available at: [Link]
-
PubMed. (2014). Hydration of amino acids: FTIR spectra and molecular dynamics studies. Available at: [Link]
-
QA/SAC - Americas. Chloride, Nitrate, and Sulfate by Ion Chromatography. Available at: [Link]
-
Reddit. FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms. Available at: [Link]
-
SlidePlayer. Ion Chromatography for Pharmaceutical Analysis. Available at: [Link]
-
Journal of the American Chemical Society. (1951). The Infrared Spectra of Some Amino Acids. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. auroraprosci.com [auroraprosci.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Analyzing Pharmaceuticals by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 14. IC assay for sodium chloride in sodium chloride tablets for solution | Metrohm [metrohm.com]
- 15. qasac-americas.org [qasac-americas.org]
- 16. researchgate.net [researchgate.net]
- 17. Active Pharmaceutical Ingredients - XRD Analysis - Advancing Materials [thermofisher.com]
- 18. rigaku.com [rigaku.com]
- 19. [Detection and Analysis of Drug Crystals in Medical Transdermal Patches by Using X-ray Diffraction Measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. icdd.com [icdd.com]
- 21. tsijournals.com [tsijournals.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. azom.com [azom.com]
- 24. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
- 25. pacificbiolabs.com [pacificbiolabs.com]
- 26. mt.com [mt.com]
- 27. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 28. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols for the N-Alkylation of Pyrazoles
Introduction: The Significance of N-Alkylated Pyrazoles
The pyrazole motif is a cornerstone in medicinal chemistry, agrochemicals, and materials science.[1][2][3] As a five-membered aromatic heterocycle with two adjacent nitrogen atoms, it serves as a versatile scaffold in the design of bioactive molecules, often acting as a bioisostere for amides or other aromatic rings.[1] The functionalization of the pyrazole core, particularly through N-alkylation, is a critical strategy for modulating the physicochemical and pharmacological properties of these compounds, enabling fine-tuning of their solubility, metabolic stability, and target-binding interactions.[4]
However, the N-alkylation of unsymmetrically substituted pyrazoles presents a persistent challenge: controlling regioselectivity.[5][6] The similar nucleophilicity of the two ring nitrogens (N1 and N2) often leads to the formation of a mixture of regioisomers, which can be difficult and costly to separate, complicating downstream applications.[7] This guide provides a comprehensive overview of the core principles governing N-alkylation, explores a range of field-proven experimental methodologies, and offers detailed, step-by-step protocols for researchers, scientists, and drug development professionals.
Core Principles & Mechanistic Insights
The most common pathway for N-alkylation proceeds via a two-step sequence: deprotonation of the pyrazole N-H followed by a nucleophilic substitution (typically SN2) reaction with an alkylating agent. The choice of base, solvent, and reaction conditions dictates the efficiency and, most importantly, the regiochemical outcome of the reaction.
Caption: General Mechanism of Base-Mediated N-Alkylation.
Controlling Regioselectivity: The Decisive Factors
For an unsymmetrical pyrazole, achieving selective alkylation at either the N1 or N2 position is paramount. The outcome is a delicate interplay of steric, electronic, and medium effects.[7]
-
Steric Hindrance: This is often the dominant factor. Alkylation preferentially occurs at the less sterically hindered nitrogen atom.[5][8] A bulky substituent at the C3 or C5 position will direct the incoming alkyl group to the more accessible nitrogen. Likewise, a bulky alkylating agent will favor the less encumbered nitrogen.[7]
-
Electronic Effects: The electronic nature of substituents on the pyrazole ring modifies the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups enhance it.
-
Reaction Conditions (Base, Counter-ion, and Solvent): The choice of base and the resulting counter-ion can dramatically influence regioselectivity.[6] For instance, strong bases like sodium hydride (NaH) in THF or weaker bases like potassium carbonate (K₂CO₃) in DMSO have been shown to favor N1-alkylation in many cases.[7] The solvent's polarity is also crucial; polar aprotic solvents such as DMF and DMSO often promote the formation of a single regioisomer.[5]
Caption: Key Factors Influencing N-Alkylation Regioselectivity.
A Survey of Synthetic Methodologies
Several robust methods have been developed for the N-alkylation of pyrazoles, each with distinct advantages and applications.
| Methodology | Typical Conditions | Advantages | Limitations | References |
| Classical Base-Mediated | NaH, K₂CO₃, or KOH in DMF, DMSO, THF | Versatile, widely applicable, reliable for many substrates. | Requires anhydrous conditions with reactive bases (NaH); regioselectivity can be challenging. | [4][5][7] |
| Phase Transfer Catalysis (PTC) | Quaternary ammonium salt (e.g., TBAB), KOH, often solvent-free. | High yields, mild conditions, simplified work-up, often avoids organic solvents. | Catalyst can be "poisoned" by iodide ions if alkyl iodides are used. | [9][10][11] |
| Microwave-Assisted Synthesis | Various base/solvent systems under microwave irradiation. | Dramatically reduced reaction times (minutes vs. hours), improved yields, suitable for high-throughput synthesis. | Requires specialized microwave reactor equipment; scalability can be a concern. | [3][5][12][13] |
| Acid-Catalyzed (Trichloroacetimidates) | Brønsted acid (e.g., CSA), trichloroacetimidate electrophile in DCE. | Avoids strong bases, proceeds under mild conditions, offers an alternative mechanistic pathway. | Primarily suited for benzylic and other stabilized electrophiles; can produce regioisomeric mixtures. | [1][8] |
| Mitsunobu Reaction | DEAD or DIAD, PPh₃, alcohol. | Mild, neutral conditions; useful for inverting the stereochemistry of chiral alcohols. | Generates stoichiometric phosphine oxide and hydrazine byproducts that can complicate purification. | [1][8][14] |
Experimental Protocols
Protocol 1: Classical N-Alkylation using Sodium Hydride in DMF
This protocol describes a standard and highly effective method for the N-alkylation of a pyrazole using a strong base. It is broadly applicable but requires careful handling of anhydrous reagents.[4]
Caption: Workflow for Classical N-Alkylation using NaH/DMF.
Materials:
-
Pyrazole substrate (1.0 eq.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)
-
Alkyl halide (1.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq.).
-
Solvent Addition: Add anhydrous DMF to create a suspension and cool the flask to 0 °C using an ice bath.
-
Deprotonation: Dissolve the pyrazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the stirred NaH suspension at 0 °C.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The cessation of hydrogen gas evolution indicates the completion of deprotonation.
-
Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography.
Scientist's Notes:
-
Causality: The use of anhydrous DMF is critical as NaH reacts violently with water. The reaction is performed at 0 °C initially to control the exothermic deprotonation and prevent side reactions.
-
Trustworthiness: Monitoring by TLC is essential to determine the reaction endpoint and avoid the formation of degradation products from prolonged reaction times. A proper quench at 0 °C is a crucial safety step to manage any unreacted NaH.
Protocol 2: Solvent-Free N-Alkylation via Phase Transfer Catalysis (PTC)
This protocol leverages Phase Transfer Catalysis (PTC) for an efficient and environmentally benign alkylation, often eliminating the need for organic solvents.[10][11]
Caption: Workflow for Solvent-Free Phase Transfer Catalysis.
Materials:
-
Pyrazole substrate (1.0 eq.)
-
Alkyl halide (e.g., alkyl bromide or chloride) (1.0-1.2 eq.)
-
Potassium hydroxide (KOH), powdered or pellets (2.0-3.0 eq.)
-
Tetrabutylammonium bromide (TBAB) (0.03-0.10 eq.)
-
Round-bottom flask, magnetic stirrer, heating mantle/oil bath
Procedure:
-
Charging the Flask: In a round-bottom flask, combine the pyrazole (1.0 eq.), the alkyl halide (1.0 eq.), powdered potassium hydroxide (2.0 eq.), and TBAB (3 mol%).
-
Reaction: Stir the mixture vigorously at a set temperature (typically 60-80 °C). The reaction is often complete within 1-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (dissolving a small aliquot in a suitable solvent) or GC-MS.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Add water to dissolve the inorganic salts.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure. The product can be purified by distillation (e.g., ball-to-ball) or column chromatography.[10]
Scientist's Notes:
-
Causality: The TBAB catalyst forms an ion pair with the pyrazolate anion generated by KOH. This lipophilic ion pair is soluble in the organic phase (the alkyl halide), allowing it to react. This avoids the need for a solvent that dissolves both the ionic salt and the organic reactants.
-
Trustworthiness: Using a less reactive alkyl halide like benzyl chloride instead of benzyl bromide can prevent side reactions where the base attacks the alkylating agent (e.g., forming benzyl alcohol).[10] The use of potassium carbonate can prevent base-catalyzed isomerization when using certain alkylating agents like propargyl bromide.[10]
Protocol 3: Microwave-Assisted N-Arylation of Pyrazoles
This protocol provides a rapid, modern approach for synthesizing N-aryl pyrazoles, which are highly valuable in medicinal chemistry. The method leverages the efficiency of microwave heating.[13][15]
Caption: Workflow for Microwave-Assisted N-Aryl Pyrazole Synthesis.
Materials:
-
Aryl hydrazine hydrochloride (1.0 eq.)
-
3-Aminocrotononitrile or a suitable α-cyanoketone (1.0 eq.)
-
1 M Hydrochloric acid (HCl) in water
-
10% Sodium hydroxide (NaOH) in water
-
Microwave vial (2-5 mL) and stir bar
-
Microwave reactor
Procedure:
-
Charging the Vial: To a microwave vial equipped with a stir bar, add the aryl hydrazine hydrochloride (1.0 eq.) and 3-aminocrotononitrile (1.0 eq.).
-
Solvent Addition: Add 1 M aqueous HCl to dissolve the reactants.
-
Sealing: Securely seal the vial with a cap. Proper sealing is critical for safety and reproducibility.
-
Microwave Irradiation: Place the vial in the microwave reactor and heat to 150 °C for 10-15 minutes with stirring.
-
Cooling: After the reaction, ensure the vial has cooled to room temperature before opening.
-
Isolation: Basify the reaction mixture with 10% aqueous NaOH until a precipitate forms.
-
Purification: Collect the solid product by vacuum filtration and wash with cold water to obtain the desired N-aryl pyrazole.
Scientist's Notes:
-
Causality: Microwave irradiation provides rapid and uniform heating, dramatically accelerating the reaction rate compared to conventional heating.[12][16] Water is used as a green and effective solvent for this transformation.[13]
-
Trustworthiness: This one-pot cyclocondensation is highly efficient. The product often precipitates in high purity upon basification, simplifying the purification process to a simple filtration.[13]
Troubleshooting Common Issues
-
Low or No Yield:
-
Check Base Activity: If using NaH, it may have degraded. Use a fresh bottle or titrate to determine activity.
-
Insufficient Deprotonation: Ensure the pyrazole is fully deprotonated before adding the alkylating agent.
-
Poorly Reactive Alkylating Agent: Alkyl chlorides are less reactive than bromides, which are less reactive than iodides. Consider adding a catalytic amount of NaI or KI to convert an alkyl chloride/bromide to the more reactive iodide in situ.
-
-
Poor Regioselectivity:
-
Modify Sterics: If possible, use a bulkier alkylating agent to favor the less hindered nitrogen.
-
Change the Base/Solvent System: The interplay between the base's counter-ion and the solvent is complex. Systematically screen different conditions (e.g., K₂CO₃/DMSO, Cs₂CO₃/DMF, NaH/THF) to find the optimal system for your specific substrate.[7]
-
-
Side Reactions:
-
Dialkylation: Use of a slight excess (1.0-1.1 eq.) of the alkylating agent can minimize the formation of quaternary pyrazolium salts.
-
Reaction with Solvent: In some cases, strong bases can react with solvents like DMF. Running the reaction at the lowest effective temperature can mitigate this.
-
References
- Various Authors. (2025). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Various Sources. [URL not available]
- Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent.
-
Anonymous. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Publications. Retrieved from [Link]
- BenchChem. (2025). Optimizing N-Alkylation of Pyrazoles. BenchChem Technical Support Center. [URL not available]
- Diez-Barra, E., de la Hoz, A., Sanchez-Migallon, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(14), 2249-2255. [URL not available]
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Retrieved from [Link]
-
Anonymous. (n.d.). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
- Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry. [URL not available]
-
Anonymous. (n.d.). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones. ResearchGate. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem. [URL not available]
-
Anonymous. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Retrieved from [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-pot synthesis of N-arylpyrazoles from arylhalides. Organic Letters, 11(10), 2097-100. Retrieved from [Link]
- BenchChem. (2025). Regioselective N-Alkylation of Pyrazoles. BenchChem Technical Support Center. [URL not available]
-
Anonymous. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved from [Link]
-
Anonymous. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. Retrieved from [Link]
-
Gerstenberger, B. S., Rauckhorst, M. R., & Starr, J. T. (2009). One-Pot Synthesis of N-Arylpyrazoles from Arylhalides. Organic Chemistry Portal. Retrieved from [Link]
-
Various Authors. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Retrieved from [Link]
-
Various Authors. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. Retrieved from [Link]
- BenchChem. (2025). N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine.
-
Various Authors. (2025). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Retrieved from [Link]
-
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. Retrieved from [Link]
-
Anonymous. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Retrieved from [Link]
-
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. Retrieved from [Link]
-
Anonymous. (n.d.). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Retrieved from [Link]
-
Law, J., et al. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines. YouTube. Retrieved from [Link]
-
Anonymous. (n.d.). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Retrieved from [Link]
-
Anonymous. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. Retrieved from [Link]
- Holzer, W., Plagens, B., & Lorenz, K. (1997). Alkylation of Pyrazolones via the Mitsunobu Reaction. HETEROCYCLES. [URL not available]
- Anonymous. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Beilstein Journal of Organic Chemistry. [URL not available]
-
Law, J., et al. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments. Retrieved from [Link]
-
Various Authors. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. National Institutes of Health. Retrieved from [Link]
-
Anonymous. (n.d.). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. Retrieved from [Link]
-
Corradi, S., et al. (2007). New "green" approaches to the synthesis of pyrazole derivatives. PubMed. Retrieved from [Link]
-
Corradi, S., et al. (n.d.). New “Green” Approaches to the Synthesis of Pyrazole Derivatives. MDPI. Retrieved from [Link]
- Anonymous. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. VU University Amsterdam. [URL not available]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent | Semantic Scholar [semanticscholar.org]
- 12. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 13. Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: One-Pot Synthesis of Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Traditional multi-step syntheses of substituted pyrazoles can be time-consuming, generate significant waste, and often require harsh reaction conditions. One-pot syntheses have emerged as a powerful and efficient alternative, aligning with the principles of green chemistry by reducing reaction times, minimizing waste, and often employing milder conditions.[3][4] This guide provides an in-depth exploration of several robust one-pot methodologies for the synthesis of substituted pyrazoles, complete with detailed protocols and mechanistic insights.
Part 1: The Enduring Classic: Knorr Pyrazole Synthesis and its Modern Catalytic Enhancements
The Knorr pyrazole synthesis, first reported in 1883, remains a fundamental and widely utilized method for constructing the pyrazole ring.[2][5] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] The reaction typically proceeds under acidic conditions, which catalyze the initial imine formation and subsequent cyclization.[6]
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by dehydration to form a hydrazone intermediate. An intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group leads to a cyclic intermediate, which then dehydrates to yield the aromatic pyrazole ring. The use of an acid catalyst protonates a carbonyl group, increasing its electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[7]
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Protocol 1: General Acid-Catalyzed Knorr Synthesis
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Solvent (e.g., ethanol, acetic acid)
-
Acid catalyst (e.g., sulfuric acid, hydrochloric acid)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the hydrazine derivative (1.0-1.2 eq) to the solution.
-
Carefully add a catalytic amount of acid.
-
Stir the reaction mixture at room temperature or heat under reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with a small amount of cold solvent, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Modern Catalytic Variants
To improve yields, reduce reaction times, and move towards greener chemistry, a variety of catalysts have been employed for the Knorr synthesis.
| Catalyst Type | Examples | Advantages |
| Heterogeneous Catalysts | Nano-ZnO, Nickel-based catalysts, CeO2/SiO2 | Reusable, easy to separate from the reaction mixture, often milder conditions.[3][8] |
| Ionic Liquids | [DBUH][OAc], 1-Ethyl-3-methylimidazolium Chloride | Act as both solvent and catalyst, recyclable, can enhance reaction rates.[1][9] |
| Green Solvents | Water, Ethanol | Environmentally benign, readily available, and often allows for simple product precipitation.[3][10] |
Part 2: The Power of Convergence: Multicomponent Syntheses
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates all or most of the atoms of the starting materials.[11] This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity.[12]
General Workflow for a Four-Component Pyrano[2,3-c]pyrazole Synthesis
A common and powerful MCR for pyrazole synthesis leads to fused ring systems like pyrano[2,3-c]pyrazoles, which are of significant interest in medicinal chemistry.[13]
Sources
- 1. bepls.com [bepls.com]
- 2. mdpi.com [mdpi.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. name-reaction.com [name-reaction.com]
- 8. mdpi.com [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jsynthchem.com [jsynthchem.com]
Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrazole Derivatives
Abstract
Pyrazole and its derivatives are foundational scaffolds in medicinal chemistry, present in numerous FDA-approved drugs for conditions ranging from inflammation to cancer.[1][2] Traditional synthetic methods often require long reaction times, harsh conditions, and significant energy consumption.[3] This guide provides a comprehensive overview and detailed protocols for the microwave-assisted organic synthesis (MAOS) of pyrazole derivatives. Microwave irradiation offers a transformative approach, dramatically reducing reaction times from hours to minutes, improving yields, and enhancing product purity.[1][4] We will explore the fundamental principles of microwave heating, present validated protocols for common synthetic routes, and discuss critical parameters for reaction optimization and safety. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this green and efficient technology for the rapid synthesis of pyrazole libraries.
The Paradigm Shift: Understanding Microwave-Assisted Synthesis
Conventional laboratory heating relies on external heat sources (e.g., oil baths) to transfer energy to a reaction vessel by conduction and convection.[5] This process is often slow and creates a significant temperature gradient within the reaction mixture, where the vessel walls are hotter than the bulk solution.[6]
Microwave-assisted synthesis, in contrast, utilizes dielectric heating.[7][8] Microwave energy directly couples with polar molecules in the reaction mixture, causing them to rapidly oscillate and rotate as they attempt to align with the changing electromagnetic field.[9] This molecular friction generates heat volumetrically and uniformly throughout the sample, leading to a rapid and efficient temperature increase.[8][10] This fundamental difference in energy transfer is the primary reason for the dramatic rate accelerations observed in MAOS.[11]
Key Mechanisms of Microwave Heating:
-
Dipolar Polarization: Polar molecules with a permanent dipole moment (like ethanol or water) continuously reorient themselves to align with the oscillating electric field of the microwaves. This rapid movement generates heat.
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions generate heat through frictional losses.[8]
The efficiency of a solvent or reagent to convert microwave energy into heat is determined by its dielectric properties, particularly the loss tangent (tan δ).[11] Solvents with a high tan δ (e.g., ethanol, DMF, water) are excellent microwave absorbers and heat very rapidly.[11][12]
Workflow of a Typical Microwave-Assisted Reaction
Caption: General experimental workflow for microwave-assisted synthesis.
Core Advantages of MAOS for Pyrazole Synthesis
The application of microwave technology to pyrazole synthesis offers numerous, field-proven advantages over classical methods:
-
Accelerated Reaction Rates: Reaction times are frequently reduced from many hours to mere minutes.[1][11]
-
Increased Product Yields: Efficient and uniform heating often minimizes the formation of side products, leading to higher yields of the desired pyrazole derivative.[6][7]
-
Enhanced Purity: Cleaner reaction profiles simplify the subsequent purification process.[9]
-
Green Chemistry Alignment: MAOS is considered an environmentally friendly technique due to its reduced energy consumption and potential for solvent-free reactions or the use of greener solvents like water and ethanol.[10][11][13]
-
Rapid Optimization: The short reaction times allow for the rapid screening of different solvents, catalysts, and temperatures, accelerating the optimization of synthetic protocols.[11]
Data Presentation: Microwave vs. Conventional Heating
The following tables provide a quantitative comparison from the literature, highlighting the efficiency gains of microwave-assisted synthesis for various pyrazole derivatives.
Table 1: Synthesis of Phenyl-1H-pyrazoles [1]
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
Table 2: Synthesis of 1-Aroyl-3,5-dimethyl-1H-pyrazoles [2]
| Product | Method | Power (W) | Time | Yield (%) |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Microwave-Assisted | 270 | 3-5 min | 82-98 |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Conventional Heating | N/A | 3-4 hours | 70-85 |
Table 3: Synthesis of Quinolin-2(1H)-one-based Pyrazoles [2]
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Quinolin-2(1H)-one Pyrazoles | Microwave-Assisted | 120 | 7-10 min | 68-86 |
| Quinolin-2(1H)-one Pyrazoles | Conventional Heating | 120 (Reflux) | 6-8 hours | 55-72 |
Key Synthetic Protocols for Pyrazole Derivatives
The most common and reliable methods for synthesizing the pyrazole core involve the cyclocondensation of a hydrazine derivative with a precursor containing a 1,3-dielectrophilic system.
Protocol 1: Synthesis from 1,3-Dicarbonyl Compounds
This is a classic and highly versatile method for preparing a wide range of substituted pyrazoles. The reaction proceeds via the condensation of a hydrazine with a 1,3-dicarbonyl compound, such as acetylacetone or ethyl acetoacetate.[14]
Caption: Synthesis of pyrazoles from 1,3-dicarbonyl compounds.
Detailed Step-by-Step Methodology:
-
Vessel Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 mmol).
-
Reagent Addition: Add the substituted hydrazine or hydrazine hydrate (1.1 mmol, 1.1 equivalents).
-
Solvent and Catalyst: Add ethanol (3 mL) and 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Vessel Sealing: Securely cap the vessel.
-
Microwave Irradiation: Place the vessel into the cavity of a dedicated laboratory microwave reactor. Irradiate the mixture at a constant temperature of 100-120 °C for 5-15 minutes.[2] Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.
-
Cooling: After irradiation is complete, allow the vessel to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before opening.
-
Product Isolation: Pour the reaction mixture into a beaker containing ice-cold water (20 mL).
-
Filtration: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, typically ethanol, if required.
Protocol 2: Synthesis from α,β-Unsaturated Carbonyls (Chalcones)
The reaction between chalcones (1,3-diaryl-2-propen-1-ones) and hydrazines is a cornerstone for synthesizing 2-pyrazolines, which can often be oxidized to the corresponding pyrazoles in situ or in a subsequent step.[15][16]
Caption: Synthesis of pyrazolines from chalcones.
Detailed Step-by-Step Methodology:
-
Vessel Preparation: In a 10 mL microwave reaction vessel with a magnetic stir bar, dissolve the chalcone derivative (1.0 mmol) in ethanol (4 mL).
-
Reagent Addition: Add hydrazine hydrate (2.0 mmol, 2.0 equivalents).[16][17]
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Irradiate the mixture in a microwave reactor at a power of 300-600 W for 2-5 minutes.[16] A temperature-controlled method holding at 75-100 °C is also highly effective.[18]
-
Reaction Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting chalcone.
-
Cooling: Ensure the vessel is cooled to a safe temperature before venting and opening.
-
Product Isolation: Pour the cooled reaction mixture into crushed ice. The solid product that precipitates is collected by filtration.
-
Washing and Drying: Wash the solid with cold water and recrystallize from ethanol to afford the pure pyrazoline product.
Protocol 3: One-Pot, Multi-Component Synthesis of Pyrano[2,3-c]pyrazoles
Microwave irradiation is exceptionally well-suited for multi-component reactions (MCRs), where multiple starting materials are combined in a single step to form a complex product. This approach improves efficiency and reduces waste.[2]
Detailed Step-by-Step Methodology (based on Parikh et al.): [2]
-
First Microwave Step: In a microwave vessel, combine an aryl hydrazine (1.0 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1.0 mmol), and zinc triflate (10 mol%) under solvent-free conditions.
-
Irradiation: Heat the mixture in a microwave reactor at 80 °C for 10 minutes.
-
Cooling and Addition: Cool the reaction mixture to room temperature. Add an aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) to the vessel.
-
Second Microwave Step: Re-seal the vessel and irradiate the mixture at 120 °C for 15 minutes.
-
Isolation and Purification: After cooling, add ethanol to the crude solid. The desired pyrano[2,3-c]pyrazole product is purified by recrystallization from ethanol, often achieving yields greater than 90%.[2]
Safety Protocols for Microwave Chemistry
While highly efficient, microwave synthesis requires strict adherence to safety protocols due to the high temperatures and pressures that can be generated.[19][20]
-
Use Dedicated Equipment: ONLY use a microwave reactor specifically designed for laboratory chemical synthesis.[19][21] Domestic kitchen microwaves lack the necessary safety interlocks, pressure monitoring, and corrosion resistance, making them extremely dangerous for lab use.[19][22]
-
Vessel Integrity: Always inspect reaction vessels for cracks or defects before use. Use only vessels rated for the temperatures and pressures you intend to reach.[21]
-
Pressure Monitoring: Never exceed the maximum recommended pressure for the reaction vessel. Be particularly cautious with reactions that may generate gaseous byproducts or with highly volatile solvents.[6]
-
Avoid Sealed Systems: Never heat a completely sealed system without a pressure-release mechanism. Ensure caps are designed to vent properly in an over-pressure situation.[20][23]
-
Flammable Solvents: Exercise extreme caution when heating flammable solvents. Ensure the microwave cavity is well-ventilated and free of potential ignition sources.[21]
-
Exothermic Reactions: For potentially highly exothermic reactions, start with small-scale tests at low power. The rapid energy input from microwaves can cause a runaway reaction if not controlled.[19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a lab coat, and thermal gloves for handling hot vessels.[20][21]
-
No Metal: Do not place metal objects (spatulas, aluminum foil, etc.) inside the microwave cavity, as this can cause arcing and a potential fire hazard.[22]
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of pyrazole derivatives, offering a green, rapid, and highly efficient alternative to conventional methods.[3][24] By leveraging direct and uniform heating, researchers can dramatically shorten development timelines, improve yields, and explore a wider chemical space. The protocols outlined in this guide provide a robust starting point for synthesizing diverse pyrazole libraries. Adherence to proper experimental technique and stringent safety protocols will ensure the successful and safe implementation of this powerful technology in the drug discovery and development workflow.
References
- International Journal of Pharmaceutical Sciences. Microwave Assisted Organic Synthesis of Heterocyclic Compound.
- OUCI. Microwave-assisted synthesis of pyrazoles - a mini-review.
- Benchchem. Application Notes and Protocols for Microwave-Assisted Synthesis of Pyrazole Derivatives.
- Semantic Scholar. Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach.
- DergiPark. Microwave-assisted synthesis of pyrazoles - a mini-review.
- RSC Publishing. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
- MDPI. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors.
- CEM Corporation. Safety Considerations for Microwave Synthesis.
- ResearchGate. (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review.
- EurekAlert!. Microwave-induced synthesis of bioactive nitrogen heterocycles.
- Slideshare. Microwave assisted reactions.
- Microwave synthesis: a green method for benzofused nitrogen heterocycles.
- PubMed. Microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones and the p38(MAPK) inhibitor RO3201195 for study in Werner syndrome cells.
- NSTA. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces.
- CEM Corporation. Solvent Choice for Microwave Synthesis.
- Kansas State University. Microwave Safety.
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- PubMed Central. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties.
- International Journal of ChemTech Research. Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.
- NIH. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
- Scribd. Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory.
- INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES.
- ResearchGate. Synthesis of pyrazoles and dihydropyrazoles | Download Scientific Diagram.
- MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- RSC Publishing. Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties.
- BS Publications. PART - 1 INTRODUCTION.
- DergiPark. European Journal of Life Sciences » Submission » Microwave-assisted synthesis of pyrazoles - a mini-review.
- Oriental Journal of Chemistry. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity.
- IJNRD. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.
- PubMed. Microwave-Assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents.
- MDPI. Microwave-Assisted Synthesis of some Novel Azoles and Azolopyrimidines as Antimicrobial Agents.
- MDPI. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach | Semantic Scholar [semanticscholar.org]
- 4. Microwave-induced synthesis of bioactive nitrogen heterocycles | EurekAlert! [eurekalert.org]
- 5. Microwave assisted reactions | PPTX [slideshare.net]
- 6. ijnrd.org [ijnrd.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave synthesis: a green method for benzofused nitrogen heterocycles. [wisdomlib.org]
- 10. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 11. bspublications.net [bspublications.net]
- 12. Solvent Choice for Microwave Synthesis [cem.com]
- 13. Microwave-assisted synthesis of pyrazoles - a mini-review [ouci.dntb.gov.ua]
- 14. mdpi.com [mdpi.com]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Microwave Assisted Synthesis Of Novel 2-Pyrazolines From Furan Based Chalcones and Study their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 17. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Safety Considerations for Microwave Synthesis [cem.com]
- 20. Microwave Safety [k-state.edu]
- 21. Safety Protocols for Microwave Use in Science/STEM Instructional Spaces | NSTA [nsta.org]
- 22. scribd.com [scribd.com]
- 23. bangor.ac.uk [bangor.ac.uk]
- 24. researchgate.net [researchgate.net]
The 4-Aminopyrazole Scaffold: A Versatile Platform for Modern Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets with high affinity and specificity. The 4-aminopyrazole nucleus has solidified its status as one such scaffold, demonstrating remarkable versatility in the design of potent and selective therapeutic agents.[1][2][3][4][5][6] Its unique electronic properties and structural rigidity, combined with the capacity for diverse functionalization, have made it a cornerstone in the development of novel inhibitors for a variety of enzyme classes, particularly protein kinases.[1][2][3][4][5][6] This guide provides an in-depth exploration of the 4-aminopyrazole core in drug discovery, offering detailed protocols for its synthesis and biological evaluation, and highlighting its successful application in the development of targeted therapies.
The therapeutic potential of pyrazole-containing compounds is well-established, with numerous approved drugs featuring this heterocyclic core.[7] The addition of an amino group at the 4-position significantly enhances the scaffold's utility, providing a crucial interaction point for binding to the hinge region of many protein kinases. This has led to the development of numerous potent kinase inhibitors targeting pathways implicated in cancer, inflammation, and autoimmune disorders.[8][9] This document will delve into the practical aspects of working with this scaffold, from initial synthesis to cellular evaluation, providing researchers with the necessary tools to leverage the power of the 4-aminopyrazole core in their own drug discovery endeavors.
Synthetic Strategies for 4-Aminopyrazole Derivatives
The construction of the 4-aminopyrazole core and its subsequent derivatization can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Two of the most prominent methods are the Knorr pyrazole synthesis and the Thorpe-Ziegler cyclization.
Protocol 1: Synthesis of a 4-Aminopyrazole-5-carboxamide Derivative via Thorpe-Ziegler Cyclization
The Thorpe-Ziegler reaction is a powerful method for the synthesis of 2-amino-3-cyanofurans and, in the context of pyrazoles, can be adapted to create highly functionalized 4-aminopyrazole systems.[10][11][12][13] This intramolecular condensation of a dinitrile is a key step in constructing the pyrazole ring.
Objective: To synthesize a 4-aminopyrazole-5-carboxamide derivative, a common building block for kinase inhibitors.
Materials:
-
Aryl or alkyl hydrazine
-
Malononitrile
-
Appropriate aldehyde or ketone
-
Base (e.g., sodium ethoxide, potassium carbonate)
-
Solvent (e.g., ethanol, DMF)
-
Acylating agent (e.g., acid chloride or anhydride) for final derivatization
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Step-by-Step Methodology:
-
Synthesis of the Hydrazone Intermediate:
-
Dissolve the starting hydrazine (1.0 eq) in ethanol.
-
Add the desired aldehyde or ketone (1.0 eq) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure to obtain the crude hydrazone, which can often be used in the next step without further purification.
-
-
Formation of the Dinitrile Precursor:
-
To a solution of the crude hydrazone in a suitable solvent such as DMF, add malononitrile (1.1 eq) and a base like potassium carbonate (2.0 eq).
-
Heat the mixture to 80-100 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry to yield the dinitrile precursor.
-
-
Thorpe-Ziegler Cyclization:
-
Suspend the dinitrile precursor in a solvent such as ethanol.
-
Add a strong base, for instance, sodium ethoxide (1.2 eq), and reflux the mixture for 6-8 hours.
-
The cyclization progress can be monitored by the disappearance of the starting material on TLC.
-
After completion, neutralize the reaction with a weak acid (e.g., acetic acid) and remove the solvent in vacuo.
-
Purify the resulting crude 4-amino-5-cyanopyrazole by column chromatography on silica gel.
-
-
Hydrolysis of the Nitrile and Amide Formation:
-
The 5-cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. For example, refluxing in a mixture of sulfuric acid and water.
-
The resulting carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents (e.g., EDC/HOBt) to form the final 4-aminopyrazole-5-carboxamide derivative.[14]
-
Biological Evaluation of 4-Aminopyrazole Compounds
Once a library of 4-aminopyrazole derivatives has been synthesized, the next critical phase is to assess their biological activity. This typically involves a tiered approach, starting with in vitro enzyme assays to determine direct target engagement and potency, followed by cell-based assays to evaluate efficacy in a more physiologically relevant context.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.[15][16]
Objective: To quantify the inhibitory potency of a 4-aminopyrazole derivative against a target kinase.
Materials:
-
Recombinant protein kinase of interest
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compound (4-aminopyrazole derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well or 384-well microplates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in kinase assay buffer to create a range of concentrations for testing (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction:
-
In the wells of a white, opaque microplate, add the diluted test compound or DMSO (for control wells).
-
Add the recombinant kinase to each well at a pre-determined optimal concentration.
-
Allow the plate to incubate at room temperature for 10-15 minutes to permit compound-enzyme interaction.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
-
ADP Detection:
-
After the kinase reaction, add the ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The intensity of the luminescent signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 3: Cell Viability Assessment using the MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[1][17][18][19] It is widely used to evaluate the anti-proliferative effects of potential anticancer compounds.
Objective: To determine the effect of a 4-aminopyrazole derivative on the viability of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (4-aminopyrazole derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom microplates
-
Humidified incubator (37 °C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest cells from a sub-confluent culture and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37 °C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently agitate the plate on a shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Case Study: 4-Aminopyrazoles as Inhibitors of the JAK/STAT Pathway
The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade that regulates numerous cellular processes, including cell growth, differentiation, and immune responses.[20] Dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancers.[20][21][22] Consequently, the development of small molecule inhibitors targeting JAK kinases has been a major focus of drug discovery.
The 4-aminopyrazole scaffold has proven to be particularly effective in the design of potent and selective JAK inhibitors.[23] These inhibitors typically bind to the ATP-binding site of the JAK kinase domain, with the 4-amino group forming a key hydrogen bond with the hinge region of the enzyme.
Below is a diagram illustrating the canonical JAK/STAT signaling pathway and the point of intervention for 4-aminopyrazole-based inhibitors.
Caption: The JAK/STAT signaling pathway and its inhibition by 4-aminopyrazole derivatives.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity of representative 4-aminopyrazole derivatives against various kinase targets. This data highlights the potency and, in some cases, the selectivity that can be achieved with this versatile scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| 17m | JAK1 | 670 | - | - | [23] |
| JAK2 | 98 | HeLa | - | [23] | |
| JAK3 | 39 | - | - | [23] | |
| FN-1501 analog (8t) | FLT3 | 0.089 | - | - | [14] |
| CDK2 | 0.719 | - | - | [14] | |
| CDK4 | 0.770 | - | - | [14] |
Experimental Workflow Visualization
To provide a clear overview of the process from synthesis to biological evaluation, the following workflow diagram illustrates the key stages in the discovery and characterization of novel 4-aminopyrazole-based inhibitors.
Caption: A generalized workflow for the discovery of 4-aminopyrazole-based inhibitors.
Conclusion and Future Directions
The 4-aminopyrazole scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. Its proven success in targeting protein kinases, particularly in the context of cancer and inflammatory diseases, ensures its continued prominence in medicinal chemistry. The synthetic accessibility and the potential for fine-tuning the structure-activity relationship make it an attractive framework for researchers. Future efforts in this area will likely focus on developing even more selective inhibitors to minimize off-target effects, as well as exploring novel applications of this versatile scaffold against other enzyme families and in new therapeutic areas. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the exciting potential of 4-aminopyrazole derivatives in their own drug discovery programs.
References
-
Trypan Blue Staining Protocol. BPS Bioscience. [Link]
-
Trypan Blue Staining Assay. Creative Bioarray. [Link]
-
Using Trypan Blue to Check Cell Viability. Allevi bioprinters. [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling. ACS Publications. [Link]
-
The JAK/STAT signalling pathway: Tiny molecules transforming therapeutics. SciSpace. [Link]
-
Cell Viability Testing with Trypan Blue Exclusion Method. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]
-
Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling. The Amit Choudhary Lab. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. OUCI. [Link]
-
A small-molecule compound identified through a cell-based screening inhibits JAK/STAT pathway signaling in human cancer cells. AACR Journals. [Link]
-
Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling. PubMed - NIH. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. Semantic Scholar. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]
-
Optimization of the Thorpe-Ziegler cyclization a. ResearchGate. [Link]
-
Scheme 1. The synthetic approach for the synthesis of aminopyrazole 4. ResearchGate. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Process for the preparation of 4-aminopyrazole derivatives.
-
Kinase assays. BMG LABTECH. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. [Link]
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
-
Thorpe-Ziegler reaction. Buchler GmbH. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2018/i/1-20/2017-10-305rr/2017-10-305RR a.pdf]([Link] a.pdf)
-
Graphviz tutorial. YouTube. [Link]
-
Thrope Ziegler Cyclization Search. Scribd. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
-
Graphviz Examples and Tutorial. Sketchviz. [Link]
-
Development of 5-aminopyrazole-4-carboxamide-based bumped-kinase inhibitors for Cryptosporidiosis therapy. PMC - PubMed Central. [Link]
-
Thorpe-Ziegler reaction. Semantic Scholar. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
synthesis of pyrazoles. YouTube. [Link]
-
Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. [Link]
-
Graphviz and dot: Generating Diagrams with Code. YouTube. [Link]
-
Create Complex Graphs with GraphViz. YouTube. [Link]
Sources
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review [ouci.dntb.gov.ua]
- 5. [PDF] Amino-Pyrazoles in Medicinal Chemistry: A Review | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 12. scribd.com [scribd.com]
- 13. Thorpe-Ziegler reaction | Semantic Scholar [semanticscholar.org]
- 14. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. bmglabtech.com [bmglabtech.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. clyte.tech [clyte.tech]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. choudharylab.com [choudharylab.com]
- 23. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
Welcome to the technical support center for the synthesis of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The information herein is curated to ensure scientific integrity and is grounded in established chemical principles to assist you in overcoming common experimental challenges.
Overview of Synthesis
The synthesis of this compound typically proceeds via a two-step process:
-
N-Alkylation: N-alkylation of 4-aminopyrazole with an acetic acid synthon, commonly ethyl bromoacetate, in the presence of a base. This step is often the most critical for achieving good yields and purity, with regioselectivity being a primary concern.
-
Hydrolysis and Salt Formation: Hydrolysis of the resulting ester intermediate, followed by acidification to yield the desired dihydrochloride salt.
This guide will address potential issues that may arise during these stages.
Troubleshooting Guide
Issue 1: Low Yield of Ethyl 4-Amino-1H-pyrazole-1-acetate
Question: I am getting a very low yield of the N-alkylated product, ethyl 4-amino-1H-pyrazole-1-acetate. What are the possible causes and how can I improve the yield?
Answer:
Low yields in the N-alkylation of 4-aminopyrazole can stem from several factors. Here is a breakdown of potential causes and their solutions:
-
Poor Regioselectivity: The N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of regioisomers, which can complicate purification and lower the yield of the desired product.[1] The use of different bases can influence the regioselectivity of the reaction.[1]
-
Solution: To favor N1-alkylation, consider using a milder base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃). Stronger bases like sodium hydride (NaH) can lead to the formation of multiple isomers. Additionally, the choice of solvent can play a role; polar aprotic solvents like DMF or acetonitrile are generally preferred.
-
-
Side Reactions: The amino group of 4-aminopyrazole can also be alkylated, leading to the formation of undesired byproducts.
-
Solution: To minimize N-alkylation of the amino group, consider using a protecting group strategy. The amino group can be protected, for example, as a carbamate, which can be removed after the N-alkylation of the pyrazole ring.[2]
-
-
Incomplete Reaction: The reaction may not be proceeding to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, consider increasing the reaction temperature or extending the reaction time.
-
Issue 2: Difficulty in Purifying Ethyl 4-Amino-1H-pyrazole-1-acetate
Question: I am struggling to purify the ethyl 4-amino-1H-pyrazole-1-acetate from the reaction mixture. What are the best purification techniques?
Answer:
Purification of aminopyrazoles can be challenging due to their polarity and potential for multiple products. Here are some recommended approaches:
-
Column Chromatography: Silica gel column chromatography is a standard method for purifying pyrazole derivatives. A gradient elution system, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from starting materials and byproducts.
-
Crystallization: If the product is a solid, recrystallization can be an effective purification method.
Issue 3: Incomplete Hydrolysis of the Ester
Question: The hydrolysis of ethyl 4-amino-1H-pyrazole-1-acetate to the carboxylic acid is not going to completion. How can I ensure complete hydrolysis?
Answer:
Incomplete hydrolysis is a common issue. Here are some troubleshooting steps:
-
Reaction Conditions: Both acidic and basic conditions can be used for ester hydrolysis.
-
Acidic Hydrolysis: Refluxing the ester in an aqueous acid solution (e.g., 6M HCl) is a common method. Ensure a sufficient excess of acid and adequate reaction time.
-
Basic Hydrolysis: Saponification using an aqueous base like sodium hydroxide or lithium hydroxide, followed by acidic workup, is also effective. Be mindful that prolonged exposure to strong base at high temperatures could potentially lead to degradation.
-
-
Monitoring the Reaction: Use TLC or LC-MS to monitor the disappearance of the starting ester. The carboxylic acid product will have a different retention factor (Rf) on TLC, typically lower (more polar) than the ester.
Issue 4: Product is an Oil and Difficult to Isolate
Question: After hydrolysis and acidification, my final product, this compound, is an oil and I cannot get it to crystallize. How can I isolate it as a solid?
Answer:
Obtaining a solid product, especially a salt, can sometimes be challenging. Here are some techniques to try:
-
Solvent Trituration: Try triturating the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether, hexanes, or cold acetone. This can often induce crystallization.
-
Solvent Evaporation with a Co-solvent: Dissolve the oil in a small amount of a good solvent (e.g., methanol or ethanol) and then add a larger volume of a poor solvent (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes cloudy. Allowing this mixture to stand, sometimes with gentle scratching of the flask, can promote crystallization.
-
Lyophilization: If the product is soluble in water, you can dissolve the crude product in water and lyophilize (freeze-dry) it to obtain a solid powder.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the N-alkylation of 4-aminopyrazole?
A1: The N-alkylation of 4-aminopyrazole can result in two possible regioisomers: the N1-alkylated product (4-amino-1H-pyrazole-1-acetic acid derivative) and the N2-alkylated product. The ratio of these isomers is influenced by factors such as the steric and electronic properties of the substituents on the pyrazole ring, the nature of the alkylating agent, the base used, and the reaction solvent.[1][5] Generally, for 4-substituted pyrazoles, alkylation tends to occur at the less sterically hindered nitrogen.
Q2: Can I use a different alkylating agent other than ethyl bromoacetate?
A2: Yes, other acetic acid synthons can be used. For example, bromoacetic acid or chloroacetic acid can be used directly, though the reaction conditions might need to be adjusted. Using the acid directly may require a stronger base to deprotonate both the pyrazole and the carboxylic acid. Using the ester form is often more straightforward.
Q3: Is it necessary to protect the amino group of 4-aminopyrazole during N-alkylation?
A3: While not always strictly necessary, protecting the amino group is a good strategy to prevent the formation of N,N-dialkylated byproducts and to simplify purification.[2] A Boc (tert-butoxycarbonyl) protecting group is a common choice as it is stable under the basic conditions of N-alkylation and can be readily removed with acid during the final hydrolysis and salt formation step.
Q4: What are the best analytical techniques to confirm the structure of the final product?
A4: A combination of spectroscopic methods should be used for structural confirmation:
-
¹H and ¹³C NMR Spectroscopy: To confirm the connectivity of the atoms and the successful formation of the acetic acid side chain.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the carboxylic acid (O-H and C=O stretches) and the amine (N-H stretch).
Q5: My final product seems to be hygroscopic. How should I store it?
A5: Amine hydrochloride salts can often be hygroscopic. It is best to store the final product in a desiccator under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture.
Experimental Protocols
Protocol 1: N-Alkylation of 4-Aminopyrazole with Ethyl Bromoacetate
-
To a stirred solution of 4-aminopyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Hydrolysis and Dihydrochloride Salt Formation
-
Dissolve the purified ethyl 4-amino-1H-pyrazole-1-acetate in a 6M aqueous solution of hydrochloric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the water and excess HCl under reduced pressure to obtain the crude this compound.
-
Triturate the residue with cold acetone or diethyl ether to induce crystallization and afford the pure product as a solid.
Visualizations
Synthetic Pathway
Caption: Synthetic route for this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common synthesis issues.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. [Link]
-
Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. ACS Publications. [Link]
- Process for the preparation of 4-aminopyrazole derivatives.
-
Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction... ResearchGate. [Link]
-
Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. [Link]
-
Recent developments in aminopyrazole chemistry. ARKAT USA. [Link]
-
An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. Preprints.org. [Link]
-
Purification of Amino-Pyrazoles : r/OrganicChemistry. Reddit. [Link]
- Method for purifying pyrazoles.
-
Protective Groups. Organic Chemistry Portal. [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. [Link]
-
Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. ResearchGate. [Link]
-
Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Protective Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common experimental challenges. Our focus is on explaining the causality behind experimental choices to empower you to make informed decisions in your work.
Troubleshooting Guide
This section addresses specific issues that may arise during pyrazole synthesis. Each problem is followed by a systematic approach to diagnosis and resolution.
Issue 1: Low or No Product Yield
Consistently low yields are one of the most common frustrations in pyrazole synthesis. This issue can stem from multiple factors, from reaction kinetics to substrate quality.
Q: My pyrazole synthesis is resulting in a very low yield. What are the potential causes and how can I fix it?
A: A low yield is a sign that one or more reaction parameters are suboptimal. A systematic troubleshooting approach is the most effective way to identify and solve the problem.
Initial Diagnostic Workflow:
The following workflow provides a step-by-step process for diagnosing the root cause of low product yield.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Explanations:
-
Incomplete Reaction: The reaction may not have sufficient time or energy to proceed to completion.
-
Causality: Condensation reactions, like the Knorr synthesis, involve multiple steps, including nucleophilic attack and dehydration.[1] Each step has an activation energy barrier. Insufficient temperature or time can stall the reaction at an intermediate stage.
-
Solutions:
-
Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials are consumed.[2]
-
Increase Temperature: Many condensation reactions require heating.[2] Refluxing the reaction mixture is a common strategy. For faster results and often improved yields, microwave-assisted synthesis can be highly effective.[2][3] However, be aware that temperatures above a certain optimum can sometimes lead to a decrease in yield due to decomposition or side reactions.[4][5]
-
-
-
Suboptimal Catalyst: The choice and amount of catalyst are critical.
-
Causality: In syntheses like the Knorr or Paal-Knorr, an acid catalyst protonates a carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack by hydrazine.[2] It also assists in the final dehydration step to form the aromatic ring.[1]
-
Solutions:
-
Acid Catalysis: Catalytic amounts of a protic acid like acetic acid or a mineral acid are often effective.[2]
-
Lewis Acids & Other Catalysts: In some cases, Lewis acids or specialized catalysts like nano-ZnO, copper triflate, or silver triflate have been shown to significantly improve yields and reaction times, even at room temperature.[2][4][6]
-
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products directly consumes starting materials and reduces the yield of the desired pyrazole.[2]
-
Causality: The reaction between a 1,3-dicarbonyl compound and a substituted hydrazine can sometimes produce regioisomers if the dicarbonyl is unsymmetrical.[7] Other side reactions can lead to polymeric materials, especially at high temperatures.[8]
-
Solutions:
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity and reduce the rate of unwanted side reactions. A temperature-controlled approach can even be used to selectively synthesize different products from the same starting materials.[9][10]
-
Solvent Choice: The solvent can influence which reaction pathway is favored. (See FAQ section for more detail).
-
-
-
Purity of Starting Materials: Impurities in your starting materials can inhibit the catalyst, participate in side reactions, or lead to unpredictable outcomes.[11]
-
Causality: Even small amounts of impurities can have a significant catalytic or inhibitory effect. Hydrazine, in particular, can degrade over time.
-
Solutions:
-
Issue 2: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of a mixture of regioisomers is a common and significant challenge.
Q: My reaction with an unsymmetrical diketone is producing a mixture of two pyrazole isomers. How can I improve the regioselectivity?
A: Achieving high regioselectivity is crucial for synthesis efficiency and simplifies purification. Control can be exerted by modifying reaction conditions to exploit the subtle electronic and steric differences between the two carbonyl groups.
Causality of Isomer Formation:
The Knorr synthesis mechanism involves two key nucleophilic attacks.[1] With an unsymmetrical diketone (e.g., R1-CO-CH2-CO-R2 where R1 ≠ R2), the initial attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different intermediate pathways and ultimately, two distinct pyrazole products.
Strategies for Controlling Regioselectivity:
-
Solvent Selection: The choice of solvent is one of the most powerful tools for controlling regioselectivity.
-
Aprotic vs. Protic Solvents: It has been found that switching from traditional polar protic solvents (like ethanol) to aprotic dipolar solvents (like DMF, DMAc, or NMP) can dramatically improve regioselectivity and yields for certain substrates, particularly with aryl hydrazines.[12][13]
-
Mechanism of Action: Aprotic dipolar solvents can better solvate charged intermediates and may influence the transition state energies of the two competing pathways differently, thus favoring one over the other.
-
-
pH and Catalyst Control:
-
Acidic Conditions: In an acidic medium, the reaction is often under thermodynamic control. The initial condensation can be reversible, allowing the reaction to proceed via the more stable intermediate. Adding a strong acid like HCl to an amide solvent has been shown to accelerate dehydration and improve yields.[13]
-
Rationale: The relative basicity of the two carbonyl oxygens in the diketone will determine which is more readily protonated. This can direct the initial nucleophilic attack of the hydrazine.
-
-
Temperature Tuning:
-
Lowering the reaction temperature often favors kinetic control, where the product that is formed fastest predominates. This can sometimes lead to higher selectivity if the activation energy for one pathway is significantly lower than for the other.
-
Protocol: Solvent Screening for Regioselectivity
-
Setup: Prepare four identical small-scale reactions (e.g., 0.5 mmol scale).
-
Solvents: Use the same concentration of reactants in four different solvents:
-
Vial 1: Ethanol (protic)
-
Vial 2: N,N-Dimethylformamide (DMF, aprotic dipolar)
-
Vial 3: Acetonitrile (aprotic polar)
-
Vial 4: Toluene (non-polar)
-
-
Conditions: Add your unsymmetrical 1,3-dicarbonyl, substituted hydrazine, and a catalytic amount of acetic acid to each vial. Run all reactions at the same temperature (e.g., 80 °C) for the same amount of time (e.g., 12 hours).
-
Analysis: After the reaction time, take a small aliquot from each vial. Analyze the crude reaction mixtures by ¹H NMR or LC-MS to determine the ratio of the two regioisomers.
-
Optimization: Select the solvent system that provides the highest ratio of the desired isomer for scale-up.
Issue 3: Difficulty in Product Purification
Even with a high-yielding reaction, challenges in purification can lead to significant product loss and low isolated yields.
Q: I've successfully synthesized my pyrazole, but I'm struggling to purify it. What are the best methods?
A: Pyrazoles can be challenging to purify due to their basicity, potential for isomer formation, and sometimes oily nature. A multi-step purification strategy is often required.
Common Purification Challenges & Solutions:
| Purification Challenge | Recommended Solution | Causality & Explanation |
| Separating Regioisomers | Careful column chromatography; Fractional crystallization.[7][8] | Regioisomers often have very similar polarities, making them difficult to separate.[7] Small differences in their crystal lattice energies or solubility can be exploited through fractional crystallization. |
| Product Streaking on Silica Gel | Deactivate the silica gel with triethylamine (e.g., using a mobile phase containing 1% Et₃N).[8][14] | The pyrazole's basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica surface, causing poor separation and streaking. A basic additive like triethylamine neutralizes these sites. |
| Removal of Hydrazine Impurities | Acid-base extraction. Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and extract basic impurities into the aqueous layer.[8] | Unreacted hydrazine and its salts are basic. Protonating them makes them water-soluble, allowing for easy removal from the organic phase containing the desired product. |
| Product is an Oil / Low-Melting Solid | Trituration with a non-polar solvent (e.g., hexanes, ether) to induce crystallization; If that fails, column chromatography is necessary.[8] | Some pyrazoles are not highly crystalline. Trituration can help remove amorphous impurities and encourage the formation of a solid. |
| Finding a Recrystallization Solvent | Test common solvent systems: ethanol/water, ethyl acetate/hexanes, or isopropanol.[8] A good procedure often involves dissolving the compound in a hot "good" solvent and adding a "bad" solvent dropwise until turbidity appears, then allowing it to cool slowly.[14] | The ideal recrystallization solvent dissolves the compound when hot but not when cold, while impurities remain soluble at all temperatures. Finding this balance is key to high-purity crystals. |
| Formation of Acid Addition Salts | For highly pure, crystalline products, consider forming an acid addition salt. Dissolve the crude pyrazole in a suitable solvent and react it with an equimolar amount of an acid (e.g., HCl, H₂SO₄). The resulting salt often crystallizes out in high purity.[15][16] | This method is highly effective for separating the desired pyrazole from non-basic byproducts, which will not precipitate as salts.[15][16] |
Frequently Asked Questions (FAQs)
Q1: How do I select the optimal catalyst for my pyrazole synthesis?
A1: Catalyst selection depends on your specific substrates and desired reaction conditions (e.g., temperature, time). The most common approach is cyclocondensation, which is often catalyzed by acids. However, various catalytic systems exist.[4][6]
Mechanism of Catalysis:
The general Knorr pyrazole synthesis illustrates the key role of a catalyst in facilitating the condensation and subsequent dehydration steps to form the aromatic ring.
Caption: General mechanism of the Knorr pyrazole synthesis.[1]
Comparison of Catalytic Systems:
| Catalyst Type | Example(s) | Typical Conditions | Advantages | Considerations |
| Homogeneous Acid | Acetic Acid, HCl[2] | Ethanol, Reflux | Inexpensive, readily available. | Moderate yields, may require heating. |
| Lewis Acid | Cu(OTf)₂, LiClO₄[4][17] | Room Temp to 60°C | High yields, can be effective at lower temperatures. | Metal catalyst may require removal. |
| Silver Catalyst | AgOTf[4][6] | Room Temperature | Very fast (e.g., <1 hr), excellent yields (up to 99%).[4] | Cost of silver catalyst. |
| Nanocatalyst | Nano-ZnO[2][4] | Varies | High efficiency, potential for reusability. | Catalyst preparation and characterization needed. |
| Green/Solvent-Free | TBAB, Ionic Liquids[9][18] | Room Temperature | Environmentally friendly, simple workup.[18] | May not be suitable for all substrates. |
Q2: How does temperature affect pyrazole synthesis?
A2: Temperature is a critical parameter that influences reaction rate, yield, and selectivity.
-
Rate: Generally, increasing the temperature increases the reaction rate. Microwave-assisted synthesis, which can achieve high temperatures rapidly, often reduces reaction times from hours to minutes.[2][3]
-
Yield: There is often an optimal temperature range. For instance, in one study, increasing the temperature to 60°C improved the yield, but further increases led to a decrease, likely due to byproduct formation or decomposition.[4]
-
Selectivity: As mentioned in the troubleshooting section, temperature can be used to control whether a reaction is under kinetic or thermodynamic control, thereby influencing the ratio of regioisomers.[9][10]
Q3: What is the role of the solvent in optimizing the reaction?
A3: The solvent does more than just dissolve the reactants; it can profoundly impact the reaction's outcome.[12]
-
Rate and Yield: Aprotic dipolar solvents like DMF or DMAc have been shown to give better results than traditional polar protic solvents like ethanol in certain syntheses, leading to higher yields at room temperature.[12][13]
-
Regioselectivity: The solvent's ability to stabilize intermediates or transition states can direct the reaction towards a specific regioisomer.[13]
-
Green Chemistry: The development of solvent-free methods or the use of environmentally benign solvents like ionic liquids or water is an important consideration for sustainable synthesis.[18][19]
References
- A Comparative Guide to Catalysts for Pyrazole Synthesis. (n.d.). Benchchem.
- Troubleshooting common issues in pyrazole synthesis. (n.d.). Benchchem.
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
- Method for purifying pyrazoles. (2011). Google Patents.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate. Retrieved from [Link]
- Process for the purification of pyrazoles. (2009). Google Patents.
- Troubleshooting low conversion rates in pyrazole synthesis. (n.d.). Benchchem.
- Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. (n.d.). Benchchem.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules. Retrieved from [Link]
-
Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Pharmaceuticals. Retrieved from [Link]
-
Various methods for the synthesis of pyrazole. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. (2018). Organic Letters. Retrieved from [Link]
-
Green synthesis of pyrazole systems under solvent-free conditions. (2018). Cogent Chemistry. Retrieved from [Link]
-
Unit 4 Pyrazole. (2022). Slideshare. Retrieved from [Link]
-
Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. (n.d.). ResearchGate. Retrieved from [Link]
- Optimizing solvent and base selection for pyrazole synthesis. (n.d.). Benchchem.
- Troubleshooting the reaction mechanism of pyrazole formation. (n.d.). Benchchem.
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. Retrieved from [Link]
-
Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. Retrieved from [Link]
-
Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2015). Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
General procedure for the synthesis of pyrazole systems in the presence of TBAB at room temperature. (n.d.). ResearchGate. Retrieved from [Link]
- Preventing degradation of pyrazole compounds during synthesis. (n.d.). Benchchem.
-
Graph of temperature and power % vs time for the synthesis of pyrazole... (n.d.). ResearchGate. Retrieved from [Link]
-
Purification of Amino-Pyrazoles. (2022). Reddit. Retrieved from [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. Retrieved from [Link]
-
A review of pyrazole compounds' production, use, and pharmacological activity. (2024). Community Practitioner. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 16. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 17. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Common Side Products in 4-Aminopyrazole Synthesis
Welcome to the technical support center for 4-aminopyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize 4-aminopyrazole as a critical building block. We move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the identification, mitigation, and prevention of common side products. Our approach is grounded in mechanistic understanding to empower you to troubleshoot effectively and optimize your reaction outcomes.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Root Causes
This section addresses the most common issues encountered during the synthesis of 4-aminopyrazole, focusing on the prevalent and industrially relevant two-step nitration-reduction pathway.
Q1: What is the primary synthetic route to 4-aminopyrazole, and where do impurities typically originate?
The most robust and widely adopted synthesis of 4-aminopyrazole begins with the parent pyrazole, proceeding through a 4-nitropyrazole intermediate.[1] This two-step sequence involves:
-
Electrophilic Nitration: Regioselective nitration of the pyrazole ring at the C4 position.
-
Reduction: Conversion of the 4-nitro group to the 4-amino functionality.
Side products can and do arise from both stages. The nitration step is often the primary source of isomeric impurities, while the reduction step can suffer from incomplete conversion or undesired side reactions.[2][3]
Q2: My nitration step is not clean, yielding multiple isomers. How can I improve regioselectivity for the 4-nitro position?
This is the most critical challenge. The nitration of pyrazole proceeds through its conjugate acid, and the conditions heavily influence the position of the incoming nitro group.[4]
Causality: The regioselectivity is a delicate balance of electronics and sterics. While the C4 position is electronically favored for nitration, overly harsh conditions (high temperature, high concentrations of fuming acids) can overcome this selectivity, leading to nitration at the C3 or C5 positions.[1][2][5]
Troubleshooting & Optimization:
-
Control Temperature: This is the most crucial parameter. The reaction is exothermic, and maintaining a low temperature (typically 0-10°C) is essential to minimize the formation of unwanted isomers.[2] Running the reaction at elevated temperatures (e.g., 90°C) can drastically lower the yield of the desired 4-nitropyrazole.[1]
-
Optimize Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is standard. Using fuming nitric acid or oleum (fuming sulfuric acid) can increase the concentration of the active nitronium ion (NO₂⁺), but must be done cautiously to avoid over-nitration and degradation.[1][2] A well-defined ratio of fuming nitric acid to fuming sulfuric acid can significantly improve yields.[1]
-
Monitor Reaction Time: Allowing the reaction to proceed for too long, especially if the temperature rises, can lead to side products. Monitor the reaction's progress by TLC or HPLC to determine the optimal endpoint.[2]
Q3: The reduction of 4-nitropyrazole is yielding a complex mixture. What are the likely side products and how can they be avoided?
A "messy" reduction typically points to either incomplete reaction or degradation of the starting material or product.
Common Side Products & Causes:
-
Incomplete Reduction Products: The reduction of a nitro group is a stepwise process. If the reaction is not driven to completion, intermediates like 4-nitrosopyrazole or 4-(hydroxylamino)pyrazole can be isolated as impurities. This is often due to an insufficient amount of reducing agent, deactivated catalyst, or insufficient reaction time.[6]
-
Starting Material Carryover: Unreacted 4-nitropyrazole is a common impurity.
-
Impurity Carryover: If your 4-nitropyrazole starting material contained isomeric impurities (e.g., 3-nitropyrazole), these will be reduced to their corresponding aminopyrazole isomers, complicating purification.[3]
-
Dimerization: The 4-aminopyrazole product itself can be susceptible to oxidative dimerization, forming azo or azoxy compounds, particularly during aerobic workup or if residual oxidants are present.[7][8]
Troubleshooting & Optimization:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂ gas with Pd/C) is generally a clean and effective method.[4][9] It minimizes the use of corrosive acids and simplifies workup.
-
Catalyst Activity: Ensure the palladium catalyst is active. Using a fresh batch or a proper catalyst loading (typically 5-10 mol %) is crucial.
-
Hydrogen Pressure: While the reaction can proceed at lower pressures, ensuring adequate hydrogen pressure (e.g., 50-100 psi) can help drive the reaction to completion.[9]
-
Solvent & Atmosphere: Use a protic solvent like methanol or ethanol.[9] Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) before introducing hydrogen to prevent side reactions.
Q4: I've observed a higher molecular weight impurity that appears to be a dimer. How does this form?
Dimerization is a known side reaction for aminopyrazoles.[7][8] This typically occurs via oxidative coupling of two 4-aminopyrazole molecules.
Mechanism: The amino group can be oxidized to form radical species or diazonium intermediates that then couple. This process can be promoted by:
-
Air Oxidation: During workup or prolonged storage, especially if the product is not in a salt form.
-
Metal Catalysts: Residual copper or palladium from previous steps can catalyze this dimerization.[7][8]
Prevention:
-
Inert Workup: Conduct the workup and filtration under a nitrogen blanket to minimize air exposure.
-
Purification: Promptly purify the crude 4-aminopyrazole after the reaction.
-
Salt Formation: Converting the final product to a stable salt (e.g., hydrochloride) can protect the amino group from oxidation and improve long-term stability.
Part 2: Experimental Protocols & Troubleshooting Guides
Protocol 1: Optimized Nitration of Pyrazole to 4-Nitropyrazole
This protocol is adapted from established methods and optimized for high regioselectivity.[1][2]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (e.g., 2.1 equivalents). Cool the flask to 0°C in an ice-water bath.
-
Pyrazole Addition: Slowly add pyrazole (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 10°C. Stir until all the pyrazole has dissolved to form pyrazole sulfate.
-
Nitrating Mixture: In a separate flask, prepare the nitrating agent by carefully adding fuming nitric acid (e.g., 1.5 eq) to fuming sulfuric acid (e.g., 3.0 eq) at 0°C.
-
Nitration: Add the prepared nitrating mixture dropwise to the pyrazole sulfate solution over 30-60 minutes. CRITICAL: Maintain the internal reaction temperature between 0°C and 5°C throughout the addition.
-
Reaction: Stir the mixture at 0-5°C for 1-2 hours, monitoring by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation: The 4-nitropyrazole will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
| Troubleshooting the Nitration Step | ||
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction or degradation. | Ensure proper stoichiometry of the nitrating agent.[1] Avoid high temperatures; maintain strict temperature control below 10°C.[2] |
| High levels of 3/5-nitro isomers | Reaction temperature was too high. | Improve cooling efficiency. Slow down the rate of addition of the nitrating agent to better manage the exotherm. |
| Presence of dinitro-products | Nitrating conditions are too harsh. | Reduce the concentration or amount of fuming nitric acid/oleum. Shorten the reaction time. |
| Unreacted Pyrazole | Insufficient nitrating agent or reaction time. | Increase the amount of nitrating agent slightly. Confirm reaction completion with TLC before quenching. |
Protocol 2: Clean Reduction of 4-Nitropyrazole via Catalytic Hydrogenation
This protocol provides a reliable method for producing high-purity 4-aminopyrazole.[9]
-
Setup: To a hydrogenation vessel (e.g., Parr shaker apparatus), add 4-nitropyrazole (1.0 eq) and a suitable solvent such as methanol or ethanol (10-15 volumes).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (50% wet, ~5 mol %) under a stream of nitrogen.
-
Inerting: Seal the vessel and purge several times with nitrogen to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas to the vessel (target pressure 50-110 psi).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic initially. Monitor the reaction by hydrogen uptake and TLC/HPLC until the starting material is fully consumed.
-
Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with fresh solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 4-aminopyrazole. The product can be further purified by recrystallization or column chromatography.[10]
References
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025). ResearchGate. [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). MDPI. [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. (2025). PubMed. [Link]
- Process for the preparation of 4-aminopyrazole derivatives. (2007).
-
Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (n.d.). PubMed Central. [Link]
-
Synthesis of 4-Cyano Pyrazole, 5- Aminopyrazole Derivatives and the Deamination of 5 - Aminopyrazole Derivatives. (n.d.). Semantic Scholar. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (n.d.). HAL Open Science. [Link]
-
Synthesis of 4‐aminopyrazolone amino acids. (2019). ResearchGate. [Link]
-
Dimerization of Pyrazole in Slit Jet Expansions. (2004). ResearchGate. [Link]
-
Purification of Amino-Pyrazoles. (2022). Reddit. [Link]
-
Recent developments in aminopyrazole chemistry. (2009). Arkat USA. [Link]
-
The Journal of Organic Chemistry Ahead of Print. (2026). ACS Publications. [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. (2024). ACS Publications. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). PubMed Central. [Link]
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021).
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). PubMed Central. [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines. (2024). ACS Publications. [Link]
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. [Link]
-
(PDF) Nitropyrazoles (review). (2018). ResearchGate. [Link]
-
(PDF) Nitropyrazoles. (1997). ResearchGate. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mdpi.com [mdpi.com]
- 8. 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
Introduction
Welcome to the technical support guide for the synthesis of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride. This document is intended for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. 4-Amino-1H-pyrazole-1-acetic acid and its derivatives are key intermediates in the synthesis of various pharmaceutically active compounds.
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help you overcome common challenges and improve the yield and purity of your synthesis. Our goal is to blend established chemical principles with practical, field-proven insights to ensure your success.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis. The synthesis typically involves the N-alkylation of a 4-nitropyrazole with an ethyl haloacetate, followed by hydrolysis of the ester and reduction of the nitro group, and finally, salt formation.
Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?
Low yields can arise from several stages of the synthesis. Let's break down the potential culprits and solutions.
Potential Cause 1: Inefficient N-Alkylation of 4-Nitropyrazole
The first step, alkylation of the pyrazole ring, is critical. A common issue is the formation of a mixture of N-1 and N-2 regioisomers, which complicates purification and reduces the yield of the desired N-1 substituted product.[1]
-
Explanation: The pyrazole ring has two nitrogen atoms, and alkylation can occur at either position. The ratio of N-1 to N-2 isomers is influenced by the reaction conditions, including the base, solvent, and the steric bulk of the starting materials.
-
Solutions:
-
Base Selection: Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH). Strong bases can lead to undesired side reactions.[2]
-
Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are generally effective.[2]
-
Temperature Control: Running the reaction at room temperature or slightly elevated temperatures (e.g., 50-60 °C) is often sufficient. Avoid excessive heat, which can promote side reactions.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting 4-nitropyrazole and the formation of the product.[3] This will help you determine the optimal reaction time and prevent the formation of degradation products.
-
Potential Cause 2: Incomplete Hydrolysis of the Ethyl Ester
The hydrolysis of the ethyl ester to the corresponding carboxylic acid can be sluggish if not performed under optimal conditions.
-
Explanation: Saponification is a reversible reaction. To drive it to completion, a sufficient excess of base and appropriate reaction time and temperature are necessary.
-
Solutions:
-
Base and Solvent: Use a standard base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a co-solvent like THF or methanol to ensure solubility of the starting ester.[4]
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting ester spot has completely disappeared.
-
Acidification: After the reaction is complete, carefully acidify the mixture with an acid like HCl to a pH of ~2-3 to protonate the carboxylate and precipitate the carboxylic acid product.
-
Potential Cause 3: Inefficient Nitro Group Reduction
The reduction of the nitro group to an amine is a crucial step that can be prone to issues.
-
Explanation: Catalytic hydrogenation is a common method for this transformation. The efficiency of the reduction depends on the catalyst, solvent, hydrogen pressure, and reaction time. Incomplete reduction or the formation of side products can lower the yield.
-
Solutions:
-
Catalyst: Palladium on carbon (Pd/C, 5-10 mol%) is a standard and effective catalyst. Ensure the catalyst is fresh and active.
-
Solvent: Protic solvents like methanol, ethanol, or acetic acid are suitable for this reaction.[1]
-
Hydrogen Source: Use a hydrogen balloon or a Parr hydrogenator to provide a positive pressure of hydrogen.
-
Monitoring: Track the reaction's progress by TLC or LC-MS to ensure the complete conversion of the nitro compound to the amine.
-
Below is a troubleshooting workflow to diagnose low yield:
Caption: Troubleshooting workflow for low yield.
Question 2: I'm observing significant impurities in my final product. How can I identify and minimize them?
Impurity profiling is key to a successful synthesis.
Common Impurities & Their Sources:
| Impurity | Potential Source | Mitigation Strategy |
| N-2 Isomer | Alkylation step | Optimize alkylation conditions (milder base, appropriate solvent) as described in Question 1. Purification by column chromatography may be necessary. |
| Unreacted Starting Material | Incomplete reaction in any step | Monitor each step closely by TLC or LC-MS to ensure full conversion before proceeding.[3] |
| Over-reduction Products | Harsh reduction conditions | Use a controlled hydrogen pressure and monitor the reaction carefully. Avoid overly long reaction times. |
| Residual Solvents | Inadequate drying | Dry the final product under high vacuum for a sufficient period. |
Purification Strategy:
-
Crude Product: After the nitro group reduction and before salt formation, the crude 4-amino-1H-pyrazole-1-acetic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.
-
Final Product: The dihydrochloride salt is typically a crystalline solid. Precipitation from a solution of the free amine in an appropriate solvent (like isopropanol or ethanol) by the addition of HCl (either as a gas or a solution in dioxane) is a purification step in itself. Washing the filtered solid with a cold solvent (e.g., diethyl ether or acetone) can remove residual impurities.
Question 3: The final salt formation is problematic, yielding an oily or impure product. What are the best practices?
Explanation: The precipitation of the dihydrochloride salt requires careful control of conditions to ensure the formation of a crystalline solid rather than an oil. This is often related to the purity of the free amine, the choice of solvent, and the rate of acid addition.
Solutions:
-
Purity of the Free Amine: Ensure the 4-amino-1H-pyrazole-1-acetic acid is as pure as possible before attempting salt formation. Any residual impurities can interfere with crystallization.
-
Solvent Selection: The free amine should be dissolved in a solvent in which the dihydrochloride salt is poorly soluble. Anhydrous alcohols like isopropanol or ethanol are common choices.
-
Acid Addition:
-
Use a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) rather than aqueous HCl to avoid introducing water, which can hinder precipitation.
-
Add the HCl solution slowly, with vigorous stirring, at a controlled temperature (often 0 °C to room temperature).
-
Monitor the pH to ensure the addition of two equivalents of HCl.
-
-
Inducing Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous successful batch to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for this synthesis?
A common synthetic route starts from 4-nitropyrazole.
Caption: General synthetic scheme.
Q2: What are the critical safety precautions for handling the reagents involved?
-
Ethyl Bromoacetate: This is a lachrymator and is corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine (if used as a starting material for the pyrazole core): Hydrazine and its derivatives are often toxic and potentially explosive. Handle with extreme care according to established safety protocols.[5]
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the reaction is performed in a well-ventilated area, away from ignition sources, using appropriate equipment like a Parr hydrogenator. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air; handle it as a slurry in solvent.
Q3: Are there alternative synthetic routes?
Yes, alternative strategies exist. For instance, some methods involve constructing the pyrazole ring with the desired substituents already in place. One approach is the condensation of a hydrazine derivative with a β-ketonitrile.[6] Another involves the reaction of hydrazines with α,β-unsaturated ketones. However, the route starting from 4-nitropyrazole is common due to the commercial availability of the starting material.[7]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-nitro-1H-pyrazole-1-acetate
-
To a solution of 4-nitropyrazole (1.0 eq.) in anhydrous DMF (0.5 M), add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add ethyl bromoacetate (1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by flash chromatography if necessary.
Protocol 2: Synthesis of this compound
-
Hydrolysis: Dissolve the crude ethyl 4-nitro-1H-pyrazole-1-acetate (1.0 eq.) in a mixture of THF and water (3:1). Add lithium hydroxide (2.0 eq.) and stir at room temperature until the starting material is consumed (as monitored by TLC).
-
Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Collect the precipitated 4-nitro-1H-pyrazole-1-acetic acid by filtration, wash with cold water, and dry under vacuum.
-
Reduction: Suspend the 4-nitro-1H-pyrazole-1-acetic acid (1.0 eq.) in methanol. Add 10% Pd/C (5 mol%).
-
Place the mixture under a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Salt Formation: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude amine in a minimal amount of isopropanol.
-
Cool the solution to 0 °C and add a solution of 4M HCl in dioxane (2.2 eq.) dropwise with stirring.
-
Stir the resulting suspension at 0 °C for 1 hour, then collect the white precipitate by filtration.
-
Wash the solid with cold diethyl ether and dry under high vacuum to afford the final this compound.
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
- BenchChem. (n.d.). Minimizing side product formation in aminopyrazole synthesis.
- Google Patents. (n.d.). Process for the preparation of 4-aminopyrazole derivatives.
- ResearchGate. (n.d.). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
- Fichez, J., Busca, P., & Prestat, G. (n.d.). Recent Advances in Aminopyrazoles Synthesis and Functionalization.
- Google Patents. (n.d.). Process for preparation of aminopyrazole.
- NIH. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. PMC.
- ACS Omega. (2017).
- PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.
- Google Patents. (n.d.). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- MDPI. (2023).
- NIH. (2022). Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii. PMC.
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles.
- NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- ResearchGate. (n.d.). Synthesis of 4‐aminopyrazolone amino acids. Reagents and reaction....
- NIH. (n.d.). Approaches towards the synthesis of 5-aminopyrazoles. PMC.
- NIH. (n.d.). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)
Sources
- 1. US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating Regioselectivity in Pyrazole N-Alkylation
Welcome to the technical support center for pyrazole N-alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of achieving regioselective N-alkylation of pyrazole scaffolds. The inherent electronic similarity of the two nitrogen atoms in the pyrazole ring often leads to the formation of regioisomeric mixtures, a common yet significant challenge in synthetic chemistry.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to empower you with the knowledge to control your reaction outcomes, enhance product yields, and streamline your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the lack of regioselectivity in pyrazole N-alkylation?
The primary challenge arises from the electronic properties of the two adjacent nitrogen atoms (N1 and N2) within the pyrazole ring.[2] Due to tautomerization, both nitrogen atoms can exhibit nucleophilic character, leading to a competitive alkylation reaction that often yields a mixture of N1 and N2 alkylated regioisomers.[1][3][4] The delocalization of the negative charge in the pyrazolate anion further contributes to this dual reactivity.[1][3]
Q2: What are the key factors that govern the N1 vs. N2 alkylation outcome?
The regiochemical outcome of pyrazole N-alkylation is a result of a delicate interplay of several factors:
-
Steric Effects: The steric bulk of substituents on the pyrazole ring (at the C3 and C5 positions) and the alkylating agent itself are primary determinants.[2][5] Alkylation will preferentially occur at the less sterically hindered nitrogen atom.[2][6]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the reaction pathway.[1][7]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence, and in some cases, switch the regioselectivity.[1][2][7]
-
Alkylating Agent: The nature of the electrophile is crucial.[2] Specialized reagents have been developed to achieve high selectivity.[2]
-
Catalysis: The use of specific catalysts can direct the alkylation towards a particular nitrogen. For instance, magnesium-based Lewis acids have been shown to direct alkylation to the N2 position.[2][8]
Troubleshooting Guides
Problem 1: My reaction yields a mixture of N1 and N2 regioisomers that are difficult to separate.
This is the most common issue in pyrazole N-alkylation. Here’s a systematic approach to troubleshoot and optimize for a single isomer:
Root Cause Analysis:
The formation of a mixture indicates that the energy barrier for alkylation at both nitrogen atoms is comparable under your current reaction conditions. The key is to introduce a factor that will significantly differentiate the reactivity of the two nitrogens.
Solutions & Optimization Strategies:
-
Leverage Steric Hindrance:
-
If your pyrazole is substituted at C3: Alkylation will generally favor the N1 position to avoid steric clash with the C3 substituent. If you are targeting the N1 isomer, using a bulkier alkylating agent can further enhance this preference.
-
To favor the N2 position: This is often more challenging. One strategy is to use a pyrazole with a bulky substituent at the C5 position, which would sterically shield the N1 position.
-
-
Strategic Choice of Base and Solvent:
-
For N1-alkylation: A combination of potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO) is a reliable method for regioselective N1-alkylation of 3-substituted pyrazoles.[6][9] Using sodium hydride (NaH) can also prevent the formation of regioisomeric products in certain cases.[1]
-
Solvent Effects: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly increase the preference for one regioisomer compared to traditional solvents like ethanol.[6][10]
-
-
Employ Protecting Groups:
-
Protecting groups can be used to temporarily block one of the nitrogen atoms, allowing for selective alkylation at the other. The tetrahydropyranyl (THP) group is a good option as it doesn't significantly alter the electronics of the pyrazole ring.[11][12][13] The (trimethylsilyl)ethoxymethyl (SEM) group is another effective choice, and its transposition can be used to achieve sequential C-H arylation and N-alkylation with complete regiocontrol.[14]
Experimental Protocol: N1-Alkylation of a 3-Substituted Pyrazole using K₂CO₃/DMSO [6][9]
-
To a solution of the 3-substituted pyrazole (1.0 eq) in anhydrous DMSO, add powdered potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 - 1.2 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature or gently heat (e.g., to 50-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Problem 2: I am observing low yields for my desired regioisomer.
Low yields can be attributed to several factors, including incomplete reaction, side reactions, or product degradation.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Some alkylations may require heating to proceed at a reasonable rate. However, excessive heat can lead to decomposition or side reactions. A systematic temperature screen is recommended.
-
Reaction Time: Monitor the reaction progress over time to determine the optimal reaction duration.
-
Base Strength: If using a weak base like K₂CO₃ results in low conversion, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary. However, be aware that stronger bases can sometimes lead to lower regioselectivity.
-
-
Consider Alternative Alkylation Methods:
-
Phase Transfer Catalysis (PTC): PTC is an efficient method for N-alkylation of pyrazoles, often providing high yields under mild conditions and simplifying work-up.[15][16][17][18] It can be particularly useful for overcoming issues like low yields of N-methylpyrazole due to co-distillation with the solvent.[15][17]
-
Mitsunobu Reaction: This method offers an alternative for N-alkylation, although regioselectivity can still be a concern and needs to be evaluated on a case-by-case basis.[5][19]
-
Acid-Catalyzed Alkylation: Using trichloroacetimidate electrophiles with a Brønsted acid catalyst provides an alternative to methods requiring strong bases or high temperatures.[5][16][19] In this case, regioselectivity is primarily controlled by sterics.[5][16][19]
-
Enzymatic Alkylation: Engineered enzymes can offer exceptional regioselectivity (>99%) for pyrazole alkylation with simple haloalkanes.[20]
Data Summary: Comparison of Alkylation Methods
-
| Method | Key Advantages | Common Reagents | Regioselectivity Control |
| Standard Basic Conditions | Simple setup, readily available reagents. | K₂CO₃, NaH, Cs₂CO₃ in DMSO, THF, or DMF. | Primarily steric and electronic effects of substituents.[1][2][6] |
| Phase Transfer Catalysis (PTC) | High yields, mild conditions, often solvent-free.[15][17][18] | Alkyl halide, base (e.g., KOH), PTC catalyst (e.g., TBAB). | Can solve issues of low yield and simplify work-up.[15][17] |
| Acid-Catalyzed (Trichloroacetimidates) | Avoids strong bases and high temperatures.[5][19] | Trichloroacetimidate, Brønsted acid (e.g., CSA). | Primarily sterically controlled.[5][19] |
| Enzymatic Alkylation | Exceptional regioselectivity, environmentally friendly.[20] | Engineered methyltransferases, haloalkanes. | Catalyst-controlled.[20] |
Problem 3: How can I confidently determine the structure of my alkylated pyrazole regioisomers?
Correctly identifying the N1 and N2 isomers is crucial. A combination of spectroscopic techniques is generally required.
Analytical Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is a powerful technique for unambiguous structure determination. For an N1-alkylated pyrazole, you would expect to see a correlation between the protons of the N-alkyl group and the C5 carbon of the pyrazole ring. Conversely, for an N2-alkylated isomer, a correlation would be observed between the N-alkyl protons and the C3 carbon.[21]
-
¹H NOE (Nuclear Overhauser Effect) Spectroscopy: NOE experiments can reveal through-space proximity between protons. For a 3-substituted pyrazole, irradiation of the C3-substituent's protons may show an NOE with the protons of an N-alkyl group at the N2 position, but not at the N1 position.[5][22]
-
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides definitive structural proof.[1][9][16][23][24]
Diagram: Troubleshooting Workflow for Pyrazole N-Alkylation
Caption: A decision-making workflow for troubleshooting common issues in pyrazole N-alkylation.
Concluding Remarks
Achieving regioselectivity in pyrazole N-alkylation requires a careful and informed approach. By understanding the interplay of steric and electronic factors and by systematically exploring the effects of reaction conditions and methodologies, researchers can gain precise control over their synthetic outcomes. This guide provides a foundational framework for troubleshooting and optimization. For novel substrates, a systematic study of the parameters discussed herein will be key to developing a robust and selective alkylation protocol.
References
- Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent.
- ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
- ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations.
- BenchChem. (n.d.). Technical Support Center: Optimizing N-Alkylation of Pyrazoles.
- BenchChem. (n.d.). A Researcher's Guide to Regioselectivity in Substituted Pyrazole Reactions.
- Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
- Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Slepukhin, P. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(21), 15839.
- ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- BenchChem. (n.d.). Technical Support Center: Regioselective N-Alkylation of Pyrazoles.
- Semantic Scholar. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Dalton, D. M., & Kelly, M. F. (2022).
- Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
- ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
- Edilova, Y. O., Kudyakova, Y. S., Osipova, E. A., Slepukhin, P. A., Burgart, Y. V., Saloutin, V. I., & Bazhin, D. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International journal of molecular sciences, 24(21), 15839.
- Kelly, M. F., & Dalton, D. M. (2019). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic letters, 21(15), 6035–6039.
- Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Daugulis, O., & Zaitsev, V. G. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie (International ed. in English), 48(49), 9357–9360.
- PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones.
- The Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Dzedulionytė Müldür, K., & Arbačiauskienė, E. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
- Prier, C. K., Zhang, R. K., & Arnold, F. H. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes.
- RSC Publishing. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
- ResearchGate. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning.
- Semantic Scholar. (n.d.). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles.
- The Journal of Organic Chemistry. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- ResearchGate. (n.d.). What's the best way to protect the NH group in Heterocyclic Compounds?.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. [PDF] Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent Without Solvent | Semantic Scholar [semanticscholar.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 22. Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 23. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
"stability and degradation of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride"
Welcome to the technical support center for 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions regarding the stability and degradation of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical research and development. As with any reactive chemical species, understanding its stability profile is paramount for its effective use. This guide will delve into the critical aspects of handling, storage, and potential degradation pathways, offering practical solutions to common challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of this compound.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] Based on general handling guidelines for similar compounds, storage at 2-8°C is recommended, protected from light and moisture. Some sources indicate that related compounds can be hygroscopic, so dessication is advised.[2]
Q2: Is this compound sensitive to light?
A2: Yes, pyrazole derivatives can be susceptible to photodegradation.[3][4] It is crucial to protect the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil. Store in a dark place whenever possible.
Q3: What are the known incompatibilities of this compound?
A3: As an amino acid hydrochloride, it may be incompatible with strong bases, which could neutralize the hydrochloride salt and potentially lead to the precipitation of the free base. It is also advisable to avoid strong oxidizing agents. General pharmaceutical principles suggest that amino acids can be incompatible with certain excipients, such as lactose, under specific conditions.[][6] Compatibility studies are recommended if you plan to formulate this compound with other substances.
Q4: What solvents are recommended for dissolving this compound?
Q5: What are the primary safety concerns when handling this compound?
A5: this compound is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7] It is also harmful if swallowed.[7] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems that may be encountered during experimentation.
Issue 1: Inconsistent or non-reproducible experimental results.
Possible Cause: Degradation of the compound in stock solutions or during the experiment.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent experimental results.
Step-by-Step Guide:
-
Prepare a Fresh Stock Solution: The first step is to eliminate the possibility of degraded stock. Prepare a new solution from the solid compound.
-
Comparative Analysis: If you have access to analytical instrumentation such as HPLC, compare the chromatogram of the old stock solution with the fresh one. Look for the appearance of new peaks or a decrease in the area of the main peak in the old solution.
-
Review Solution Preparation and Storage:
-
Solvent: Was the appropriate solvent used? If using an aqueous buffer, what is the pH? Some pyrazole derivatives show hydrolytic instability, particularly at basic pH. Consider preparing solutions in a slightly acidic buffer (e.g., pH 4-6) if hydrolytic degradation is suspected.
-
Storage: Was the stock solution stored protected from light and at the recommended temperature?
-
-
Review Experimental Conditions:
-
pH: Is the pH of your experimental medium contributing to degradation?
-
Light Exposure: Was your experiment conducted under bright light for an extended period?
-
Temperature: Are there high-temperature incubation steps that could be causing thermal degradation?
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Possible Cause: Formation of degradation products.
Potential Degradation Pathways:
-
Hydrolysis: The amide and pyrazole ring itself can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Oxidation: The amino group and the pyrazole ring can be sites for oxidative degradation.
-
Photodegradation: Exposure to UV or even ambient light can cause rearrangements or cleavage of the pyrazole ring.[3][4]
Investigative Protocol: Forced Degradation Study
To identify potential degradation products and understand the stability of the molecule, a forced degradation study is recommended.[8][9]
Experimental Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a 50:50 mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours, then dissolve in the solvent.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC method, comparing them to an unstressed control sample. An ideal method would use a C18 column with a gradient elution of a buffered mobile phase and an organic modifier (e.g., acetonitrile or methanol).
Data Interpretation:
| Stress Condition | Expected Outcome | Potential Degradation Products |
| Acid/Base Hydrolysis | Decrease in the main peak area with the appearance of new, more polar peaks. | Cleavage of the acetic acid side chain, modification of the pyrazole ring. |
| Oxidation | Formation of N-oxide derivatives or other oxidized species. | N-oxides, hydroxylated pyrazoles. |
| Thermal Degradation | Potential for decarboxylation or ring cleavage. | Decarboxylated product, pyrazole ring fragments. |
| Photodegradation | Isomerization or ring contraction/cleavage products. | Imidazole derivatives, other photoisomers.[3] |
Part 3: Advanced Technical Information
Understanding Degradation Mechanisms
The stability of this compound is influenced by its structural features: the pyrazole ring, the amino group, and the acetic acid side chain.
Caption: Relationship between stress factors, molecular components, and degradation pathways.
-
Pyrazole Ring Stability: The pyrazole ring is aromatic and generally stable, but it can undergo cleavage under harsh hydrolytic conditions or photorearrangement upon exposure to light.[3]
-
Amino Group Reactivity: The exocyclic amino group is a potential site for oxidation.
-
Acetic Acid Side Chain: The carboxylic acid group can undergo decarboxylation at elevated temperatures.
By understanding these potential liabilities, researchers can design experiments and formulate solutions in a way that minimizes degradation and ensures the integrity of the compound.
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (n.d.).
- Benchchem. (n.d.). Preventing degradation of pyrazole compounds during synthesis. Retrieved January 16, 2026.
- Thermo Fisher Scientific. (2025, September 16).
- Sigma-Aldrich. (n.d.). 4-Amino-1H-pyrazole-1-acetic acid 95 1201935-99-0. Retrieved January 16, 2026.
- ResearchGate. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles. Retrieved January 16, 2026.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved January 16, 2026.
- NIH. (2022, May 27). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC. Retrieved January 16, 2026.
- MedCrave online. (2016, December 14). Forced degradation studies. Retrieved January 16, 2026.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 16, 2026.
- BOC Sciences. (n.d.). Amino Acids for Pharmaceutical Excipients. Retrieved January 16, 2026.
- NIH. (2021, May 9). Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins - PMC. Retrieved January 16, 2026.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability and Compatibility Aspects of Drugs: The Case of Selected Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of Aminopyrazole Compounds
Welcome to the technical support center dedicated to navigating the complexities of aminopyrazole compound purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining highly pure aminopyrazole derivatives. Drawing upon established scientific principles and field-proven experience, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common purification hurdles.
Introduction: The Purification Puzzle of Aminopyrazoles
Aminopyrazoles are a cornerstone scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] However, their inherent physicochemical properties often present significant purification challenges. The presence of a basic amino group, the potential for regioisomer formation, and susceptibility to degradation can complicate standard purification workflows. This guide will equip you with the knowledge to diagnose and solve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in aminopyrazole synthesis?
A1: The most prevalent impurities include regioisomers (e.g., 3-amino vs. 5-amino derivatives), uncyclized hydrazone intermediates, and byproducts from side reactions, such as N-acetylation when using acetic acid at high temperatures.[1]
Q2: My aminopyrazole appears to be degrading on the silica gel column. What could be the cause?
A2: The acidic nature of standard silica gel can lead to the degradation of sensitive aminopyrazole compounds. The basic amino group can interact strongly with acidic silanol groups, causing streaking, poor recovery, and on-column decomposition.
Q3: I have a chiral aminopyrazole. What is the best approach for separating the enantiomers?
A3: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most effective method for enantioseparation of chiral aminopyrazoles.[4][5][6][7] Polysaccharide-based CSPs are particularly versatile for this class of compounds.[4]
Q4: How can I remove residual palladium from my reaction mixture after a cross-coupling reaction?
A4: Using metal scavengers is a highly effective method for removing residual palladium.[8][9][10][11] Silica-based scavengers with thiol or trimercaptotriazine (TMT) functional groups show high affinity for palladium and can reduce its concentration to parts-per-million (ppm) levels.[8][9]
Troubleshooting Guide: A Deeper Dive into Purification Challenges
This section provides detailed solutions to specific problems you may encounter during the purification of aminopyrazole compounds.
Problem 1: Poor Separation and Peak Tailing in Column Chromatography
Question: My aminopyrazole compound is streaking badly on the silica gel column, and I'm getting poor separation from impurities. What's happening and how can I fix it?
Answer:
This is a classic issue when purifying basic compounds like aminopyrazoles on standard silica gel. The problem stems from strong interactions between the basic amino group of your compound and the acidic silanol groups on the silica surface. This leads to peak tailing, irreversible adsorption, and sometimes, on-column degradation.
Causality and Solutions:
-
Acid-Base Interactions: To mitigate this, you need to neutralize the acidic sites on the silica gel.
-
Solution: Add a small amount of a basic modifier to your mobile phase. Triethylamine (Et3N) at 0.1-1% (v/v) is a common choice. For very basic compounds, a 1% solution of ammonia in methanol can be used as part of the eluent system.[12]
-
-
Inappropriate Solvent Polarity: The polarity of your eluent system may not be optimized for your specific aminopyrazole.
-
Solution: Systematically screen solvent systems using Thin Layer Chromatography (TLC) first. A good starting point for many aminopyrazoles is a gradient of ethyl acetate in hexanes. For more polar aminopyrazoles, a dichloromethane/methanol system may be more effective.[12][13][14][15] An ideal Rf value on TLC for good separation on a column is between 0.25 and 0.35.[13]
-
Experimental Protocol: Optimizing Column Chromatography Conditions
-
TLC Analysis:
-
Prepare several TLC chambers with different solvent systems. Good starting points include:
-
20-50% Ethyl Acetate/Hexanes
-
5% Methanol/Dichloromethane
-
-
For each solvent system, run two TLC plates: one with the solvent system alone and another with the solvent system containing 0.5% triethylamine.
-
Observe the spot shape and Rf value. Choose the system that gives a round, well-defined spot with an Rf of ~0.3.
-
-
Column Packing and Running:
-
Pack your column using the optimized solvent system.
-
If you are using a basic modifier, it is crucial to pre-equilibrate the column with the mobile phase containing the modifier before loading your sample.
-
Load your sample, which has been pre-adsorbed onto a small amount of silica gel or dissolved in a minimal amount of the mobile phase.
-
Run the column, collecting fractions and monitoring by TLC.
-
Visualization: Troubleshooting Poor Peak Shape
Caption: Workflow for diagnosing and solving poor peak shape.
Problem 2: Difficulty in Separating Regioisomers
Question: My synthesis has produced a mixture of 3-amino and 5-aminopyrazole regioisomers that are co-eluting on my column. How can I separate them?
Answer:
The separation of regioisomers is a common and often difficult challenge in aminopyrazole chemistry due to their similar polarities.[1][16] While synthetic strategies can be employed to favor one isomer over the other, purification is often necessary to obtain a single, pure regioisomer.[16]
Causality and Solutions:
-
Subtle Polarity Differences: The polarity difference between 3- and 5-aminopyrazole isomers can be minimal, making separation by standard chromatography challenging.
-
Solution 1: High-Resolution Chromatography: Employing a longer column with a shallower gradient can improve resolution. Using a high-performance flash chromatography system can also provide the necessary resolving power.
-
Solution 2: Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can sometimes offer different selectivity.[17] Reverse-phase chromatography (C18) may also be an option for certain aminopyrazole derivatives.
-
Solution 3: Derivatization: In some cases, it may be beneficial to derivatize the mixture (e.g., by acylation of the amino group). The resulting derivatives may have larger differences in their physicochemical properties, allowing for easier separation. The protecting group can then be removed in a subsequent step.
-
Experimental Protocol: Separation of Regioisomers by Column Chromatography
-
Initial Assessment: Carefully analyze the TLC of your mixture. If you see even a slight separation of the two spots, there is a good chance that column chromatography will work.
-
Column Preparation: Use a long, narrow column to maximize the theoretical plates. A column with a length-to-diameter ratio of at least 20:1 is recommended.
-
Eluent Selection: Based on TLC, choose a solvent system that gives an Rf value for the lower spot of around 0.2. This will ensure that the compounds spend more time on the stationary phase, allowing for better separation.
-
Gradient Elution: Start with a less polar solvent mixture and slowly increase the polarity. A very shallow gradient is key. For example, start with 10% ethyl acetate in hexanes and increase the ethyl acetate concentration by only 1-2% every few column volumes.
-
Fraction Collection: Collect small fractions and analyze them carefully by TLC.
Problem 3: Inefficient Recrystallization
Question: I am trying to purify my solid aminopyrazole by recrystallization, but it either oils out or doesn't crystallize at all. What should I do?
Answer:
Successful recrystallization depends on the careful selection of a solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[18] Oiling out occurs when the compound comes out of solution above its melting point.
Causality and Solutions:
-
Inappropriate Solvent Choice: The chosen solvent may be too good (high solubility at all temperatures) or too poor (low solubility even when hot).
-
Solution: Systematically test the solubility of your compound in a range of solvents of varying polarities (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexanes). A good recrystallization solvent will dissolve your compound when heated but will result in crystal formation upon cooling.[19][20]
-
-
Supersaturation: The solution may be supersaturated, preventing nucleation and crystal growth.
-
Solution 1: Seeding: Add a tiny crystal of the pure compound to the cooled solution to induce crystallization.
-
Solution 2: Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.
-
-
Binary Solvent Systems: For compounds that are difficult to recrystallize from a single solvent, a binary solvent system is often effective.
-
Solution: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly. A common combination for aminopyrazoles is methanol/ethyl acetate or ethanol/ether.[21]
-
Table 1: Common Recrystallization Solvents and Their Properties
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A good general-purpose solvent for many organic compounds, including aminopyrazoles. |
| Isopropanol | 82 | Polar | Similar to ethanol, can sometimes offer different solubility profiles. |
| Ethyl Acetate | 77 | Medium | Often used in combination with hexanes. |
| Acetone | 56 | Medium | A strong solvent, often used in binary systems. |
| Toluene | 111 | Non-polar | Useful for less polar aminopyrazole derivatives. |
| Hexanes | 69 | Non-polar | Typically used as the "poor" solvent in a binary system. |
Problem 4: Chiral Separation Challenges
Question: I am struggling to get baseline separation of my aminopyrazole enantiomers using a chiral HPLC column. What parameters can I adjust?
Answer:
Achieving baseline separation of enantiomers often requires careful optimization of several chromatographic parameters. The choice of chiral stationary phase (CSP) and mobile phase composition are the most critical factors.[7]
Causality and Solutions:
-
Sub-optimal Mobile Phase: The mobile phase composition significantly influences the interactions between the enantiomers and the CSP.
-
Solution: Systematically vary the mobile phase composition. For polysaccharide-based CSPs in normal phase mode, common mobile phases consist of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol).[4] Varying the percentage of the alcohol modifier can have a dramatic effect on resolution.
-
-
Inadequate CSP: Not all CSPs are suitable for all compounds.
-
Solution: If optimizing the mobile phase on one CSP is unsuccessful, screen other CSPs. Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are excellent starting points for aminopyrazoles.[4]
-
-
Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process.
-
Solution: Try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution, but can lead to broader peaks and longer run times.
-
Visualization: Chiral HPLC Method Development Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csfarmacie.cz [csfarmacie.cz]
- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. Metal Scavengers [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 17. researchgate.net [researchgate.net]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. Reagents & Solvents [chem.rochester.edu]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, chemists, and drug development professionals engaged in the scale-up synthesis of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to address the unique challenges encountered when transitioning from bench-scale to larger production volumes.
Overview of the Synthetic Challenge
The synthesis of this compound is a multi-step process that presents several challenges during scale-up. Key areas of concern include managing reaction exotherms, ensuring regioselectivity during alkylation, achieving high purity, and handling the final hygroscopic product. This guide is structured to address these issues systematically, providing both theoretical explanations and practical, field-proven solutions.
Proposed Synthetic Pathway
A common and logical approach to this molecule involves a four-step sequence starting from 4-nitropyrazole. This pathway is designed to control selectivity and introduce the required functional groups in a logical order.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific problems that may arise during the synthesis and scale-up process.
Category A: Reaction & Synthesis Issues
Question 1: My N-alkylation step (Step 1) is giving a low yield and a significant amount of an isomeric byproduct. What is happening and how can I fix it?
Answer: This is a classic regioselectivity problem in pyrazole chemistry. The pyrazole ring has two nitrogen atoms (N1 and N2), and alkylation can occur at either position. The formation of the undesired N2-alkylated isomer is a common side reaction.
-
Causality: The distribution of N1 and N2 isomers is influenced by the reaction conditions. While the N1 position is generally more sterically accessible, the electronic properties of the ring and the nature of the base and solvent play a crucial role. In larger reactors, poor mixing can create localized areas of high base concentration, which can alter the selectivity profile compared to a lab-scale flask.[1]
-
Troubleshooting Steps:
-
Base Selection: A milder base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is often preferred over strong bases like sodium hydride (NaH). Strong bases can fully deprotonate the pyrazole, leading to a more reactive anion and potentially lower selectivity.
-
Solvent Choice: Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are standard. Test different solvents, as they can influence the solvation of the pyrazole anion and affect the N1/N2 ratio.
-
Temperature Control: Run the reaction at the lowest practical temperature. Start at room temperature or even 0 °C and slowly warm if needed. Higher temperatures can reduce the kinetic selectivity, favoring the formation of the thermodynamically more stable isomer, which may not be the one you want.
-
Order of Addition: Add the alkylating agent (ethyl bromoacetate) slowly to a mixture of the 4-nitropyrazole and the base. This maintains a low concentration of the electrophile and can improve selectivity.
-
Question 2: The reduction of the nitro group (Step 2) is sluggish or incomplete when using catalytic hydrogenation (H2, Pd/C). Why does this happen at scale?
Answer: Catalytic hydrogenation issues during scale-up are frequently linked to catalyst deactivation, poor mass transfer of hydrogen, or insufficient mixing.
-
Causality:
-
Catalyst Poisoning: The starting materials or solvent may contain impurities (e.g., sulfur compounds) that poison the palladium catalyst. Ensure all reagents are of sufficient purity.
-
Mass Transfer Limitation: On a larger scale, effectively dispersing the solid catalyst and dissolving hydrogen gas into the liquid phase becomes more challenging. The reaction rate can become limited by how fast hydrogen can get to the catalyst surface, not by the intrinsic reaction kinetics.
-
Inadequate Agitation: The solid Pd/C catalyst must be suspended uniformly throughout the reaction mixture to maximize the available surface area. Insufficient agitation in a large reactor will cause the catalyst to settle, drastically slowing the reaction.
-
-
Troubleshooting Steps:
-
Agitation Study: Ensure your reactor's agitation speed is sufficient to keep the catalyst suspended. This often requires higher RPMs than what might be visually estimated.
-
Hydrogen Pressure: Increase the hydrogen pressure. This increases the concentration of dissolved hydrogen in the solvent, which can help overcome mass transfer limitations.
-
Alternative Reductants: If hydrogenation remains problematic, consider a chemical reduction. Tin(II) chloride (SnCl2) in an acidic medium (e.g., HCl/Ethanol) is a robust and scalable alternative for nitro group reductions, though it requires a more demanding workup to remove tin salts.
-
Question 3: During the final salt formation (Step 4), my product is "oiling out" or precipitating as a sticky solid instead of a crystalline powder. What causes this?
Answer: "Oiling out" during crystallization or salt formation is typically caused by supersaturation being reached at a temperature above the melting point of the solvated product or by the presence of impurities that inhibit crystal lattice formation. The dihydrochloride salt is highly polar and can be challenging to crystallize.
-
Causality:
-
Rapid pH Change/Solvent Addition: Adding the HCl solution too quickly creates a localized, highly supersaturated environment, leading to amorphous precipitation instead of ordered crystal growth.
-
Solvent System: The choice of solvent is critical. Isopropanol (IPA) is common, but if the product has high solubility, it may not crystallize well. The presence of too much water can also be detrimental.
-
Impurities: Even small amounts of residual starting material or byproducts from previous steps can act as crystal growth inhibitors.
-
-
Troubleshooting Steps:
-
Slow Addition & Seeding: Add the HCl solution very slowly at a controlled temperature (e.g., 20-25 °C). If you have a small amount of crystalline material from a previous batch, use it to "seed" the solution once you begin adding the acid. This provides a template for proper crystal growth.
-
Anti-Solvent Strategy: Consider a mixed solvent system. Dissolve the freebase (Step 3 product) in a solvent in which it is soluble (e.g., methanol or a small amount of water). Then, slowly add the HCl solution followed by a slow addition of an "anti-solvent" in which the salt is insoluble (e.g., methyl tert-butyl ether (MTBE) or acetone) to induce crystallization.
-
Purity Check: Ensure the input material from Step 3 is of high purity (>98% by HPLC). If necessary, perform a purification step (e.g., carbon treatment or recrystallization) on the freebase before salt formation.
-
Category B: Scale-Up & Process Control
Question 4: I am concerned about the exotherm during the nitro group reduction with SnCl2. How can I manage this in a 50L reactor?
Answer: This is a valid and critical safety concern. The reduction of a nitro group is highly exothermic, and the reduced surface-area-to-volume ratio of a large reactor makes heat dissipation much less efficient than in a lab flask.[1] A runaway reaction is a serious risk.
-
Causality: The chemical reaction itself releases a significant amount of energy. In a large volume, this heat can accumulate faster than the reactor's cooling jacket can remove it, leading to a rapid temperature and pressure increase.
-
Control Strategies:
-
Reverse Addition: Instead of adding the SnCl2 solution to the nitro compound, add the solution of the nitro compound slowly to the SnCl2 solution. This makes the exothermic reaction rate dependent on your addition rate.
-
Cooling Capacity: Ensure your reactor's cooling system is adequate and operational. Perform the addition at a low initial temperature (e.g., 0-5 °C) to provide a larger safety margin.[1]
-
Real-Time Temperature Monitoring: Use a calibrated temperature probe that is properly placed within the reaction mixture (not touching the reactor wall) to get an accurate reading of the internal temperature. Set alarm limits on your control system.
-
Flow Chemistry: For even greater safety and control, consider transitioning the reduction step to a continuous flow reactor.[1] Flow chemistry offers superior heat transfer and minimizes the volume of the reaction being performed at any given moment, virtually eliminating the risk of a thermal runaway.[1]
-
Caption: Troubleshooting decision tree for low yield in the N-alkylation step.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety hazards associated with this synthesis at scale?
-
Exothermic Reactions: As discussed, the nitro group reduction is highly exothermic.[1] The initial N-alkylation can also generate heat. All reactions should be assessed by calorimetry (e.g., RC1) before scaling.
-
Hydrazine (if used as an alternative): If your synthesis route uses hydrazine, be aware that it is highly toxic and potentially explosive. Handle with extreme caution in well-ventilated areas.[2][3]
-
Corrosive Reagents: The use of HCl and potentially SnCl2 makes the reaction mixtures corrosive. Ensure your reactor (e.g., glass-lined steel) is compatible.
Q2: How should the final product, this compound, be stored? The dihydrochloride salt is expected to be hygroscopic (readily absorbs moisture from the air). It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place.
Q3: What analytical methods are recommended for in-process controls (IPCs)?
-
HPLC: High-Performance Liquid Chromatography is essential for monitoring reaction completion, checking for byproducts (like the N2-isomer), and determining the purity of isolated intermediates and the final product.
-
NMR: Nuclear Magnetic Resonance spectroscopy is invaluable for confirming the structure of intermediates and, crucially, for confirming the N1-alkylation regiochemistry.
-
KF Titration: Karl Fischer titration should be used to determine the water content of the final product, which is important given its hygroscopic nature.
Detailed Experimental Protocol: Step 4 - Dihydrochloride Salt Formation (10L Scale)
This protocol assumes the input is ~500g of 4-Amino-1H-pyrazole-1-acetic acid of >98% purity.
| Parameter | Value | Rationale |
| Starting Material | 4-Amino-1H-pyrazole-1-acetic acid | ~500 g (3.22 mol) |
| Solvent | Isopropanol (IPA) | 5.0 L (10 volumes) |
| Reagent | 4M HCl in Isopropanol | ~1.77 L (7.08 mol, 2.2 eq) |
| Temperature | 20-25 °C | Controls crystallization and safety. |
| Addition Time | > 2 hours | Prevents "oiling out" and ensures controlled precipitation. |
| Stirring Time | > 4 hours | Allows for complete salt formation and crystal growth. |
Procedure:
-
Reactor Setup: Charge a 10L glass-lined reactor with 500 g of 4-Amino-1H-pyrazole-1-acetic acid.
-
Solvent Addition: Add 5.0 L of isopropanol to the reactor and begin agitation to form a slurry.
-
Cooling: Cool the reactor contents to 20-25 °C.
-
Reagent Addition: Slowly add the 4M HCl in Isopropanol solution via a dosing pump over a minimum of 2 hours. Monitor the internal temperature to ensure it does not rise more than 5 °C. The product should begin to precipitate as a white solid.
-
Crystallization: Once the addition is complete, allow the slurry to stir at 20-25 °C for an additional 4 hours to ensure complete conversion and allow the crystals to mature.
-
Filtration: Filter the solid product using a suitable filter (e.g., Nutsche filter).
-
Washing: Wash the filter cake with cold (0-5 °C) isopropanol (2 x 500 mL) to remove any residual acid or impurities.
-
Drying: Dry the product under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved and residual solvent levels are within specification.
References
- BenchChem. (n.d.). Troubleshooting common issues in pyrazole synthesis.
- BenchChem. (n.d.). Troubleshooting the reaction mechanism of pyrazole formation.
-
Al-Amiery, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of synthesis of pyrazole derivatives. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Bollu, V. R., & Sharma, G. V. (2019). Synthesis of 4‐aminopyrazolone amino acids. ResearchGate. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
Sources
Technical Support Center: 4-Aminopyrazole Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding and Troubleshooting Impurities
Welcome to the technical support center for 4-aminopyrazole reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of synthesizing these vital heterocyclic scaffolds. 4-Aminopyrazoles are crucial building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis is often plagued by impurities that can complicate scale-up, reduce yields, and compromise the integrity of downstream applications.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. It moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.
Section A: Frequently Asked Questions (FAQs) on Impurity Control
Category 1: Starting Materials & Reaction Setup
Question: My reaction yield is consistently low, and the crude product is a complex mixture. Could my starting materials be the issue?
Answer: Absolutely. The purity and stability of your starting materials are paramount. Before troubleshooting other parameters, always verify the quality of your precursors.
-
Hydrazine and its Derivatives: Hydrazine is a powerful reducing agent and can be unstable. Use freshly opened bottles or purify stored hydrazine before use. When using monosubstituted hydrazines (e.g., methylhydrazine), be aware that they can be challenging to handle and may contain impurities that lead to side reactions.[3]
-
1,3-Dicarbonyl Compounds (for Knorr Synthesis): The primary route to many 4-aminopyrazoles is the Knorr synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4] These dicarbonyls can exist in keto-enol tautomeric forms. The equilibrium between these forms can be solvent-dependent and may affect reactivity and side-product formation. Ensure their purity by distillation or recrystallization.
-
Solvents and Atmosphere: Many reactions involving hydrazines are sensitive to air and moisture.[5] Using anhydrous solvents and maintaining an inert atmosphere (e.g., Nitrogen or Argon) can prevent the formation of oxidative and hydrolytic impurities.
Question: What is the best order of addition for reagents in a Knorr-type synthesis of 4-aminopyrazoles?
Answer: The order of addition can significantly influence the outcome, particularly in the two-step procedure where an oxime is first formed from the 1,3-dicarbonyl.
-
Step 1 (Oxime Formation): Typically, the 1,3-dicarbonyl compound is dissolved in an appropriate solvent (e.g., methanol, ethanol, acetic acid) and treated with a nitrosating agent like sodium nitrite under acidic conditions. Maintaining a controlled temperature during this step is crucial to prevent side reactions.
-
Step 2 (Cyclization): The hydrazine derivative is then added to the reaction mixture containing the in situ generated oxime. A slow, controlled addition of the hydrazine is recommended. This helps to manage the exotherm of the reaction and can minimize the formation of uncyclized hydrazone intermediates.[3]
Category 2: Common Impurities and Their Formation Mechanisms
Question: I've synthesized a 4-aminopyrazole using a substituted hydrazine, but my NMR shows a mixture of two very similar products. What's happening?
Answer: You are likely observing the formation of regioisomers . This is the most common and significant challenge when using a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl precursor.[3] The two nitrogen atoms of the hydrazine have different nucleophilicities, leading to two distinct cyclization pathways and resulting in a mixture of N-substituted pyrazole isomers.[3]
-
Causality: The reaction can be under either kinetic or thermodynamic control. One isomer may form faster (kinetic product), while the other may be more stable (thermodynamic product). Reaction conditions dictate the outcome. For instance, using sodium ethoxide in ethanol at low temperatures can favor the kinetic product, while higher temperatures in a different solvent might favor the thermodynamic product.
-
Prevention & Control:
-
Strategic Starting Materials: The most reliable solution is to design your synthesis using symmetrical precursors if possible.
-
Reaction Conditions: Carefully screen solvents, temperature, and catalysts (acidic vs. basic). Bagley et al. demonstrated that for the condensation of 3-methoxyacrylonitrile and phenylhydrazine, microwave heating in acetic acid/toluene led to the 5-aminopyrazole, whereas sodium ethoxide in ethanol yielded the 3-aminopyrazole.
-
Bulky Substituents: Increasing the steric hindrance on the hydrazine substituent can sometimes favor the formation of one regioisomer over the other.
-
Question: My mass spectrum shows a peak corresponding to my desired product plus the mass of an acetyl group, especially when I use acetic acid as a solvent. What is this impurity?
Answer: This is a classic case of N-acetylation . The amino group of your 4-aminopyrazole product is nucleophilic and can react with acetic acid, particularly at elevated temperatures, to form an N-acetylated amide byproduct.[6]
-
Prevention:
-
If possible, avoid using acetic acid as a solvent, especially during prolonged heating.
-
Consider alternative solvents like ethanol or dioxane.
-
If acidic conditions are required, use a catalytic amount of a stronger acid at a lower temperature.
-
During workup, a basic wash (e.g., with saturated sodium bicarbonate solution) can help remove residual acetic acid before concentration.
-
Question: I've isolated my 4-aminopyrazole, but upon standing or during subsequent reaction attempts, I see the formation of more complex, higher molecular weight species. Why?
Answer: 4-aminopyrazoles are versatile binucleophiles. The ring nitrogens and the exocyclic amino group can all participate in further reactions. This can lead to the formation of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines .[3][6] This is especially common if your product is heated in the presence of unreacted starting materials or other electrophilic species.
-
Mechanism: For example, a 5-aminopyrazole can react with a β-diketone (which might be a starting material in a Knorr synthesis) to form a pyrazolo[1,5-a]pyrimidine.[6]
-
Prevention:
-
Ensure complete consumption of starting materials through careful reaction monitoring (e.g., via TLC or LC-MS).
-
Purify the 4-aminopyrazole product promptly after the reaction is complete.
-
Use the mildest possible conditions for subsequent transformations of the 4-aminopyrazole.
-
| Impurity Type | Common Cause | Prevention Strategy | Primary Analytical Indicator |
| Regioisomers | Use of unsymmetrical precursors with substituted hydrazines.[3] | Optimize solvent and temperature; use sterically hindered reagents. | Duplicate sets of signals in ¹H/¹³C NMR. |
| N-Acetylated Product | Reaction with acetic acid solvent at high temperatures.[6] | Avoid acetic acid as a bulk solvent; use milder conditions. | MS peak of [M+42]+. |
| Fused Heterocycles | Further reaction of the product with leftover starting materials.[3] | Ensure complete reaction; purify product promptly after workup. | Higher MW peaks in MS; complex NMR. |
| Uncyclized Hydrazone | Incomplete cyclization step.[3] | Increase reaction time/temperature; ensure proper catalyst. | Signals for non-aromatic intermediates in NMR. |
| Oxidation Products | Exposure to air during reaction or workup. | Run reactions under an inert atmosphere (N₂ or Ar).[5] | Color change of reaction/product; complex mixture. |
Section B: Troubleshooting Workflows & Protocols
Workflow 1: Troubleshooting Low Yield and High Impurity Profile
This workflow provides a logical sequence of steps to diagnose and solve common issues in 4-aminopyrazole synthesis.
Sources
- 1. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Synthesis
Welcome to the technical support center dedicated to overcoming the catalytic challenges in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of catalyst selection to achieve optimal reaction outcomes. Here, we move beyond simple protocols to explore the fundamental principles that govern catalyst performance, providing you with the expert insights needed to troubleshoot your experiments and rationalize your synthetic strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent obstacles encountered during catalytic pyrazole synthesis. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.
Issue 1: My reaction suffers from consistently low yield and/or a poor conversion rate. What's going wrong?
Low yields are a common frustration, often stemming from a mismatch between the catalyst, substrates, and reaction conditions.[1] A systematic approach is crucial for diagnosis.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions:
-
Explanation: The kinetics of pyrazole formation, particularly the initial condensation and subsequent cyclization/dehydration steps, are highly sensitive to temperature and solvent polarity.[2][3] An inadequate temperature may fail to overcome the activation energy barrier, while an inappropriate solvent can hinder substrate solubility or unfavorably influence the transition state.
-
Solution:
-
Temperature Adjustment: Monitor the reaction by TLC or LC-MS. If starting materials remain after an extended period, gradually increase the temperature. Microwave-assisted synthesis can be a powerful tool to accelerate reactions and improve yields.[1]
-
Solvent Selection: For classic condensations of 1,3-diketones with arylhydrazines, switching from standard protic solvents like ethanol to aprotic dipolar solvents (e.g., DMAc, NMP) can sometimes enhance yields.[2][4] However, for certain substrates, fluorinated alcohols (TFE, HFIP) have been shown to improve outcomes.[5]
-
-
-
Incorrect Catalyst Choice or Loading:
-
Explanation: The catalyst's role is to accelerate the rate-limiting step, which is often the dehydration of an intermediate.[4][6] An inappropriate catalyst (e.g., an acid that is too weak or a metal that is inactive for your specific substrate) will result in low conversion.
-
Solution:
-
Acid Catalysis: For the Knorr synthesis, a simple protic acid like acetic acid is often sufficient.[6][7] If this fails, consider stronger acids or Lewis acids like lithium perchlorate.[8]
-
Heterogeneous Catalysts: Solid acid catalysts like Amberlyst-70 offer ease of separation and can be highly effective, particularly in aqueous media.[8][9]
-
Metal Catalysis: For specific transformations, such as those involving trifluoromethylated precursors or tandem reactions, metal catalysts (e.g., AgOTf, Pd(PPh₃)₄) are required.[8][10]
-
Catalyst Loading: Ensure you are using an appropriate catalytic amount. While some reactions work with 1 mol%, others may require higher loadings. Refer to literature precedents for your specific reaction class.
-
-
-
Side Reactions & Degradation:
-
Explanation: At elevated temperatures, starting materials like hydrazines can decompose.[11] Furthermore, unwanted side reactions can produce polymeric materials or other byproducts, consuming your starting materials and reducing the yield of the desired pyrazole.[1][11]
-
Solution: Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent air oxidation of sensitive intermediates.[11] Monitor the reaction closely and aim to stop it once the limiting reagent is consumed to minimize byproduct formation.
-
| Potential Cause | Diagnostic Check | Recommended Action(s) |
| Incomplete Reaction | TLC/LC-MS shows significant remaining starting material. | Increase reaction time and/or temperature. Consider microwave irradiation.[1] |
| Suboptimal Solvent | Poor solubility of reagents; literature suggests alternatives. | Screen solvents with different polarities (e.g., Ethanol, TFE, DMAc, Toluene).[2][5] |
| Ineffective Catalyst | Reaction stalls or proceeds very slowly. | Switch catalyst type (e.g., from protic acid to Lewis acid or a heterogeneous catalyst).[8][9] |
| Substrate/Product Degradation | Appearance of baseline material or multiple spots on TLC. | Lower the reaction temperature; run under an inert atmosphere.[11] |
Issue 2: My reaction produces a mixture of regioisomers that are difficult to separate. How can I improve regioselectivity?
Regioselectivity is a critical challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds or hydrazines.[8][12] The formation of two or more regioisomers occurs when the initial nucleophilic attack can happen at two different carbonyl carbons.[6]
Causality & Strategic Solutions:
-
Understanding the Mechanism: In the Knorr synthesis, the initial attack of the hydrazine on the 1,3-dicarbonyl compound dictates the final substitution pattern. The relative electrophilicity of the two carbonyl carbons is the key determinant.
-
Solvent-Induced Regiocontrol:
-
Explanation: The solvent can dramatically influence which carbonyl group is more reactive. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can form hemiketals with the more electrophilic carbonyl group, directing the hydrazine to attack the other carbonyl and thus favoring a single regioisomer.[5]
-
Actionable Protocol: Rerun your reaction in TFE or HFIP instead of a traditional solvent like ethanol. Compare the resulting isomeric ratio by ¹H NMR or LC-MS.[5]
-
-
Catalyst-Directed Synthesis:
-
Explanation: Certain catalysts can selectively activate one reaction pathway over another. For instance, some silver-catalyzed reactions of trifluoromethylated ynones with hydrazines proceed with high regioselectivity to yield 3-CF₃-pyrazoles.[8]
-
Actionable Protocol: Investigate literature for catalyst systems known to control regioselectivity for your specific substrate class. This may involve moving from a simple acid catalyst to a more sophisticated transition-metal system.[8][13]
-
-
Substrate Modification:
-
Explanation: If possible, modifying the electronic properties of the 1,3-dicarbonyl substrate can increase the electrophilicity difference between the two carbonyls, favoring attack at one site. While not always feasible, it is a powerful strategy in rational drug design.
-
Caption: A decision workflow for addressing poor regioselectivity in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: How do I choose between a homogeneous and a heterogeneous catalyst?
This choice hinges on balancing activity, selectivity, cost, and practical process considerations like separation and reusability.
-
Homogeneous Catalysts:
-
Definition: The catalyst is in the same phase as the reactants (e.g., a soluble acid or metal complex).[14]
-
Advantages: Generally offer high activity and selectivity due to well-defined active sites.[14] Mechanistic studies are often more straightforward.
-
Disadvantages: Difficult and costly to separate from the product mixture, making catalyst recycling a significant challenge.[14] This can also lead to product contamination with trace metals, a critical concern in pharmaceutical synthesis.
-
-
Heterogeneous Catalysts:
-
Definition: The catalyst is in a different phase from the reactants (e.g., a solid acid resin like Amberlyst-70 or a metal on a solid support).[14][15]
-
Advantages: Easily separated from the reaction mixture by simple filtration, enabling straightforward product purification and catalyst recycling.[14][15] This makes them ideal for green chemistry and large-scale industrial processes.[15][16]
-
Disadvantages: May exhibit lower activity or selectivity compared to their homogeneous counterparts due to less-defined active sites and potential mass transfer limitations.[14]
-
Recommendation: For initial lab-scale discovery, a homogeneous catalyst may offer faster results. For process development and scale-up, developing a heterogeneous catalytic system is highly advantageous for economic and environmental reasons.[15]
Q2: When should I use a metal catalyst, and what are the key considerations?
While many simple pyrazole syntheses are efficiently catalyzed by acids, transition-metal catalysts open doors to more complex structures and novel reaction pathways.
-
When to Use a Metal Catalyst:
-
Tandem/Cascade Reactions: For reactions that combine multiple steps, such as a cross-coupling followed by a cyclization.[10]
-
C-H Functionalization: For directly functionalizing the pyrazole ring after its formation, a common strategy in late-stage diversification.[13][17]
-
Specific Cycloadditions: Some cycloaddition reactions, like those involving sydnones and alkynes, require copper catalysis for high regioselectivity.[18][19]
-
Dehydrogenative Coupling: Synthesizing pyrazoles from 1,3-diols via hydrogen transfer requires ruthenium or iridium catalysts.[20]
-
-
Key Considerations for Selection:
-
The Metal Center: The choice of metal (e.g., Palladium, Copper, Rhodium, Silver, Iron) is dictated by the specific transformation.[19] Palladium is common for cross-coupling and C-H activation[10][13], while copper and silver are often used in cyclization and cycloaddition reactions.[8][19]
-
Ligand Environment: The ligands attached to the metal are not mere spectators; they critically influence the catalyst's stability, activity, and selectivity.[21][22][23]
-
Oxidation State: The stability of the catalyst's active oxidation state under the reaction conditions is paramount.
-
Caption: A workflow to guide the initial selection of a catalyst class for pyrazole synthesis.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in Parallel
Objective: To efficiently identify an effective catalyst for the synthesis of a target pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.
Methodology:
-
Array Setup: In an array of reaction vials (e.g., 24-well plate or individual microwave vials), add the 1,3-dicarbonyl compound (1.0 equiv, e.g., 0.2 mmol) as a stock solution in the chosen reaction solvent.
-
Catalyst Addition: To each designated vial, add the catalyst to be screened (e.g., 5-10 mol%).
-
Acids: Acetic acid, p-TsOH, Amberlyst-70, LiClO₄.
-
Metal Catalysts: Pd(OAc)₂, CuI, AgOTf (if applicable to the reaction type).
-
-
Initiation: Add the hydrazine derivative (1.1 equiv) to each vial. Seal the vials.
-
Reaction: Place the array on a stirring hotplate or in a parallel synthesis reactor at a set temperature (e.g., 80 °C).
-
Monitoring: After a set time (e.g., 4 hours), take a small aliquot from each vial, dilute, and analyze by LC-MS to determine the percent conversion to the desired product.
-
Analysis: Compare the conversion rates across the different catalysts to identify the most promising candidates for further optimization.
Protocol 2: Representative Synthesis using a Heterogeneous Catalyst (Amberlyst-70)
This protocol is adapted from Chandak et al. and demonstrates an environmentally friendly synthesis in an aqueous medium.[8]
Objective: To synthesize a pyrazole derivative using a recyclable solid acid catalyst.
Materials:
-
1,3-Diketone (e.g., Acetylacetone): 1.0 mmol
-
Hydrazine derivative (e.g., Phenylhydrazine): 1.0 mmol
-
Amberlyst-70: 50 mg
-
Water: 5 mL
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the 1,3-diketone (1.0 mmol), hydrazine derivative (1.0 mmol), and water (5 mL).
-
Add Amberlyst-70 (50 mg) to the suspension.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the solid Amberlyst-70 catalyst. Wash the catalyst with water and then ethanol, and dry it for reuse.
-
The filtrate contains the product. If the product precipitates from the aqueous solution, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or column chromatography.
References
- A Comparative Guide to Catalysts for Pyrazole Synthesis. Benchchem.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds.
- Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones.
- Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) and (III) Compounds.
- Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
- Troubleshooting common issues in pyrazole synthesis. Benchchem.
- troubleshooting low conversion r
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable C
- Homogeneous vs Heterogeneous C
- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Knorr pyrazole synthesis. Name-Reaction.com.
- Pyrazole synthesis. Organic Chemistry Portal.
- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- eco-friendly multicomponent reaction synthesis of most privileged pyrano[2,3-c] pyrazole derivatives: a review.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- Troubleshooting the reaction mechanism of pyrazole form
- Effect of N1-substituted pyrazolic hybrid ligands on palladium catalysts for the Heck reaction. Unknown Source.
- Preventing degradation of pyrazole compounds during synthesis. Benchchem.
- Transition-metal-catalyzed C–H functionalization of pyrazoles.
- Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst.
- Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacet
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. name-reaction.com [name-reaction.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ethz.ch [ethz.ch]
- 15. Advances in Pyranopyrazole Scaffolds’ Syntheses Using Sustainable Catalysts—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Pyrazole synthesis [organic-chemistry.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride and Other Pyrazole Analogs in Drug Discovery
Introduction: The Privileged Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its successful application in a wide array of therapeutic agents.[3] Marketed drugs containing the pyrazole core, such as the anti-inflammatory celecoxib and the anti-cancer agent crizotinib, underscore the versatility of this heterocyclic motif in targeting diverse biological pathways.[2] This guide provides a comparative analysis of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride against other pyrazole analogs, with a focus on their structure-activity relationships (SAR) and potential applications in drug discovery, particularly in the realm of kinase inhibition.
Focus Molecule: this compound
This compound is a functionalized pyrazole derivative characterized by an amino group at the C4 position and an acetic acid moiety at the N1 position. While specific biological data for this exact dihydrochloride salt is not extensively available in peer-reviewed literature, its structural features suggest potential as a building block in the synthesis of more complex bioactive molecules. The amino group can serve as a key interaction point with biological targets, while the acetic acid side chain offers a handle for further chemical modification or can influence pharmacokinetic properties.
The synthesis of the core 4-aminopyrazole-1-acetic acid structure can be conceptualized based on established methods for related compounds. A common strategy involves the nitration of a pyrazole precursor, followed by alkylation at the N1 position with an acetic acid equivalent (e.g., ethyl bromoacetate), and subsequent reduction of the nitro group to the desired amine.
Comparative Analysis with Other Pyrazole Analogs
To understand the potential of 4-Amino-1H-pyrazole-1-acetic acid, it is instructive to compare its core structure with other pyrazole analogs for which extensive biological data is available. This comparison will focus on derivatives with substitutions at the C4-amino group and other positions on the pyrazole ring, particularly in the context of their activity as kinase inhibitors.
4-Aminopyrazole Analogs as Janus Kinase (JAK) Inhibitors
The Janus kinase (JAK) family of enzymes plays a critical role in cytokine signaling pathways, and their dysregulation is implicated in various inflammatory diseases and cancers.[4] Several 4-aminopyrazole derivatives have been identified as potent JAK inhibitors.[5][6]
A noteworthy series of 4-amino-(1H)-pyrazole derivatives has been developed as potent JAK inhibitors.[5] For instance, compound 3f from this series, which features a more complex substituent on the C4-amino group, demonstrates impressive inhibitory activity against multiple JAK isoforms.
Table 1: Comparative Inhibitory Activity of a 4-Aminopyrazole Analog (Compound 3f) against JAK Kinases [5]
| Compound | Target Kinase | IC50 (nM) |
| 3f | JAK1 | 3.4 |
| JAK2 | 2.2 | |
| JAK3 | 3.5 |
The potent activity of compound 3f highlights the significance of the substituent at the C4-amino position for achieving high-affinity binding to the kinase active site. The core 4-amino-1H-pyrazole scaffold serves as an effective anchor within the ATP-binding pocket, while the appended functionalities engage in additional interactions that drive potency and selectivity. In comparison, the unsubstituted amino group and the simple acetic acid side chain of 4-Amino-1H-pyrazole-1-acetic acid would likely result in significantly lower affinity for the JAK kinase family. This underscores a key principle in drug design: the core scaffold provides a foundation, but specific, targeted modifications are crucial for potent and selective biological activity.
4-Aminopyrazole Analogs as Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[7] The aminopyrazole scaffold has been successfully employed in the development of CDK inhibitors.
Structure-activity relationship studies on a series of aminopyrazole analogs have identified potent and selective CDK2/5 inhibitors.[7] For example, analog 24 from this series demonstrates significant inhibitory activity.
Table 2: Inhibitory Activity of a 4-Aminopyrazole Analog (Compound 24) against CDKs [7]
| Compound | Target Kinase | IC50 (µM) |
| 24 | CDK2/CycA | 0.045 |
| CDK5/p25 | 0.032 |
The development of potent CDK inhibitors from the aminopyrazole scaffold again emphasizes the importance of specific substitutions. In this case, exploration of the hydrophobic pocket adjacent to the hinge region of the kinase and the solvent-exposed region guided the design of effective inhibitors. The relatively simple structure of 4-Amino-1H-pyrazole-1-acetic acid lacks the necessary hydrophobic and other specific interactions to be a potent CDK inhibitor on its own, but it could serve as a starting point for the synthesis of more elaborate analogs.
Experimental Methodologies
To provide context for the data presented, this section outlines typical experimental protocols used in the evaluation of pyrazole-based kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay is fundamental to determining the potency of a compound against a specific kinase.
Protocol:
-
Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP (adenosine triphosphate), kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and kinase buffer. c. Add the diluted test compounds to the wells. A control with DMSO alone is included. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP (adenosine diphosphate) produced using the detection reagent and a luminometer.
-
Data Analysis: The luminescence signal is inversely proportional to the amount of ADP produced, which reflects the kinase activity. The IC50 value (the concentration of the inhibitor required to reduce the kinase activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Cell-Based Antiproliferative Assay
This assay assesses the ability of a compound to inhibit the growth of cancer cells.
Protocol:
-
Cell Culture: Maintain human cancer cell lines (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Procedure: a. Seed the cells in 96-well plates at a specific density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound. c. Incubate the plates for a specified period (e.g., 72 hours). d. Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well. e. Incubate for a further period to allow for color development or luminescence generation. f. Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: The signal is proportional to the number of viable cells. The GI50 value (the concentration of the compound that causes 50% growth inhibition) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Structure-Activity Relationship (SAR) Insights
The comparative data from various 4-aminopyrazole series reveal several key SAR trends:
-
The C4-Amino Group as a Key Anchor: The 4-amino group consistently acts as a crucial hydrogen bond donor, anchoring the pyrazole scaffold within the hinge region of the kinase ATP-binding site.
-
N1-Substitution for Vectorial Expansion: The N1 position of the pyrazole ring provides a critical vector for introducing substituents that can extend into solvent-exposed regions or other pockets of the active site, influencing both potency and selectivity. The acetic acid moiety of the title compound represents a simple N1-substituent that could be further elaborated.
-
Substituents at Other Ring Positions: Modifications at the C3 and C5 positions of the pyrazole ring can be used to fine-tune the electronic properties and steric bulk of the molecule, impacting its binding affinity and pharmacokinetic profile.
Caption: Structure-Activity Relationship (SAR) of 4-aminopyrazoles.
Conclusion
While direct comparative experimental data for this compound is limited, an analysis of structurally related pyrazole analogs reveals the significant potential of the 4-aminopyrazole scaffold in drug discovery, particularly as a source of kinase inhibitors. The core structure serves as an excellent starting point for the design of potent and selective modulators of various biological targets. The C4-amino group provides a critical anchoring point, while the N1-position offers a versatile handle for introducing functionality to optimize potency, selectivity, and pharmacokinetic properties. Future research involving the synthesis and biological evaluation of derivatives of 4-Amino-1H-pyrazole-1-acetic acid could uncover novel therapeutic agents for a range of diseases.
References
-
Aminopyrazoles in Medicinal Chemistry: A Review. (2023). Molecules, 28(9), 3804. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(10), 953-958. [Link]
-
Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. (2016). Bioorganic & Medicinal Chemistry, 24(12), 2660-2672. [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. (2020). ACS Medicinal Chemistry Letters, 11(11), 2235-2241. [Link]
- The JAK/STAT signaling pathway: from bench to clinic. (2012).
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(15), 4914. [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. (2022). Molecules, 27(19), 6265. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2022). Molecules, 27(15), 4991. [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (2020). European Journal of Medicinal Chemistry, 193, 112217. [Link]
-
Biologically active 4‐aminopyrazole derivatives. (2019). Journal of Heterocyclic Chemistry, 56(12), 3236-3245. [Link]
-
Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy. (2018). Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3736-3740. [Link]
-
Current status of pyrazole and its biological activities. (2016). Journal of Pharmacy & Bioallied Sciences, 8(1), 2-11. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(3), 648. [Link]
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry, 15(22), 1835-1853.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). Molecules, 23(3), 648. [Link]
-
PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. (2013). PharmaTutor, 1(1), 34-44. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry, 13(7), 787-805.
-
In vitro DPP‐4 inhibitory activity of pyrazole β‐amino carbonyl derivatives. (2022). Archiv der Pharmazie, 355(11), 2200224. [Link]
-
Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. (2012). Saudi Pharmaceutical Journal, 20(4), 349-355. [Link]
-
A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry, 10(2), 63-76. [Link]
-
RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. (2018). Arkivoc, 2018(3), 1-46. [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). Rasayan Journal of Chemistry, 4(2), 400-404. [Link]
-
Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. (2023). Molecules, 28(5), 2399. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(1), 201-214. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020). Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 525-540. [Link]
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2019). Journal of Agricultural and Food Chemistry, 67(4), 1083-1090.
-
a review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences, 1(1), 1-10. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of Pyrazole Scaffolds: An In Vitro Comparative Guide to 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3] This guide provides a comprehensive framework for the in vitro evaluation of a novel derivative, 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride. While specific experimental data for this compound is not yet prevalent in published literature, its structural motifs—a 4-aminopyrazole core and an acetic acid side chain—suggest intriguing possibilities for its biological activity.
This document serves as a roadmap for researchers, offering a comparative analysis against established alternatives and detailing the requisite experimental protocols to elucidate its therapeutic promise. We will explore its potential as both an anti-inflammatory and an anticancer agent, grounded in the well-documented activities of the broader pyrazole class.
Section 1: Compound Profile and Rationale for Investigation
This compound is a heterocyclic compound featuring a five-membered pyrazole ring with a 4-amino substitution and an N-acetic acid group. The dihydrochloride salt form generally enhances solubility in aqueous media, a desirable property for in vitro screening.
-
The 4-Aminopyrazole Core: While 3- and 5-aminopyrazoles are more extensively studied, 4-aminopyrazoles have shown promise as anticonvulsants and antioxidants.[4][5] The amino group can act as a crucial hydrogen bond donor or acceptor, facilitating interactions with biological targets.
-
The Acetic Acid Moiety: The presence of a carboxylic acid group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including cell permeability and binding to target proteins.
Given these features, we hypothesize that this compound may exhibit anti-inflammatory and/or cytotoxic activities. This guide will outline the necessary in vitro assays to test these hypotheses.
Section 2: Comparative Framework - Selecting the Right Benchmarks
To contextualize the activity of our target compound, it is essential to compare it against well-characterized alternatives.
| Compound | Class | Primary Mechanism of Action | Relevance as a Comparator |
| Celecoxib | Pyrazole-based NSAID | Selective COX-2 Inhibitor | "Gold standard" for anti-inflammatory pyrazole derivatives.[6] |
| 5-Fluorouracil (5-FU) | Pyrimidine analog | Thymidylate Synthase Inhibitor | Standard chemotherapeutic agent for colorectal cancer cell lines. |
| Compound X (Hypothetical) | Structurally related pyrazole | (To be determined) | A hypothetical, closely related analog to assess structure-activity relationships. |
Section 3: In Vitro Evaluation Workflow
The following workflow provides a structured approach to characterizing the biological activity of this compound.
Caption: A streamlined workflow for the in vitro evaluation of novel compounds.
Section 4: Experimental Protocols
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the effect of this compound on the viability of cancer and non-cancerous cell lines.
Protocol:
-
Cell Seeding: Seed human colorectal carcinoma cells (HCT-116) and normal human dermal fibroblasts (NHDF) in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound, 5-Fluorouracil, and Celecoxib in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (DMSO or PBS).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Hypothetical Comparative Data:
| Compound | HCT-116 IC50 (µM) | NHDF IC50 (µM) | Selectivity Index (NHDF IC50 / HCT-116 IC50) |
| This compound | 15.2 | > 100 | > 6.6 |
| 5-Fluorouracil | 5.8 | 25.4 | 4.4 |
| Celecoxib | 45.7 | > 100 | > 2.2 |
Anti-inflammatory Activity in Macrophages
Objective: To assess the ability of the compound to suppress the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7).
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or Celecoxib for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B. Measure the absorbance at 540 nm.
-
Cytokine Measurement (ELISA): Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using commercially available ELISA kits.
-
Data Analysis: Normalize the data to the LPS-only treated group and determine the IC50 for the inhibition of NO, TNF-α, and IL-6 production.
Hypothetical Comparative Data:
| Compound | NO Production IC50 (µM) | TNF-α Production IC50 (µM) | IL-6 Production IC50 (µM) |
| This compound | 25.8 | 32.1 | 28.9 |
| Celecoxib | 10.5 | 15.2 | 12.8 |
Mechanism of Action: COX Enzyme Inhibition Assay
Objective: To determine if the anti-inflammatory activity is mediated through the inhibition of cyclooxygenase (COX) enzymes.
Protocol:
-
Assay Principle: Utilize a commercially available colorimetric COX inhibitor screening assay kit. This assay measures the peroxidase activity of COX.
-
Enzyme Preparation: Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Inhibitor Incubation: Incubate the enzymes with various concentrations of this compound, Celecoxib, or a non-selective inhibitor (e.g., ibuprofen) for a specified time.
-
Substrate Addition: Add arachidonic acid to initiate the reaction.
-
Colorimetric Detection: Add a chromogenic substrate that develops color in the presence of the peroxidase activity of COX.
-
Absorbance Measurement: Read the absorbance at the recommended wavelength.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.
Hypothetical Comparative Data:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | > 100 | 45.3 | > 2.2 |
| Celecoxib | 8.5 | 0.8 | 10.6 |
| Ibuprofen | 5.2 | 15.1 | 0.34 |
Section 5: Interpreting the Data and Future Directions
The hypothetical data presented suggests that this compound may possess moderate, selective cytotoxic activity against colorectal cancer cells and modest anti-inflammatory properties. The lack of potent COX-2 inhibition suggests that its anti-inflammatory effects might be mediated through alternative pathways, warranting further investigation into its effects on other inflammatory targets such as lipoxygenase (LOX) or transcription factors like NF-κB.
Caption: Logical progression from initial findings to future research directions.
Section 6: Conclusion
This compound represents a novel chemical entity with the potential for interesting biological activities. The experimental framework outlined in this guide provides a robust and scientifically rigorous approach to its initial in vitro characterization. By comparing its performance against established benchmarks and systematically dissecting its mechanism of action, researchers can effectively determine its therapeutic potential and guide future drug development efforts. The versatility of the pyrazole scaffold continues to be a rich source of innovation in medicinal chemistry, and a thorough evaluation of new derivatives is paramount to unlocking their full potential.
References
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online. [Link]
-
Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. [Link]
-
Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]
-
Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC - PubMed Central. [Link]
-
From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]
-
Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed Central. [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central. [Link]
Sources
Comparative Efficacy Analysis: 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride versus Established Therapeutic Agents
A Technical Guide for Drug Discovery & Development Professionals
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2][3] Derivatives of this five-membered 1,2-diazole have demonstrated therapeutic potential in oncology, inflammation, infectious diseases, and cardiovascular conditions.[2][4] This guide provides a comparative framework for evaluating the efficacy of a novel investigational compound, 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride, against established drugs in key therapeutic areas where pyrazole derivatives have shown promise.
Given the nascent stage of research on this compound, this document outlines a series of robust, head-to-head experimental protocols designed to elucidate its pharmacological profile and therapeutic potential. We will explore hypothetical comparisons in three key areas: anti-inflammatory, anticancer, and antibacterial applications.
Anti-Inflammatory Potential: A Comparative Study with Celecoxib
Rationale: Many pyrazole-containing compounds, most notably Celecoxib, function as selective cyclooxygenase-2 (COX-2) inhibitors, a key enzyme in the inflammatory cascade.[2] The structural features of this compound suggest a potential for interaction with enzymatic targets involved in inflammation.
Proposed Mechanism of Action & Comparative Hypothesis
We hypothesize that this compound may exhibit anti-inflammatory properties by selectively inhibiting the COX-2 enzyme. This would offer a similar therapeutic effect to Celecoxib but potentially with a different pharmacokinetic and pharmacodynamic profile due to its unique acetic acid moiety.
Experimental Workflow: In Vitro COX-1/COX-2 Inhibition Assay
This experiment is designed to determine the inhibitory potency and selectivity of the test compound against COX-1 and COX-2 enzymes.
Caption: Hypothetical EGFR/HER-2 Signaling Pathway Inhibition.
Experimental Protocol: Cell Viability Assay in a HER-2+ Cancer Cell Line
This protocol aims to assess the cytotoxic effects of the test compound on a cancer cell line that overexpresses the target receptor, such as SK-BR-3 (human breast adenocarcinoma).
Methodology:
-
Cell Culture: Culture SK-BR-3 cells in appropriate media until they reach 70-80% confluency.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound and a reference EGFR/HER-2 inhibitor (e.g., Lapatinib). Replace the cell culture medium with fresh medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a resazurin-based reagent (e.g., PrestoBlue™) to each well and incubate for 1-2 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Data Presentation: Hypothetical Comparative GI50 Values
| Compound | GI50 in SK-BR-3 cells (µM) |
| This compound | 2.5 |
| Lapatinib (Reference) | 0.15 |
| Vehicle Control | >100 |
Antibacterial Activity: A Comparative Study Against Narrow-Spectrum Antibiotics
Rationale: Certain pyrazole derivatives have shown potent and specific activity against pathogenic bacteria, including drug-resistant strains. [3][5]This suggests that this compound could be explored for its antibacterial properties.
Proposed Mechanism of Action & Comparative Hypothesis
We hypothesize that this compound may possess narrow-spectrum antibacterial activity, potentially through a novel mechanism of action that is effective against multidrug-resistant bacteria like Acinetobacter baumannii. [5]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This experiment will determine the lowest concentration of the test compound that inhibits the visible growth of a specific bacterial strain.
Methodology:
-
Bacterial Culture: Grow a culture of a clinical isolate of multidrug-resistant Acinetobacter baumannii to the mid-logarithmic phase.
-
Compound Preparation: Prepare a series of two-fold dilutions of this compound and a relevant comparator antibiotic (e.g., a polymyxin or a novel investigational agent) in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible bacterial growth.
Data Presentation: Hypothetical Comparative MIC Values
| Compound | MIC against A. baumannii (µg/mL) |
| This compound | 4 |
| Colistin (Reference) | 2 |
| Vehicle Control | >128 |
Conclusion
The investigational compound this compound, by virtue of its pyrazole core, warrants comprehensive evaluation for a range of therapeutic applications. The experimental frameworks presented in this guide provide a robust starting point for comparing its efficacy against established drugs in the fields of inflammation, oncology, and infectious diseases. The hypothetical data underscores the importance of empirical testing to ascertain the true potential of this and other novel pyrazole derivatives. Further studies should also focus on elucidating the precise mechanisms of action, pharmacokinetic profiles, and in vivo efficacy to build a complete pharmacological dossier.
References
-
Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry Source: Future Medicinal Chemistry URL: [Link]
-
Title: (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation - MDPI Source: MDPI URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI Source: MDPI URL: [Link]
-
Title: Current status of pyrazole and its biological activities - PMC - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity - PubMed Central Source: PubMed Central URL: [Link]
-
Title: Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC - PubMed Central Source: PubMed Central URL: [Link]
-
Title: 4-Formyl-1 H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections - PubMed Source: PubMed URL: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 4,4'-(4-Formyl-1 H-pyrazole-1,3-diyl)dibenzoic Acid Derivatives as Narrow Spectrum Antibiotics for the Potential Treatment of Acinetobacter Baumannii Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of Novel Pyrazole Derivatives
Foreword
The pyrazole scaffold represents a privileged structure in medicinal chemistry, with a growing body of evidence highlighting its potential in the development of novel anticancer therapeutics.[1][2][3] These five-membered heterocyclic compounds offer a versatile platform for synthetic modification, allowing for the fine-tuning of their pharmacological profiles to target a range of cancer-specific molecular pathways.[1][4] However, the journey from a promising novel pyrazole derivative to a viable clinical candidate is contingent upon rigorous preclinical validation. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to systematically evaluate the anticancer activity of novel pyrazole derivatives. We will objectively compare their performance with established alternatives, supported by detailed experimental protocols and data interpretation strategies.
The Strategic Importance of Pyrazole Derivatives in Oncology
Pyrazole derivatives have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling proteins crucial for tumor progression.[4][5] Their mechanisms of action are diverse, with specific derivatives shown to target cyclin-dependent kinases (CDKs), tubulin polymerization, and various protein kinases.[4][5] This guide will navigate the critical validation pathway for a hypothetical novel pyrazole derivative, designated "Pyr-A," providing a comprehensive comparison with standard chemotherapeutic agents and other emerging heterocyclic compounds.
Foundational In Vitro Assessment: Cytotoxicity and Antiproliferative Profiling
The initial step in characterizing a novel pyrazole derivative is to ascertain its cytotoxic and antiproliferative effects across a panel of clinically relevant cancer cell lines. This provides a baseline understanding of the compound's potency and potential tumor-type selectivity.
Cell Viability and Cytotoxicity Determination
Experimental Rationale: A dose-response analysis is fundamental to quantifying the concentration at which Pyr-A inhibits cancer cell growth or induces cell death. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method that measures the metabolic activity of viable cells, serving as an indirect measure of cell number.[6][7]
Detailed Protocol: MTT Cytotoxicity Assay [6]
-
Cell Culture and Seeding: Maintain cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer, and HepG2 for liver cancer) in their recommended culture medium. Harvest cells during the exponential growth phase and seed them into 96-well plates at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of Pyr-A in a suitable solvent (e.g., DMSO). Create a series of dilutions in the complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same percentage of DMSO) and a positive control (a standard chemotherapeutic agent like Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2. The selection of incubation times can reveal time-dependent effects of the compound.[8]
-
MTT Reagent Addition: Following the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for an additional 2-4 hours at 37°C, protected from light.
-
Formazan Crystal Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Gently shake the plates for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and IC50 Determination: Subtract the background absorbance (from wells with no cells). Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Comparative Data Analysis: The calculated IC50 values for Pyr-A should be systematically compared against those of established anticancer drugs and other classes of heterocyclic compounds to contextualize its potency.
Table 1: Comparative IC50 Values (µM) after 48-hour Treatment
| Compound Class | Compound | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) |
| Novel Pyrazole | Pyr-A | 7.2 | 11.5 | 5.8 | 14.3 |
| Standard Chemo | Doxorubicin[9][10] | 1.5 | 2.1 | 0.8 | 3.5 |
| Alternative Heterocycle (Oxadiazole) | Compound X[1][11] | 5.9 | 8.3 | 4.1 | 9.7 |
| Alternative Heterocycle (Thiadiazole) | Compound Y[12][13] | 9.8 | 15.2 | 7.5 | 18.1 |
| Alternative Heterocycle (Triazole) | Compound Z[3][14] | 8.1 | 12.9 | 6.4 | 16.5 |
Workflow for In Vitro Cytotoxicity Screening
Caption: A streamlined workflow for assessing the in vitro cytotoxicity of novel compounds.
Unraveling the Mechanism of Action: Apoptosis and Cell Cycle Perturbation
Following the confirmation of antiproliferative activity, it is imperative to elucidate the underlying mechanism. The induction of apoptosis (programmed cell death) and the disruption of the cell cycle are two of the most common mechanisms of action for anticancer agents.
Quantifying Apoptosis Induction
Experimental Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. Dual staining with Annexin V-FITC and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[15][16][17]
Detailed Protocol: Annexin V/PI Apoptosis Assay [16][17][18]
-
Cell Treatment: Seed cells in 6-well plates and treat with Pyr-A at its predetermined IC50 concentration for 24 and 48 hours. Include a vehicle-treated negative control and a positive control for apoptosis (e.g., cells treated with staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach them using a non-enzymatic method like EDTA to maintain membrane integrity. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension and Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (typically 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin V binding buffer to each tube. Analyze the samples on a flow cytometer as soon as possible. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
Apoptosis Induction Pathway
Caption: The principle of early apoptosis detection using Annexin V.
Cell Cycle Analysis
Experimental Rationale: Many anticancer compounds exert their effects by causing cell cycle arrest at specific checkpoints (G1, S, or G2/M), thereby preventing cell division. Propidium iodide can be used to stain the DNA of fixed and permeabilized cells. The intensity of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.[19][20]
Detailed Protocol: Cell Cycle Analysis with Propidium Iodide [19][20]
-
Cell Treatment: Treat cells with Pyr-A at its IC50 concentration for a duration that is appropriate for observing cell cycle effects (e.g., 24 hours).
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix and permeabilize the cells. Incubate for at least 30 minutes on ice.
-
Washing: Centrifuge the fixed cells and carefully remove the ethanol. Wash the cells twice with PBS.
-
RNase Treatment and PI Staining: Resuspend the cell pellet in a solution containing PI and RNase A. The RNase A is crucial for degrading RNA, ensuring that the PI staining is specific to DNA.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data will be displayed as a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be determined.
Table 2: Comparative Effects on Cell Cycle Distribution in A549 Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | 62.1 | 23.5 | 14.4 |
| Pyr-A (11.5 µM) | 28.7 | 12.1 | 59.2 |
| Paclitaxel (10 nM) | 15.3 | 8.9 | 75.8 |
Molecular Target Identification and Validation
To gain a deeper understanding of the mechanism of action, it is essential to identify the molecular targets of Pyr-A. Western blotting is a powerful technique to investigate changes in the expression and activation status of key proteins involved in the cellular processes affected by the compound.[21][22][23][24]
Experimental Rationale: Based on the observed G2/M cell cycle arrest, a logical next step is to investigate the levels of proteins that regulate this checkpoint, such as CDK1 and Cyclin B1. Similarly, if apoptosis is induced, the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2, and the cleavage of caspase-3, should be examined.
Detailed Protocol: Western Blotting [21][22][23][24]
-
Cell Lysis and Protein Quantification: Treat cells with Pyr-A for the desired time. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in SDS-PAGE sample buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
In Vivo Efficacy Assessment: The Xenograft Model
The ultimate preclinical validation of an anticancer compound's efficacy requires testing in a living organism. The subcutaneous human tumor xenograft model in immunocompromised mice is a widely used and accepted model for this purpose.[25][26][27][28]
Experimental Rationale: This in vivo model provides crucial information on the compound's ability to inhibit tumor growth in a complex physiological environment, offering insights into its bioavailability, pharmacokinetics, and potential systemic toxicity.[25][27]
Detailed Protocol: Subcutaneous Xenograft Mouse Model [25][26][27][28]
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 A549 cells) into the flank of immunodeficient mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor the tumor volume regularly using calipers.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., vehicle control, Pyr-A at different doses, and a positive control like cisplatin). Administer the treatments according to a predetermined schedule (e.g., daily intraperitoneal injections).
-
Efficacy and Toxicity Monitoring: Continue to measure tumor volume and mouse body weight throughout the study. A significant decrease in body weight can be an indicator of toxicity.
-
Study Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice. Excise the tumors, weigh them, and photograph them. Calculate the tumor growth inhibition for each treatment group.
Table 3: Antitumor Efficacy of Pyr-A in A549 Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1320 ± 180 | - |
| Pyr-A (20 mg/kg) | 515 ± 95 | 61 |
| Cisplatin (5 mg/kg) | 380 ± 70 | 71.2 |
Concluding Remarks and Future Perspectives
This guide has provided a comprehensive, step-by-step framework for the preclinical validation of novel pyrazole derivatives as potential anticancer agents. By employing a battery of in vitro and in vivo assays, researchers can build a robust data package that elucidates the compound's potency, mechanism of action, and therapeutic potential. The comparative analysis against standard drugs and other heterocyclic compounds is crucial for establishing the novelty and potential advantages of the new derivative. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as comprehensive toxicology assessments, to pave the way for the clinical translation of the most promising candidates.
References
- Polothi, R., et al. (2018). Synthesis, anticancer activity and docking studies of new 2-(3,4,5-trimethoxyphenyl)-5-(4-(5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl)phenyl)-1,3,4-oxadiazole. Bioorganic & Medicinal Chemistry Letters, 28(15), 2586-2590.
- A review on the 1,3,4-Thiadiazole as Anticancer Activity.
- Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Molecular Structure.
- Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review. PubMed.
- Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
- Anti-Cancer Activity of Deriv
- Thiadiazole deriv
- Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Deriv
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis.
- Potential Anticancer Activity of Novel Triazoles and Related Derivatives.
- Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
- Propidium Iodide Cell Viability Flow Cytometry Protocol. R&D Systems.
- Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed.
- DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility - University of Virginia School of Medicine.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega.
- DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility - University of Virginia School of Medicine.
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. MDPI.
- A two-decade overview of oxadiazole derivatives as promising anticancer agents. NIH.
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Protocol Exchange.
- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. RSC Publishing.
- Application Notes: In Vitro Cytotoxicity Assay Protocols for Anticancer Agent 41. Benchchem.
- An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research.
- New 1,3,4-Thiadiazole Deriv
- The Annexin V Apoptosis Assay. Thermo Fisher Scientific.
- Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell De
- Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology.
- Western Blot Protocol for Cell Lys
- Western blot protocol. Abcam.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. Anticancer Research.
- Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium.
- Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH.
- Western Blotting Protocol. Cell Signaling Technology.
- Western Blot Protocol. OriGene Technologies Inc.
- Application Notes and Protocols for Ancitabine Administration in Mouse Xenograft Models. Benchchem.
- A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.
- Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC - NIH.
- Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC - PubMed Central.
- Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. YouTube.
- Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development. Frontiers.
- Cell viability after treated with positive control of drug doxorubicin...
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
- Patient-Derived Microtumors: How Can We Continue to Personalize Treatment for Ovarian Cancer P
- In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hep
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Design and Development of Triazole Derivatives as Prospective Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bepls.com [bepls.com]
- 13. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. kumc.edu [kumc.edu]
- 17. bosterbio.com [bosterbio.com]
- 18. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wp.uthscsa.edu [wp.uthscsa.edu]
- 20. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 21. Western Blot Protocol | R&D Systems [rndsystems.com]
- 22. medium.com [medium.com]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. origene.com [origene.com]
- 25. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 26. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development [frontiersin.org]
A Comparative Guide to Cross-Reactivity Studies of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride: Immunoassay vs. LC-MS/MS
This guide provides an in-depth comparison of two principal analytical methodologies for assessing the cross-reactivity of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride: a hypothetical competitive enzyme-linked immunosorbent assay (ELISA) and a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. As a crucial parameter in drug development and safety assessment, understanding the potential for off-target binding or detection is paramount. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the experimental design and data interpretation for such studies.
The Imperative of Cross-Reactivity Assessment
In the development of any new chemical entity, particularly those with therapeutic potential, specificity is a key determinant of both efficacy and safety. Cross-reactivity, the phenomenon where an analytical method detects compounds other than the target analyte, can lead to erroneous quantification and a misinterpretation of a compound's pharmacokinetic and pharmacodynamic profiles. For this compound, a molecule with a reactive pyrazole core, understanding its interaction with structurally similar compounds is not merely a regulatory checkbox but a fundamental aspect of its scientific validation.
The choice of analytical platform for these studies is critical. Immunoassays, with their high throughput and sensitivity, are often employed in initial screening phases. In contrast, LC-MS/MS provides a more definitive, structure-based identification and quantification, serving as a gold standard for specificity. This guide will dissect the nuances of each approach, providing the necessary protocols and rationale to empower researchers to make informed decisions.
Potential Cross-Reactants: A Structurally-Informed Approach
A robust cross-reactivity study begins with the judicious selection of compounds to be tested. In the absence of specific metabolic data for this compound, we can deduce a panel of potential cross-reactants based on its chemical structure and common synthetic pathways for aminopyrazoles.[1]
Table 1: Potential Cross-Reactants for this compound
| Compound Name | Structure | Rationale for Inclusion |
| 4-Aminopyrazole | Core pyrazole structure without the acetic acid side chain; a likely precursor or metabolite.[2] | |
| Pyrazole-1-acetic acid | Acetic acid side chain on the pyrazole ring without the amino group; potential synthetic precursor. | |
| 3-Amino-1H-pyrazole-1-acetic acid | Isomer of the target analyte; high potential for cross-reactivity in immunoassays. | |
| 5-Amino-1H-pyrazole-1-acetic acid | Isomer of the target analyte; high potential for cross-reactivity in immunoassays. | |
| 4-Nitro-1H-pyrazole-1-acetic acid | Potential synthetic precursor (amino group often introduced by reduction of a nitro group). | |
| Glycine | The simplest amino acid; shares the acetic acid moiety. |
Method 1: Competitive ELISA - High-Throughput Screening
For rapid screening of a large number of samples or potential cross-reactants, a competitive ELISA is a cost-effective and highly sensitive method.[3][4] The principle of this assay relies on the competition between the free analyte in the sample and a labeled version of the analyte for a limited number of antibody binding sites.[5]
Experimental Workflow: Competitive ELISA
Sources
- 1. arkat-usa.org [arkat-usa.org]
- 2. chemscene.com [chemscene.com]
- 3. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix. | Semantic Scholar [semanticscholar.org]
Benchmarking 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride: A Comparative Guide for Drug Discovery Professionals
Introduction: The Quest for Selective Kinase Inhibitors in Inflammation
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of activities, including anti-inflammatory, anticancer, and antiviral properties. 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride emerges from this lineage as a molecule of significant interest for therapeutic development. This guide provides a comprehensive benchmarking analysis of this compound against established industry standards, focusing on its potential as an inhibitor of p38 mitogen-activated protein kinase (MAPK), a key mediator in inflammatory signaling pathways.
The p38 MAPK signaling cascade plays a crucial role in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[2][3] Dysregulation of this pathway is implicated in a host of inflammatory conditions, including rheumatoid arthritis and chronic obstructive pulmonary disease, making it a prime target for therapeutic intervention. This guide will objectively compare the performance of this compound with well-characterized, potent p38 MAPK inhibitors, providing the necessary experimental data and protocols for researchers to make informed decisions in their drug discovery programs.
Comparative Analysis: Performance Against Industry Standards
To provide a clear and objective comparison, this compound was benchmarked against two widely recognized p38 MAPK inhibitors: SB203580 and BIRB 796 . These compounds were selected based on their well-documented potency and differing modes of action, representing a robust standard for comparison.
The evaluation was conducted across three critical parameters:
-
Biochemical Potency (IC50): Direct inhibition of p38α MAPK enzyme activity.
-
Cellular Efficacy: Inhibition of lipopolysaccharide (LPS)-induced TNF-α secretion in a human monocytic cell line (THP-1).
-
Cytotoxicity: Impact on the viability of a relevant cell line to assess the therapeutic window.
Table 1: Comparative Performance Data
| Compound | Biochemical p38α IC50 (nM) | Cellular TNF-α Inhibition IC50 (nM) | Cytotoxicity (CC50 in THP-1 cells, µM) |
| This compound | 85 | 250 | > 50 |
| SB203580 | 50[4] | 150-500 | > 20 |
| BIRB 796 (Doramapimod) | 38[5] | 16-22[6] | ~23[6] |
Note: The data for this compound is presented as hypothetical, yet plausible, based on the known properties of similar chemical scaffolds.
Experimental Protocols and Methodologies
Scientific integrity is paramount. The following sections detail the step-by-step methodologies for the key experiments cited in this guide. These protocols are designed to be self-validating, ensuring reproducibility and reliability of the generated data.
Biochemical p38α MAPK Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of p38α MAPK. The ADP-Glo™ Kinase Assay is a robust and widely used platform for this purpose.[7]
Workflow Diagram: Biochemical p38α MAPK Inhibition Assay
Caption: Workflow for the ADP-Glo™ p38α Kinase Assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of p38α kinase in kinase reaction buffer.
-
Prepare a 2X solution of the appropriate substrate and ATP in kinase reaction buffer.
-
Perform serial dilutions of the test compounds (this compound, SB203580, BIRB 796) in the kinase reaction buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of each compound dilution.
-
Add 10 µL of the 2X p38α kinase solution to each well.
-
Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cellular Assay: Inhibition of LPS-Induced TNF-α Secretion
This assay assesses the ability of a compound to inhibit p38 MAPK signaling in a cellular context, by measuring the downstream effect on the production of the pro-inflammatory cytokine TNF-α. The human monocytic cell line, THP-1, is a well-established model for this purpose.[1][8]
Workflow Diagram: LPS-Induced TNF-α Secretion Assay
Caption: Workflow for measuring TNF-α secretion from THP-1 cells.
Step-by-Step Protocol:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Induce differentiation into macrophage-like cells by treating with 20 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.[8]
-
-
Compound Treatment and Stimulation:
-
After differentiation, wash the cells with fresh medium.
-
Pre-incubate the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS to induce TNF-α production.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[6]
-
-
TNF-α Quantification:
-
Centrifuge the plate and carefully collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α secretion inhibition for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assessment: MTT Assay
It is crucial to ensure that the observed inhibition of TNF-α is not due to general cytotoxicity. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10]
Workflow Diagram: MTT Cytotoxicity Assay
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding and Treatment:
-
Seed THP-1 cells in a 96-well plate at an appropriate density.
-
Treat the cells with a range of concentrations of the test compounds for 48 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.
-
Selectivity Profiling: A Broader Perspective
While potency against the primary target is essential, understanding a compound's selectivity across the human kinome is critical for predicting potential off-target effects and ensuring safety. We recommend profiling promising compounds against a panel of kinases. Several commercial services offer comprehensive kinase selectivity profiling.[11][12]
Recommended Kinase Selectivity Panels:
-
General Panel: A broad panel covering diverse kinase families to identify potential off-target activities early in the discovery process.[7]
-
Inflammation Panel: A focused panel of kinases known to be involved in inflammatory signaling pathways.
-
Custom Panels: Tailored panels that can be designed to address specific project needs.[11]
Discussion and Future Directions
The hypothetical data presented in this guide positions This compound as a promising starting point for the development of novel p38 MAPK inhibitors. Its biochemical potency is comparable to the industry standard SB203580, and it demonstrates a favorable cytotoxicity profile. While its cellular efficacy is slightly lower than the highly potent BIRB 796, its significantly better therapeutic window (as indicated by the higher CC50 value) suggests a potentially superior safety profile.
Further optimization of this scaffold could focus on improving cellular potency while maintaining low cytotoxicity. Structure-activity relationship (SAR) studies, guided by co-crystallography with p38 MAPK, would be invaluable in designing next-generation analogs with enhanced target engagement and selectivity.
References
-
Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
scanELECT® Kinase Selectivity & Profiling Assay Panel. Eurofins Discovery. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Kinase Panel Screening for Drug Discovery. ICE Bioscience. [Link]
-
Inhibition of p38 MAPK sensitizes tumour cells to cisplatin-induced apoptosis mediated by reactive oxygen species and JNK. (2012). PMC. [Link]
-
Inhibition of p38 MAPK Suppresses Inflammatory Cytokine Induction by Etoposide, 5-Fluorouracil, and Doxorubicin without Affecting Tumoricidal Activity. (2014). PLOS One. [Link]
-
Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. [Link]
-
Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine. (2020). PMC. [Link]
-
(A) Time course of LPS-induced TNF-α production. THP-1 cells were... ResearchGate. [Link]
-
Effect of the p38 kinase inhibitor, SB 203580, on allergic airway inflammation in the rat. (2000). NIH. [Link]
-
Multi-parametric phenotypic THP-1 cell differentiation and cytokine secretion assay for evaluation of anti-inflammatory compound. Molecular Devices. [Link]
-
Detection of cytokine release in THP-1 cells. Zenodo. [Link]
-
Pharmacological p38 MAPK inhibitor SB203580 enhances AML stem cell line KG1a chemosensitivity to daunorubicin by promoting late apoptosis, cell growth arrest in S-phase, and miR-328-3p upregulation. (2023). PMC. [Link]
Sources
- 1. moleculardevices.com [moleculardevices.com]
- 2. Effect of the p38 kinase inhibitor, SB 203580, on allergic airway inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Pharmacological p38 MAPK inhibitor SB203580 enhances AML stem cell line KG1a chemosensitivity to daunorubicin by promoting late apoptosis, cell growth arrest in S-phase, and miR-328-3p upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Kinase Selectivity Profiling Systems—General Panel [promega.kr]
- 8. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. confluencediscovery.com [confluencediscovery.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Kinase Panel drug development_Kinase Panel assay_Kinase Panel screening - Kinase Selectivity Profiling - ICE Bioscience [en.ice-biosci.com]
Safety Operating Guide
Navigating the Disposal of 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride: A Guide for Laboratory Professionals
The Rationale: Why Specialized Disposal is Non-Negotiable
Substituted pyrazole compounds are known for their diverse biological activities.[1][2] This inherent bioactivity necessitates careful handling and disposal to prevent unintended environmental and health consequences. The dihydrochloride salt form suggests good water solubility, which could facilitate its dispersal in aqueous environments if not managed correctly. Therefore, treating 4-Amino-1H-pyrazole-1-acetic acid dihydrochloride as a hazardous chemical waste is the foundational principle of its end-of-life management.[3] Under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[3][4]
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical is governed by a framework of regulations and best practices established by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][5][6] The cornerstone of OSHA's approach is the Laboratory Standard (29 CFR 1910.1450), which mandates the development of a Chemical Hygiene Plan (CHP).[5][7][8] This written plan outlines the specific procedures and safety measures for handling hazardous chemicals in your laboratory.
The EPA's Resource Conservation and Recovery Act (RCRA) provides the regulatory framework for hazardous waste management from "cradle to grave."[4][9] For laboratories, this involves proper waste identification, accumulation, and disposal through licensed facilities.
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of a specific SDS, we must infer the potential hazards from related pyrazole compounds. Many amino-pyrazoles are classified as irritants to the skin and eyes and may be harmful if inhaled or swallowed.[10][11]
Table 1: Inferred Hazard Profile and Required PPE
| Potential Hazard | Basis of a Conservative Approach (from related pyrazoles) | Required Personal Protective Equipment (PPE) |
| Skin Irritation/Corrosion | SDS for similar compounds indicate skin irritation.[10][11] | Nitrile gloves (or other chemically resistant gloves), lab coat. |
| Eye Irritation/Damage | SDS for similar compounds indicate serious eye irritation.[10][11] | Chemical safety goggles or a face shield.[12] |
| Respiratory Irritation | Handling of fine powders can lead to inhalation. | Use of a chemical fume hood is mandatory. If weighing outside a hood, a NIOSH-approved respirator may be necessary based on your institution's CHP.[13][14] |
| Acute Toxicity (Oral) | SDS for similar compounds indicate potential harm if swallowed.[10] | Do not eat, drink, or smoke in the laboratory.[12] |
Step-by-Step Disposal Protocol
This protocol is designed to be a clear, actionable workflow for the safe disposal of this compound.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: From the point of generation, all materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: This includes unused or expired solid compounds, contaminated personal protective equipment (gloves, weigh boats, etc.), and any absorbent materials used for spill cleanup.
-
Liquid Waste: Solutions containing the compound and the first rinse of any contaminated glassware must be collected as hazardous liquid waste.[3] Subsequent rinses of glassware may be permissible for drain disposal, but only if your institution's Environmental Health & Safety (EHS) department has approved this practice.
-
Avoid Mixing: Do not mix this waste with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be kept separate where possible.[3]
2. Container Selection and Labeling:
-
Compatibility is Key: Use only containers that are chemically compatible with the waste. For solid waste, a sealable polyethylene bag or a wide-mouth plastic container is suitable. For liquid waste, use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap.[3][15]
-
Proper Labeling: The EPA requires that all hazardous waste containers be clearly labeled.[6] Your label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate concentrations (for solutions)
-
The date when waste was first added to the container (the "accumulation start date")
-
The name of the principal investigator and the laboratory location
-
3. Accumulation and Storage:
-
Satellite Accumulation Area (SAA): Waste should be stored in a designated SAA within the laboratory where it was generated.[6][15] This area must be under the control of laboratory personnel.
-
Secondary Containment: Place your waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[3]
-
Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[15]
-
Storage Limits: Do not overfill containers; leave at least 10% of headspace to allow for expansion.[9][15]
4. Arranging for Disposal:
-
Contact Your EHS Department: Each institution has a specific procedure for the pickup and disposal of hazardous waste. Follow your institution's guidelines for requesting a waste pickup.
-
Documentation: Maintain accurate records of the waste generated and disposed of, as required by your institution and regulatory agencies.
Emergency Procedures: Spills and Exposures
In Case of a Spill:
-
Alert colleagues in the immediate area.
-
Evacuate the area if the spill is large or if you are unsure of the hazard.
-
If the spill is small and you are trained to handle it:
-
Don appropriate PPE.
-
Contain the spill using a chemical spill kit or absorbent pads.
-
Carefully sweep up solid material or absorb liquids.
-
Place all contaminated materials in a labeled hazardous waste container.
-
-
Report the spill to your laboratory supervisor and EHS department.
In Case of Personal Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[11][12]
-
Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]
Always have the Safety Data Sheets for related compounds readily accessible to provide to emergency responders.[14]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the ultimate authority for waste management practices.
References
- 29 CFR 1910.
- OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) - Binghamton University. (URL: )
- Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon Occup
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (URL: )
- Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] - Benchchem. (URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjbpTCJmb9I0bhdOVKCi5_moHbtn2irOpIPyS1UWnqFdvmw_1qcvyKSicOo62OM3UjDmPbVCV8hHqRgRfqj85Glb9FPgQsf7PAshj6UciWQcV4GE6EpkNhvE4EC6nehx7eYx9L6CEZ5paqmtd5qrzc-fZpYPV6gsvE0tLsXWcsXdgfkfA7BAKn0xjjVGmmSiS808oSOObuTTGdJzV2Mz963sXXDDUgKH2oLOctkc5JGnQ5_8pMp-4hSKNYMILJ8PXk4j2wtsytk0wy4h_jeWOS3eh3Mysv3LLuIq0sYQ50edGFsnGEnG2aCizJ1Wk3i7jDrSB3DErbTPwa8Fv3c9u9gNeTHtFP)
- Managing Hazardous Chemical Waste in the Lab. (URL: )
- 4 - SAFETY D
- How to Ensure Safe Chemical Waste Disposal in Labor
- How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. (URL: )
- Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (URL: )
- Regulations for Hazardous Waste Generated at Academic Labor
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
- A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Deriv
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed. (URL: )
- SAFETY D
- SAFETY D
- One-Pot Synthesis of Pyrazole Derivatives Using Green Catalysts: Application Notes and Protocols - Benchchem. (URL: )
- 6 - Safety D
- SAFETY D
- (PDF)
- SAFETY D
- SAFETY D
- SAFETY D
- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide - PubChem. (URL: )
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. mastercontrol.com [mastercontrol.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. OSHA/PESH Laboratory Standard (Chemical Hygiene Plan) [binghamton.edu]
- 8. osha.gov [osha.gov]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. biosynth.com [biosynth.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. osha.oregon.gov [osha.oregon.gov]
- 14. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 15. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
